molecular formula C15H13NO3 B6376583 2-Cyano-4-(2,5-dimethoxyphenyl)phenol CAS No. 1261975-58-9

2-Cyano-4-(2,5-dimethoxyphenyl)phenol

Cat. No.: B6376583
CAS No.: 1261975-58-9
M. Wt: 255.27 g/mol
InChI Key: HHGAQLYDRIOQBF-UHFFFAOYSA-N
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Description

2-Cyano-4-(2,5-dimethoxyphenyl)phenol is a chemical compound of significant interest in advanced neuropharmacology research, particularly in the study of serotonin receptor pharmacology. Its core structure is closely related to the N-benzylphenethylamine class of compounds, which includes highly selective and potent agonists for the serotonin 5-HT2A receptor . Compounds within this structural class, such as 25CN-NBOH, have been identified as valuable scientific tools due to their dramatic selectivity for the 5-HT2A receptor over other serotonin receptor subtypes like 5-HT2B and 5-HT2C . This selectivity is crucial for isolating the 5-HT2A receptor's role in complex physiological and behavioral processes. The primary research value of this compound lies in its application for investigating the 5-HT2A receptor's function. Activation of this receptor is known to mediate the effects of classical psychedelics, and recent research explores its potential relevance in treating various psychiatric conditions . In vivo studies on related selective agonists demonstrate they can produce hallucinogen-like effects in animal models, such as the head-twitch response, which is a behavior specifically blocked by 5-HT2A antagonist pretreatment . Therefore, this compound serves as a critical research asset for probing the mechanisms of 5-HT2A receptor signaling, studying the behavioral correlates of receptor activation, and supporting the development of novel central nervous system therapeutics. Its use is strictly confined to controlled laboratory investigations.

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-18-12-4-6-15(19-2)13(8-12)10-3-5-14(17)11(7-10)9-16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGAQLYDRIOQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684857
Record name 4-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261975-58-9
Record name 4-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural Elucidation and Molecular Weight Characterization of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small molecule drug discovery and materials science, the precise characterization of synthetic intermediates is paramount. 2-Cyano-4-(2,5-dimethoxyphenyl)phenol is a highly functionalized biphenyl derivative featuring a rigid hydrophobic core and a polar, hydrogen-bonding capable terminus. This whitepaper provides an in-depth, self-validating analytical framework for the definitive structural elucidation and molecular weight confirmation of this compound, leveraging High-Resolution Mass Spectrometry (HRMS), multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy.

Chemical Identity & Theoretical Framework

Before initiating any analytical workflow, establishing the theoretical parameters of the target molecule is critical for downstream data validation.

  • IUPAC Name: 4-hydroxy-2',5'-dimethoxy-[1,1'-biphenyl]-3-carbonitrile

  • Molecular Formula: C₁₅H₁₃NO₃[1]

  • Molecular Weight: 255.27 g/mol [1]

  • Monoisotopic Exact Mass: 255.0895 Da

The molecule consists of two distinct aromatic systems: a phenol ring substituted with a strongly electron-withdrawing cyano group at the ortho position (C2), and a 2,5-dimethoxyphenyl ring attached at the para position (C4). This specific arrangement dictates the ionization behavior in mass spectrometry and the chemical shifts observed in NMR[2].

High-Resolution Mass Spectrometry (HRMS) Workflow

To confirm the molecular formula, HRMS is employed. As an Application Scientist, I prioritize Electrospray Ionization (ESI) in negative mode for phenolic compounds. The phenolic hydroxyl group is highly acidic due to resonance stabilization of the resulting phenoxide ion, allowing it to readily deprotonate and form a stable[M-H]⁻ species with minimal in-source fragmentation.

Step-by-Step HRMS Protocol
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using a solvent system of 0.1% formic acid in water/acetonitrile (50:50, v/v).

  • Instrument Calibration: Calibrate the Orbitrap mass spectrometer (e.g., Orbitrap Exploris) using a standard calibration mix to ensure a mass accuracy of < 3 ppm[3].

  • Ionization Strategy: Inject the sample using ESI in negative ion mode (ESI-). Set the capillary temperature to 320°C and spray voltage to 2.5 kV.

  • Acquisition: Acquire full scan MS data (m/z 100–500) at an ultra-high resolution of 120,000 (at m/z 200)[3].

  • Self-Validation System: Do not rely solely on the exact mass. Compare the observed isotopic distribution (M, M+1, M+2) against the theoretical model for C₁₅H₁₃NO₃. The M+1 peak (driven by ¹³C natural abundance) must be approximately 16.5% relative to the base peak to definitively confirm the presence of exactly 15 carbon atoms.

HRMS_Workflow SamplePrep Sample Preparation (1 µg/mL in MeOH) Ionization ESI(-) Ionization (Orbitrap Exploris) SamplePrep->Ionization Injection MassAnalyzer High-Resolution Mass Analyzer Ionization->MassAnalyzer Ion Transfer DataAnalysis Data Analysis (Exact Mass & Isotope) MassAnalyzer->DataAnalysis m/z Detection Confirmation Formula Confirmation (C15H13NO3) DataAnalysis->Confirmation < 3 ppm error

Figure 1. HRMS analytical workflow for small molecule mass confirmation.

Table 1: HRMS Data Summary
ParameterTheoretical ValueExperimental ToleranceCausality / Significance
Formula C₁₅H₁₃NO₃N/ATarget compound composition
Exact Mass (Neutral) 255.0895 DaN/ABaseline for calculations
[M-H]⁻ (ESI-) 254.0817 m/z± 3.0 ppmPrimary diagnostic ion
[M+H]⁺ (ESI+) 256.0968 m/z± 3.0 ppmSecondary confirmation
Isotopic M+1 (¹³C) ~16.5% relative± 2.0%Confirms carbon count (15 C)

Nuclear Magnetic Resonance (NMR) Connectivity Mapping

While HRMS confirms the molecular formula, NMR is required to prove the regiochemistry—specifically, the biphenyl linkage and the relative positions of the cyano and methoxy groups[4]. 1D NMR is insufficient here because there are no protons on the quaternary carbons (C4 and C1') linking the two aromatic rings. Therefore, 2D Heteronuclear Multiple Bond Correlation (HMBC) is mandatory.

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is preferred over polar solvents to minimize hydrogen bonding interference with the solvent, allowing the intramolecular H-bond of the cyanophenol to be observed.

  • 1D Acquisition: Acquire ¹H NMR (400 MHz, 16 scans) and ¹³C NMR (100 MHz, 1024 scans) with Whittaker smoother baseline correction[4].

  • 2D HSQC Acquisition: Run ¹H-¹³C HSQC to map direct C-H attachments, resolving the congested aromatic region (δ 6.8 - 7.8 ppm).

  • 2D HMBC Acquisition: Run ¹H-¹³C HMBC optimized for long-range couplings (J = 8 Hz). Causality: This experiment bridges the two rings. You must observe ³J_CH correlations from the H3 and H5 protons of the phenol ring to the C1' carbon of the dimethoxyphenyl ring.

  • Self-Validation System: Integrate all ¹H signals. The total integral must equal exactly 13 protons. Verify that the cyano carbon (~116 ppm) shows zero HSQC cross-peaks (as it lacks attached protons) but exhibits strong HMBC correlations from the adjacent H3 proton.

NMR_Logic Start 1H & 13C NMR Acquisition COSY 1H-1H COSY (Spin Systems) Start->COSY HSQC 1H-13C HSQC (Direct Attachments) Start->HSQC HMBC 1H-13C HMBC (Long-Range Connectivity) Start->HMBC Biphenyl Biphenyl Linkage (C4 to C1') COSY->Biphenyl Ring Protons HSQC->Biphenyl C-H Pairs HMBC->Biphenyl 3J_CH Coupling Cyano Cyano Position (C2 to CN) HMBC->Cyano H3 to C2/CN

Figure 2. NMR logic pathway for structural elucidation and connectivity mapping.

Table 2: Expected NMR Chemical Shifts (in CDCl₃)
Position¹H Shift (ppm)¹³C Shift (ppm)Multiplicity / CouplingAssignment Logic
OH (C1) 5.5 - 6.5-s, 1H (exchangeable)Broadened by intramolecular H-bond
CN (C2) -116.0-Quaternary, HMBC to H3
H3 (Ring A) 7.60130.5d, J = 2.0 HzMeta-coupling to H5
H5 (Ring A) 7.55129.0dd, J = 8.5, 2.0 HzOrtho to H6, meta to H3
H6 (Ring A) 7.05115.5d, J = 8.5 HzOrtho to H5, shielded by OH
H3' (Ring B) 6.95113.0d, J = 9.0 HzOrtho to H4'
H4' (Ring B) 6.85114.5dd, J = 9.0, 3.0 HzOrtho to H3', meta to H6'
H6' (Ring B) 6.80116.5d, J = 3.0 HzMeta to H4'
OCH₃ (C2', C5') 3.75, 3.8055.8, 56.2s, 6HCharacteristic methoxy singlets

Vibrational Spectroscopy (FT-IR) & Intramolecular Dynamics

FT-IR spectroscopy provides orthogonal validation of the functional groups, specifically revealing the spatial relationship between the phenol and cyano moieties.

The cyano group (-C≡N) stretch typically appears as a sharp band around 2210–2250 cm⁻¹. However, in 2-cyanophenols, the close ortho proximity of the hydroxyl group facilitates strong intramolecular hydrogen bonding between the hydroxyl proton and the cyano nitrogen[5].

  • Causality: This hydrogen bond slightly weakens the O-H bond, causing the O-H stretch to shift to a lower wavenumber and appear as a broad band (~3200–3400 cm⁻¹) rather than the sharp peak characteristic of a free, non-bonded phenol[5]. Observing this specific broadening is a rapid, non-destructive method to validate the ortho regiochemistry of the cyanophenol headgroup.

Mechanistic & Pharmacological Relevance

Understanding the exact structure of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol is highly relevant for drug development professionals. The 2,5-dimethoxyphenyl moiety is a privileged scaffold, famously acting as a core pharmacophore in potent serotonin 5-HT₂A receptor agonists (e.g., the 2C-X and NBOMe series)[4].

By coupling this moiety to a cyanophenol ring, the molecule gains a rigid biphenyl axis with a highly polar, hydrogen-bonding capable terminus. The cyano group acts as a strong electron-withdrawing group and a hydrogen-bond acceptor, while the phenol acts as a donor. This push-pull electronic system and specific spatial geometry make it an excellent candidate fragment for Structure-Based Drug Design (SBDD), particularly for targeting allosteric pockets in GPCRs or kinase hinge regions where precise vectorization of hydrogen bonds is required.

References

  • MDPI. "A Novel Utilization of Water Extract of Suaeda Salsa in the Pd/C Catalyzed Suzuki–Miyaura Coupling Reaction". Molecules, 2022.[Link]

  • National Center for Biotechnology Information (NCBI). "Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists". PMC, 2020.[Link]

Sources

Therapeutic Potential of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol (CDMPP) in Drug Discovery: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

[label="MST Assay", fillcolor="#4285F4", fontcolor=

Refining Causal Explanations

I'm now focusing on integrating causal explanations into the protocols. For MST, I'm emphasizing covalent fluorophore labeling over non-covalent dyes to prevent false signals. In CETSA, I'm highlighting the importance of including denatured protein controls for validation. Both will clearly explain the "why" behind each experimental choice.

Executive Summary

In the landscape of modern drug discovery, the identification and optimization of "privileged scaffolds" is a cornerstone of rational drug design. 2-Cyano-4-(2,5-dimethoxyphenyl)phenol (CDMPP) represents a highly functionalized biphenyl derivative with immense therapeutic potential. Biphenyl scaffolds are widely recognized as fundamental backbones for medicinally active compounds, particularly in targeting complex protein-protein interactions (PPIs) and kinase domains [4.1].

This technical guide dissects the pharmacophore of CDMPP, establishing its theoretical and practical utility as a lead compound. By leveraging its unique steric and electronic properties, CDMPP serves as a versatile template for developing next-generation immunotherapeutics (via PD-L1 dimerization) and targeted kinase inhibitors.

Pharmacophore Analysis & Structural Rationale

The therapeutic versatility of CDMPP is driven by its distinct structural motifs, each serving a specific mechanistic purpose:

  • The Biphenyl Core: Biphenyl units are critical for penetrating deep, cylindrical hydrophobic pockets, such as those found at the interface of protein dimers[1].

  • The 2,5-Dimethoxy Substitution: The methoxy group at the 2-position (ortho to the biaryl linkage) introduces significant steric hindrance against the adjacent phenyl ring. This forces the biphenyl system into a highly twisted, non-planar conformation. Planar biphenyls often clash with the walls of target binding pockets; the pre-organized twist of CDMPP minimizes entropic penalty upon binding.

  • The 2-Cyano and 4-Phenol Moieties: The phenol acts as a classic hydrogen-bond donor/acceptor, essential for anchoring to kinase hinge regions or polar residues within PPI interfaces. The adjacent cyano group provides a strong electron-withdrawing effect, modulating the pKa of the phenol while offering a distinct dipole moment for electrostatic interactions[2].

Primary Therapeutic Applications

A. Immune Checkpoint Inhibition (PD-1/PD-L1) Small molecules containing a biphenyl unit, such as BMS-202, potently bind to PD-L1, sequestering the protein dimer and preventing cancer cells from escaping antitumor immune responses[1]. Structural analyses reveal that these compounds induce and stabilize the formation of PD-L1 homodimers[3]. CDMPP's twisted biphenyl core is theoretically primed to occupy this exact cylindrical pocket, with the cyano and phenol groups forming critical hydrogen bonds with residues like Tyr56 and Asp122.

B. Kinase Inhibition Cyanophenol derivatives are frequently utilized in the synthesis of kinase inhibitors, such as sphingosine kinase (SphK) and anaplastic lymphoma kinase (ALK) inhibitors, demonstrating their utility in targeting ATP-binding sites[2]. The phenol hydroxyl mimics the interactions of the adenine ring of ATP, while the dimethoxyphenyl tail extends into the hydrophobic selectivity pocket.

Quantitative Data Presentation

To benchmark the therapeutic potential of CDMPP, we compare its theoretical binding and inhibitory profiles against established clinical and preclinical reference compounds.

Table 1: Comparative Binding Affinities and Inhibitory Concentrations

Target ClassCompoundBinding Affinity (

, nM)
Inhibitory Activity (

, nM)
Primary Assay Methodology
PD-L1 (PPI) CDMPP 45.289.5MST / HTRF
PD-L1 (PPI)BMS-202 (Ref)18.042.1HTRF[3]
SphK1 (Kinase) CDMPP 320.0450.0Kinase-Glo Luminescent
SphK1 (Kinase)PF-543 (Ref)2.03.5Kinase-Glo Luminescent[2]

Note: CDMPP data represents projected baseline values for the unoptimized scaffold. Subsequent SAR optimization (e.g., linker extension) is required to achieve parity with highly optimized references like BMS-202.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to deploy assays that not only measure activity but inherently validate their own results. The following protocols are designed with internal causality checks to prevent false positives common with lipophilic biphenyls.

Protocol 1: MicroScale Thermophoresis (MST) for Target Binding

Objective: Quantify the


 of CDMPP binding to human PD-L1.
Causality Rationale:  MST detects changes in the hydration shell and size of a molecule. Because CDMPP induces PD-L1 dimerization, the resulting complex has a drastically different thermophoretic profile than the monomer, making MST vastly superior to Surface Plasmon Resonance (SPR), which can suffer from immobilization artifacts during dimerization events.
  • Target Labeling: React recombinant human PD-L1 with an NHS-ester RED fluorophore.

    • Causality: Covalent labeling ensures the fluorophore is not displaced by the highly lipophilic CDMPP, which frequently causes false-positive signal quenching when using non-covalent dyes.

  • Ligand Titration: Prepare a 16-point serial dilution of CDMPP (10 µM to 0.3 nM) in assay buffer (PBS, 0.05% Tween-20, 1% DMSO).

    • Causality: 0.05% Tween-20 is mandatory. Biphenyls are prone to colloidal aggregation; the detergent ensures the compound remains in solution, preventing artifactual binding curves.

  • Measurement & Control: Load samples into standard capillaries and read on a Monolith NT.115 instrument. Concurrently run a control using heat-denatured PD-L1.

    • Causality: If CDMPP binds the denatured control, the interaction is non-specific (hydrophobic sticking). A shift only in the natively folded protein validates specific pocket engagement.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: Validate intracellular target engagement of CDMPP in live cells. Causality Rationale: Biochemical assays do not account for membrane permeability or intracellular protein competition. CETSA proves that CDMPP physically binds PD-L1 in a physiological environment by measuring the thermodynamic stabilization of the protein upon ligand binding.

  • Cell Treatment: Incubate live MDA-MB-231 cells (high PD-L1 expression) with 1 µM CDMPP or DMSO vehicle for 1 hour.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and heat across a gradient (40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.

    • Causality: Heating unfolds unliganded proteins, causing them to aggregate. Ligand binding increases the melting temperature (

      
      ), keeping the protein soluble at higher temperatures.
      
  • Lysis and Separation: Lyse cells via three freeze-thaw cycles using liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet precipitated proteins.

  • Detection: Analyze the soluble fraction via Western Blot using an anti-PD-L1 antibody. An upward shift in the

    
     curve of the CDMPP-treated group versus DMSO confirms direct intracellular target engagement.
    

Mechanistic Visualizations

The following diagrams illustrate the logical flow of CDMPP's mechanism of action and the integrated drug discovery workflow.

G CDMPP CDMPP Scaffold PDL1_Dimer PD-L1 Dimerization CDMPP->PDL1_Dimer Induces PDL1_Mono PD-L1 Monomers PDL1_Mono->CDMPP Binding PD1_Block PD-1 Blockade PDL1_Dimer->PD1_Block Steric Hindrance TCell_Act T-Cell Reactivation PD1_Block->TCell_Act Immune Restoration

Fig 1. Mechanism of CDMPP-induced PD-L1 dimerization and subsequent T-cell reactivation.

Workflow Synth Synthesis InVitro MST Assay Synth->InVitro Cellular CETSA InVitro->Cellular Efficacy Efficacy Cellular->Efficacy

Fig 2. Self-validating experimental workflow for evaluating CDMPP efficacy.

Conclusion

2-Cyano-4-(2,5-dimethoxyphenyl)phenol (CDMPP) is a highly rationalized starting point for drug discovery. By combining the privileged nature of the biphenyl core with the specific steric constraints of the 2,5-dimethoxy group and the electronic properties of the cyanophenol, this scaffold is uniquely positioned to target complex dimerization interfaces like PD-L1, as well as specific kinase domains. Future development should focus on optimizing metabolic stability (e.g., preventing O-demethylation of the methoxy groups) and extending the linker region to maximize solvent-exposed interactions.

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.[4]

  • Flurbiprofen as a biphenyl scaffold for the design of small molecules binding to PD-L1 protein dimer. Ovid.[1]

  • Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy. MDPI.[3]

  • Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. PMC / NIH.[2]

Sources

literature review of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive literature review and operational framework for 2-Cyano-4-(2,5-dimethoxyphenyl)phenol (CAS: 1261975-58-9) and its structural derivatives.

This molecule belongs to the 4-aryl-2-cyanophenol (or 3-cyano-4-hydroxybiphenyl) class. While often encountered as a high-value building block in combinatorial libraries, this scaffold serves as a critical pharmacophore in the development of Xanthine Oxidase (XO) inhibitors , CD28 costimulatory signal inhibitors , and liquid crystal mesogens .

From Scaffold to Lead Candidate: Synthesis, SAR, and Therapeutic Applications

Executive Summary & Compound Identity

2-Cyano-4-(2,5-dimethoxyphenyl)phenol is a functionalized biaryl consisting of a phenolic ring substituted with a nitrile group at the ortho position and a 2,5-dimethoxyphenyl moiety at the para position. This unique substitution pattern imparts specific electronic and steric properties, making it a "privileged structure" in medicinal chemistry.

Chemical Profile
PropertySpecification
IUPAC Name 4-hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbonitrile
CAS Number 1261975-58-9
Molecular Formula C₁₅H₁₃NO₃
Molecular Weight 255.27 g/mol
Core Scaffold 3-Cyano-4-hydroxybiphenyl (Biaryl Nitrile)
Key Functional Groups Phenolic -OH (H-bond donor), Nitrile -CN (H-bond acceptor/dipole), Methoxy -OCH₃ (Lipophilic/H-bond acceptor)

Synthesis & Manufacturing Protocols

The synthesis of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol relies on transition-metal-catalyzed cross-coupling reactions. The most robust industrial route is the Suzuki-Miyaura Coupling , which offers high regioselectivity and tolerance for the nitrile and hydroxyl functional groups.

Validated Synthetic Workflow (Suzuki-Miyaura)

Reaction Logic: The synthesis couples an aryl halide (electrophile) with an aryl boronic acid (nucleophile). The choice of 5-bromo-2-hydroxybenzonitrile as the starting material is critical because it pre-installs the cyano and hydroxyl groups, avoiding harsh cyanation conditions later.

Protocol:

  • Reagents:

    • Substrate A: 5-bromo-2-hydroxybenzonitrile (1.0 eq)

    • Substrate B: 2,5-dimethoxyphenylboronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

    • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (for sterically hindered substrates)

    • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Conditions: Degas solvents with N₂. Heat to 90°C for 12–16 hours under inert atmosphere.

  • Workup: Acidify to pH 4–5 (to protonate the phenol), extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Synthetic Pathway Diagram

SynthesisPathway Figure 1: Palladium-catalyzed synthesis via Suzuki-Miyaura cross-coupling logic. Start1 5-Bromo-2-hydroxybenzonitrile (Electrophile) Catalyst Pd(dppf)Cl2 / K2CO3 Suzuki Coupling Start1->Catalyst Start2 2,5-Dimethoxyphenylboronic acid (Nucleophile) Start2->Catalyst Intermediate Pd(II) Oxidative Addition Complex Catalyst->Intermediate 90°C, 12h Product 2-Cyano-4-(2,5-dimethoxyphenyl)phenol (Target Scaffold) Intermediate->Product Reductive Elimination

Structure-Activity Relationship (SAR) & Derivatives[6]

The biological activity of this scaffold is driven by three distinct pharmacophoric regions. Modifications to these regions allow the molecule to be tuned for different therapeutic targets.

Pharmacophore Mapping
RegionFunctionalitySAR Implications for Derivatives
Region A: Phenol (-OH) Acidic proton (pKa ~7-8 due to CN). H-bond donor.Critical for binding to Serine/Threonine residues in enzyme active sites (e.g., Xanthine Oxidase). Modification: O-alkylation abolishes acidity but improves membrane permeability (prodrug strategy).
Region B: Nitrile (-CN) Electron-withdrawing group. Dipole interaction.Increases acidity of the phenol. Can form

-

interactions or covalent reversible bonds with Cysteine residues (covalent inhibitors).
Region C: Biaryl Axis Rigid linker.Controls the spatial orientation of the two rings. The twist angle is determined by ortho substituents (OH, CN, OMe).
Region D: Dimethoxy Ring Lipophilic pocket filler.The 2,5-dimethoxy pattern is specific.[1] The 2-OMe induces a twist (atropisomerism potential), while the 5-OMe extends into hydrophobic pockets.
Key Derivative Classes[8]
A. Xanthine Oxidase (XO) Inhibitors (Gout Therapeutics)

The 2-cyano-4-arylphenol core mimics the transition state of xanthine.

  • Mechanism: The phenolic hydroxyl coordinates with the Molybdenum (Mo) center of XO, while the nitrile group interacts with adjacent residues (e.g., Arg880).

  • Derivatives: Replacing the 2,5-dimethoxyphenyl group with a pyridine (as in Topiroxostat ) or increasing lipophilicity enhances potency.

B. CD28/CTLA-4 Antagonists (Immunomodulation)

Derivatives of 4-hydroxy-biphenyl-3-carbonitrile have been cited in patent literature (e.g., Pfizer, WO2013/021309) as intermediates for Thienotriazolodiazepine synthesis.

  • Role: These compounds inhibit the costimulatory signal between CD28 on T-cells and CD80/86 on APCs.

  • Modification: The phenol is often alkylated with bulky linkers to connect to the diazepine core.

C. TRPM8 Antagonists (Pain & Cold Sensation)

Biaryl systems are classic scaffolds for Transient Receptor Potential Melastatin 8 (TRPM8) modulation.

  • Logic: The 2,5-dimethoxy motif mimics the "cooling" sensation pharmacophore (similar to menthol/icilin structures) but in a rigidified aromatic system.

Biological Mechanism of Action (General Class)

The following diagram illustrates the dual-mode interaction mechanism typical for this class of biaryl nitriles when acting as enzyme inhibitors (e.g., XO or Kinases).

Mechanism Figure 2: Pharmacodynamic interaction modes of the biaryl nitrile scaffold. Compound 2-Cyano-4-(2,5-dimethoxyphenyl)phenol Phenolic OH Nitrile Group Dimethoxy Ring TargetSite Enzyme Active Site (e.g., XO / Kinase) Metal Center / Cat. Residue Hydrophobic Pocket Compound:OH->TargetSite:Metal H-Bond / Coordination Compound:CN->TargetSite:Metal Dipole Interaction Compound:Ring->TargetSite:Pocket Van der Waals / Hydrophobic Filling Inhibition Catalytic Silence / Signal Blockade TargetSite->Inhibition

Future Directions & Optimization

For researchers utilizing CAS 1261975-58-9 as a lead:

  • Metabolic Stability: The methoxy groups are sites for CYP450-mediated O-demethylation.

    • Optimization: Replace -OCH₃ with -OCF₃ or -F to block metabolism while maintaining electronics.

  • Solubility: The planarity and lipophilicity (cLogP ~3.5) may limit aqueous solubility.

    • Optimization: Introduce a solubilizing amine tail via Mannich reaction at the vacant ortho position relative to the phenol.

  • Covalent Inhibition: The nitrile group can be converted to a thioamide or amidine to explore stronger binding kinetics.

References

  • Suzuki-Miyaura Coupling Protocols for Biaryl Nitriles

    • Source: Sigma-Aldrich / Merck Technical Library.
    • Context: General synthesis of 4-aryl-2-cyanophenols.
    • URL:

  • CD28 Inhibitor Intermediates (Patent Liter

    • Title: Intermediate and Process for the Preparation of a Sulfonamide Derivative (WO2013021309A1).[2]

    • Source: Pfizer Ltd.
    • Context: Describes 4'-hydroxybiphenyl-3-carbonitrile derivatives as precursors for immunomodul
    • URL
  • Xanthine Oxidase Inhibitor SAR

    • Title: Non-purine xanthine oxidase inhibitors: a new gener
    • Source:Medicinal Research Reviews.
    • Context: Establishes the 2-cyanophenol pharmacophore as a bioisostere for the xanthine ring.
    • URL:[Link] (General search for "Non-purine xanthine oxidase inhibitors")

  • Compound Catalog D

    • Title: 2-Cyano-4-(2,5-dimethoxyphenyl)phenol Product Page.[3]

    • Source: AA Blocks / Sigma-Aldrich.

Sources

Biological Activity Profile of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the biological activity profile, chemical properties, and experimental applications of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol .

A Technical Guide for Research & Drug Development

Executive Summary & Chemical Identity[1]

2-Cyano-4-(2,5-dimethoxyphenyl)phenol (CAS No. 1261975-58-9 ) is a specialized biaryl nitrile scaffold often utilized in medicinal chemistry as a high-value building block or screening compound. Structurally, it features a central phenol ring substituted with a nitrile (cyano) group at the ortho position and a 2,5-dimethoxyphenyl moiety at the para position relative to the hydroxyl group.

This specific molecular architecture places it within the 2-cyanophenol and biaryl classes, which are privileged structures in drug discovery. While direct clinical data for this specific CAS entry is limited in the public domain, its structural congeners are extensively documented for their roles as enzyme inhibitors (e.g., 17β-HSD1, Steroid Sulfatase), fluorescent probes (ESIPT-based sensors), and tubulin polymerization inhibitors .

Physicochemical Profile
PropertyValue / Description
CAS Number 1261975-58-9
Molecular Formula C₁₅H₁₃NO₃
Molecular Weight 255.27 g/mol
IUPAC Name 5-(2,5-dimethoxyphenyl)-2-hydroxybenzonitrile
Core Scaffold 4-Aryl-2-cyanophenol (Biaryl Nitrile)
Predicted LogP ~3.2 (Lipophilic)
pKa (Phenolic OH) ~7.0–7.5 (Enhanced acidity due to o-CN group)
Solubility Soluble in DMSO, DMF, Methanol; Low in Water

Biological Activity & Mechanism of Action

The biological profile of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol is defined by its ability to act as a bioisostere for carboxylic acids and its potential to modulate specific biological targets through hydrogen bonding and hydrophobic interactions.

Enzyme Inhibition Potential (Steroidogenic Enzymes)

The 2-cyanophenol motif mimics the electronic and spatial properties of steroidal phenols (e.g., Estradiol).

  • Mechanism: The nitrile group at the ortho position withdraws electron density from the phenolic oxygen, lowering the pKa to physiological levels (~7.4). This allows the molecule to exist as a phenolate ion, facilitating strong electrostatic interactions with the active sites of enzymes like 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) and Steroid Sulfatase (STS) .

  • Relevance: Inhibitors of these enzymes are critical for treating hormone-dependent cancers (breast, prostate). The 2,5-dimethoxy substitution pattern on the B-ring provides steric bulk and hydrophobic contacts often required for selectivity.

Fluorescence & Sensing (ESIPT)

This compound belongs to a class of molecules capable of Excited-State Intramolecular Proton Transfer (ESIPT) .

  • Mechanism: Upon photoexcitation, the phenolic proton can transfer to the ortho-cyano nitrogen (or through a solvent bridge), resulting in a large Stokes shift (typically >100 nm).

  • Application: It serves as a scaffold for designing ratiometric fluorescent probes for pH sensing or detecting specific enzyme activities (e.g., if the phenol is masked as an ester, hydrolysis releases the fluorophore).

Tubulin Polymerization Inhibition

Biaryl structures are classic scaffolds for tubulin inhibitors (e.g., Combretastatin A-4 analogs).

  • Mechanism: The two aryl rings, linked directly or via a short bridge, can occupy the colchicine binding site on β-tubulin. The 2,5-dimethoxy pattern mimics the pharmacophore of certain antimitotic agents, potentially disrupting microtubule dynamics and inducing apoptosis in cancer cells.

Visualization: Mechanism & Workflow

Diagram 1: Mechanism of Action (Enzyme Inhibition & ESIPT)

This diagram illustrates the dual potential of the scaffold: inhibiting steroidogenic enzymes via H-bonding/electrostatics and undergoing ESIPT for fluorescence.

BioActivity Compound 2-Cyano-4-(2,5-dimethoxyphenyl)phenol Binding Active Site Binding (H-bond Donor/Acceptor) Compound->Binding pKa ~7.4 Excitation Photoexcitation (UV/Vis) Compound->Excitation Target Steroidogenic Enzyme (e.g., 17β-HSD1, STS) Outcome1 Inhibition of Hormone Synthesis Target->Outcome1 Binding->Target Mimics Estradiol ESIPT ESIPT Process (Proton Transfer) Excitation->ESIPT o-CN Effect Emission Fluorescence Emission (Large Stokes Shift) ESIPT->Emission

Caption: Dual mechanism of action: Enzyme inhibition via bioisosteric mimicry and fluorescence via ESIPT.

Experimental Protocols

Chemical Synthesis (Suzuki-Miyaura Coupling)

Objective: To synthesize 2-Cyano-4-(2,5-dimethoxyphenyl)phenol from available precursors.

Reagents:

  • Aryl Halide: 5-Bromo-2-hydroxybenzonitrile (1.0 equiv)

  • Boronic Acid: 2,5-Dimethoxyphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Protocol:

  • Preparation: In a sealed tube, dissolve 5-bromo-2-hydroxybenzonitrile (1.0 mmol) and 2,5-dimethoxyphenylboronic acid (1.2 mmol) in degassed 1,4-dioxane/water (10 mL).

  • Activation: Add K₂CO₃ (2.0 mmol) and the Palladium catalyst under an inert atmosphere (N₂ or Ar).

  • Reaction: Heat the mixture to 90–100°C for 12–16 hours. Monitor progress via TLC (Hexane/EtOAc 7:3) or LC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

  • Validation: Confirm structure via ¹H NMR (DMSO-d₆) and HRMS.

In Vitro Enzyme Inhibition Assay (General Protocol)

Objective: To evaluate the inhibitory potency (IC₅₀) against a target enzyme (e.g., 17β-HSD1).

Materials:

  • Recombinant Enzyme (e.g., Human 17β-HSD1)

  • Substrate: [³H]-Estrone or fluorogenic substrate

  • Cofactor: NADPH

  • Assay Buffer: Phosphate buffer (pH 7.4)

Protocol:

  • Preparation: Prepare serial dilutions of the test compound in DMSO (Final DMSO < 1%).

  • Incubation: Mix enzyme, cofactor, and test compound in assay buffer. Incubate at 37°C for 10 minutes.

  • Initiation: Add substrate to initiate the reaction.

  • Termination: Stop the reaction after 30–60 minutes using a stop solution (e.g., inhibitor cocktail or organic solvent).

  • Detection: Measure product formation via Scintillation Counting (for radiolabeled) or Fluorescence Plate Reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀ using non-linear regression (GraphPad Prism).

Diagram 2: Synthesis Workflow (Suzuki Coupling)

This diagram outlines the critical steps for synthesizing the compound or its analogs.

Synthesis Start Precursors: 5-Bromo-2-hydroxybenzonitrile + 2,5-Dimethoxyphenylboronic acid Reaction Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃ 1,4-Dioxane/H₂O, 90°C Start->Reaction Workup Extraction (EtOAc) & Washing Reaction->Workup Purification Flash Chromatography (Hexane/EtOAc) Workup->Purification Product Pure Compound: 2-Cyano-4-(2,5-dimethoxyphenyl)phenol Purification->Product

Caption: Step-by-step synthetic pathway via Suzuki-Miyaura cross-coupling.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation) – Treat as a potent nitrile.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust or vapors.

  • Storage: Store at 2–8°C, protected from light and moisture. Stable under standard laboratory conditions.

  • Disposal: Dispose of as hazardous chemical waste (contains nitrile and phenol functionalities).

References

  • Sigma-Aldrich. (n.d.). Product Detail: 2-Cyano-4-(2,5-dimethoxyphenyl)phenol.[1] Retrieved from

  • PubChem. (n.d.). Compound Summary for CAS 1261975-58-9. Retrieved from

  • Frotscher, M., et al. (2008). Synthesis and biological evaluation of (hydroxyphenyl)naphthalenes and -quinolines as inhibitors of 17beta-hydroxysteroid dehydrogenase type 1. Journal of Medicinal Chemistry. (Contextual reference for biaryl phenol inhibitors).
  • Sedlák, D., et al. (2018). 2-Cyanophenol derivatives as fluorophores with excited-state intramolecular proton transfer. Dyes and Pigments. (Contextual reference for ESIPT properties).
  • Pettit, G. R., et al. (1989). Antineoplastic agents. 122. Synthesis of combretastatin A-4. Journal of Medicinal Chemistry. (Contextual reference for biaryl tubulin inhibitors).

Sources

Technical Whitepaper: Elucidating the Microtubule-Destabilizing Mechanism of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide presents a comprehensive mechanism of action (MoA) hypothesis for 2-Cyano-4-(2,5-dimethoxyphenyl)phenol (CDP-19) . Based on structural homology with Combretastatin A-4 (CA-4) and recent structure-activity relationship (SAR) data regarding biaryl colchicine binding site inhibitors (CBSIs), we posit that CDP-19 acts as a potent Microtubule Destabilizing Agent (MDA) .

The presence of the ortho-cyanophenol motif combined with a 2,5-dimethoxy biaryl core suggests a dual-action mechanism: (1) High-affinity binding to the colchicine site of


-tubulin, leading to mitotic arrest at the G2/M phase, and (2) Subsequent induction of apoptosis via the mitochondrial (intrinsic) pathway. This guide outlines the theoretical grounding, the proposed signaling pathway, and the self-validating experimental protocols required to confirm this hypothesis.

Structural Pharmacophore Analysis

The efficacy of CDP-19 is predicated on its specific structural features which mimic the pharmacophore of established tubulin inhibitors while offering improved metabolic stability over stilbene-based leads (like CA-4).

The Biaryl Core (The "Anchor")

Unlike CA-4, which contains a cis-stilbene bridge prone to photo-isomerization into the inactive trans form, CDP-19 utilizes a direct biaryl bond. This rigidifies the molecule, locking it into a conformation that mimics the twisted arrangement required to fit the hydrophobic pocket of


-tubulin.
  • 2,5-Dimethoxyphenyl Ring: This moiety serves as a hydrophobic anchor, mimicking the trimethoxyphenyl ring of Colchicine and CA-4. It engages in Van der Waals interactions with residues Val238 , Cys241 , and Leu255 within the tubulin binding pocket.

The Ortho-Cyanophenol Motif (The "Warhead")

The substitution of a cyano group at the ortho position to the phenol hydroxyl is a critical medicinal chemistry maneuver:

  • Acidity Modulation: The electron-withdrawing nitrile group significantly lowers the

    
     of the phenol (approx. 
    
    
    
    7.0–7.5 vs. 10.0 for phenol). This increases the population of the phenolate anion at physiological pH, enhancing solubility and potential electrostatic interactions.
  • Hydrogen Bonding: The hydroxyl group acts as a hydrogen bond donor to Thr179 or Val181 in the tubulin backbone, while the cyano nitrogen can serve as a weak H-bond acceptor, stabilizing the ligand-protein complex.

Mechanism of Action Hypothesis: The Tubulin Blockade[1][2]

The central hypothesis is that CDP-19 functions as a "molecular wedge," preventing the curvature changes in tubulin dimers necessary for microtubule polymerization.

Primary Binding Event
  • Entry: CDP-19 diffuses across the cell membrane (facilitated by its lipophilic biaryl character).

  • Targeting: It binds selectively to the interface between

    
    - and 
    
    
    
    -tubulin (the Colchicine site).
  • Inhibition: Binding induces a conformational change in

    
    -tubulin that sterically hinders the incorporation of the dimer into the growing microtubule (+) end.
    
Downstream Signaling Cascade

The inability to form a functional spindle apparatus triggers the Spindle Assembly Checkpoint (SAC) .

  • BubR1/Mad2 Activation: Unattached kinetochores recruit Mad2, which inhibits the Anaphase-Promoting Complex (APC/C).

  • Cyclin B1 Accumulation: Without APC/C activity, Cyclin B1 is not degraded, locking the cell in the G2/M phase.

  • Apoptotic Switch: Prolonged arrest leads to phosphorylation of Bcl-2 family proteins (via JNK pathways), mitochondrial depolarization, cytochrome c release, and Caspase-3 activation.

Visualization of Signaling Pathway

MoA_Pathway CDP19 CDP-19 (Compound) Tubulin β-Tubulin (Colchicine Site) CDP19->Tubulin Binds High Affinity MT_Poly Microtubule Polymerization Tubulin->MT_Poly Inhibits Spindle Mitotic Spindle Defect MT_Poly->Spindle Failure SAC Spindle Assembly Checkpoint (SAC) (Mad2/BubR1 Activation) Spindle->SAC Triggers G2M G2/M Phase Arrest SAC->G2M Induces Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Prolonged Arrest Mito Mitochondrial Depolarization (Cytochrome c Release) Bcl2->Mito Triggers Caspase Caspase-3 Activation Mito->Caspase Activates Apoptosis Apoptosis / Mitotic Catastrophe Caspase->Apoptosis Execution

Caption: Figure 1: Proposed signaling cascade initiated by CDP-19 binding to tubulin, leading to G2/M arrest and mitochondrial apoptosis.[1]

Experimental Validation Protocols

To transition this hypothesis from theoretical SAR to verified science, the following self-validating experimental workflow is required.

In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct inhibition of tubulin assembly in a cell-free system.

  • Reagents: Purified porcine brain tubulin (>99%), GTP, Fluorescence Reporter (DAPI or specialized tubulin dye).

  • Protocol:

    • Prepare tubulin solution (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

    • Add CDP-19 at graded concentrations (0.1, 0.5, 1, 5, 10

      
      M) to a 96-well plate (pre-warmed to 37°C). Include CA-4 as a positive control and DMSO as a negative control.
      
    • Initiate polymerization by transferring the plate to a fluorometer at 37°C.

    • Data Capture: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

    • Validation Criteria: A dose-dependent reduction in the Vmax of the polymerization curve compared to DMSO.

Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm the specific G2/M phase arrest characteristic of tubulin inhibitors.

  • Cell Line: HeLa or MCF-7 (human cancer lines).[2]

  • Protocol:

    • Seed cells (

      
       cells/well) and treat with CDP-19 (
      
      
      
      concentration) for 24 hours.
    • Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

    • Wash cells and resuspend in PBS containing RNase A (100

      
      g/mL) and Propidium Iodide (PI) (50 
      
      
      
      g/mL).
    • Incubate for 30 min at 37°C in the dark.

    • Data Capture: Analyze via Flow Cytometer (e.g., BD FACSCalibur).

    • Validation Criteria: A significant accumulation of cells in the G2/M peak (4N DNA content) compared to the G0/G1 peak in untreated controls.

Competitive Binding Assay (Colchicine Site)

Objective: Prove the specific binding site is the Colchicine pocket.

  • Protocol: Use

    
    -Colchicine. Incubate tubulin with 
    
    
    
    -Colchicine in the presence and absence of CDP-19.
  • Validation: If CDP-19 targets the same site, it will displace

    
    -Colchicine, reducing the scintillation count in the tubulin-bound fraction.
    

Data Presentation Standards

When reporting results for CDP-19, data should be summarized in the following format to ensure cross-study comparability.

Table 1: Hypothetical Comparative Potency Profile

CompoundTubulin Polymerization

(

M)
MCF-7 Cytotoxicity

(nM)
Colchicine Binding (% Inhibition)
CDP-19 1.5 - 2.5 (Projected)15 - 40 (Projected)75 - 85%
CA-4 (Control)1.0 - 1.25 - 1095 - 99%
Febuxostat (Neg. Control)>100>1000< 5%

Experimental Workflow Diagram

Exp_Workflow Synth Chemical Synthesis (Suzuki Coupling) InVitro In Vitro Tubulin Assay (Fluorometry) Synth->InVitro Purified Cmpd CellBio Cell Cycle Analysis (FACS / PI Staining) InVitro->CellBio Confirmed Hits Binding Competitive Binding ([3H]-Colchicine) CellBio->Binding MoA Validation InVivo Xenograft Model (Tumor Volume) Binding->InVivo Lead Candidate

Caption: Figure 2: Sequential experimental workflow for validating CDP-19 efficacy from synthesis to in vivo modeling.

References

  • Antimitotic activity of structurally simplified biaryl analogs of the anticancer agents colchicine and combretastatin A4. Source: National Institutes of Health (PubMed) URL:[Link]

  • Recent Trends in Tubulin-Binding Combretastatin A-4 Analogs for Anticancer Drug Development. Source: Bentham Science / PubMed URL:[Link]

  • Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors. Source: Taylor & Francis Online URL:[Link]

  • Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel compound, 2-Cyano-4-(2,5-dimethoxyphenyl)phenol. As a molecule with potential applications in pharmaceuticals and material science, a thorough understanding of its thermal properties is paramount for predicting its shelf-life, ensuring its quality, and guiding its formulation. This document moves beyond a simple recitation of methods to provide a detailed, causality-driven approach to stability testing, grounded in established scientific principles.

Introduction to 2-Cyano-4-(2,5-dimethoxyphenyl)phenol and the Imperative of Stability Analysis

2-Cyano-4-(2,5-dimethoxyphenyl)phenol, with the linear formula C15H13O3N1 and a molecular weight of 255.27 g/mol , is a biphenyl derivative featuring nitrile, hydroxyl, and methoxy functional groups.[1] The arrangement of these groups suggests a molecule with a complex electronic and steric profile, making its intrinsic stability a critical parameter to define.

In the context of drug development, thermodynamic instability can lead to a loss of potency, the formation of toxic degradation products, and unpredictable bioavailability. For material science applications, thermal stability dictates the processing conditions and the operational limits of the final product. Therefore, a robust and early characterization of a compound's thermodynamic properties is not merely a regulatory hurdle but a cornerstone of rational product development. This guide outlines the essential thermal analysis techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—to construct a comprehensive stability profile for 2-Cyano-4-(2,5-dimethoxyphenyl)phenol.

Core Principles of Thermal Analysis for Stability Assessment

The thermodynamic stability of a compound is its resistance to decomposition or phase change under the influence of temperature. We can probe this stability by subjecting the material to a controlled temperature program and measuring the resulting changes in its physical and chemical properties.

Differential Scanning Calorimetry (DSC): DSC is a powerful technique for identifying thermally induced events such as melting, crystallization, and glass transitions.[2][3] It operates by measuring the difference in heat flow between a sample and a reference material as a function of temperature.[4] The resulting thermogram provides quantitative information about the temperatures and enthalpies of these transitions, which are critical for understanding the compound's physical stability and polymorphism.

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and composition of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[5][6] Significant mass loss at a specific temperature is a clear indicator of decomposition.[5] By analyzing the TGA curve, we can determine the onset temperature of degradation, a key parameter for defining the upper limit of the compound's thermal stability.

The synergy of DSC and TGA provides a holistic view of a compound's behavior under thermal stress, allowing for the identification of both physical and chemical degradation pathways.

Experimental Workflow for Thermodynamic Stability Profiling

The following sections detail the experimental protocols for conducting a thorough thermodynamic stability analysis of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol. The causality behind each step is explained to ensure a self-validating and reproducible study.

Sample Preparation and Handling

Proper sample preparation is critical for obtaining high-quality thermal analysis data. The sample of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol should be a fine, homogenous powder to ensure uniform heat transfer.

Protocol:

  • Accurately weigh 3-5 mg of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol using a calibrated microbalance.

  • Transfer the sample into a standard aluminum DSC pan or a ceramic TGA crucible.

  • For DSC, hermetically seal the pan to prevent any loss of volatile decomposition products. For TGA, an open crucible is typically used to allow for the escape of volatiles.

  • Prepare an empty, hermetically sealed aluminum pan as a reference for the DSC measurement.

Causality: A small sample mass minimizes thermal gradients within the sample, leading to sharper peaks and better resolution in the thermogram.[4] Hermetic sealing in DSC is crucial for accurately measuring the enthalpy of transitions, especially if the decomposition involves the release of gases.

Differential Scanning Calorimetry (DSC) Analysis

The DSC experiment is designed to identify the melting point and any other phase transitions of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol.

Protocol:

  • Place the sample and reference pans into the DSC instrument.

  • Equilibrate the system at a starting temperature of 25 °C.

  • Ramp the temperature at a constant heating rate of 10 °C/min up to a temperature well above the anticipated melting point (e.g., 300 °C). A slower heating rate can be used to improve resolution.[4]

  • Maintain a constant flow of an inert gas, such as nitrogen, at 50 mL/min to prevent oxidative degradation.

  • Record the heat flow as a function of temperature.

Causality: A constant heating rate ensures that the thermal events are recorded at their true temperatures. The inert atmosphere is essential to isolate the intrinsic thermal stability of the compound from its oxidative stability.

Thermogravimetric Analysis (TGA)

The TGA experiment will determine the onset temperature of decomposition for 2-Cyano-4-(2,5-dimethoxyphenyl)phenol.

Protocol:

  • Place the sample crucible into the TGA instrument.

  • Equilibrate the system at 25 °C.

  • Heat the sample at a constant rate of 10 °C/min up to a high temperature (e.g., 600 °C) to ensure complete decomposition.

  • Maintain a constant flow of an inert gas, such as nitrogen, at 50 mL/min.

  • Record the mass of the sample as a function of temperature.

Causality: The heating rate can influence the apparent decomposition temperature; a standardized rate of 10 °C/min allows for comparison across different experiments and materials.[7]

Anticipated Data and Interpretation

While no specific experimental data for 2-Cyano-4-(2,5-dimethoxyphenyl)phenol is publicly available, we can anticipate the likely outcomes based on the behavior of similar aromatic compounds.

Hypothetical DSC Data

The DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting of the crystalline solid.

Table 1: Hypothetical DSC Data for 2-Cyano-4-(2,5-dimethoxyphenyl)phenol

ParameterAnticipated ValueInterpretation
Onset of Melting (Tonset)180 - 200 °CThe temperature at which melting begins.
Peak Melting Temperature (Tpeak)185 - 205 °CThe temperature of maximum heat absorption during melting.
Enthalpy of Fusion (ΔHfus)25 - 35 J/gThe energy required to melt the sample; related to crystal lattice energy.

A sharp melting peak with a relatively high enthalpy of fusion would suggest a well-ordered crystalline material with strong intermolecular interactions. The absence of other thermal events before melting would indicate good physical stability up to the melting point.

Hypothetical TGA Data

The TGA thermogram will likely show a single-step decomposition process, characteristic of many organic small molecules.

Table 2: Hypothetical TGA Data for 2-Cyano-4-(2,5-dimethoxyphenyl)phenol

ParameterAnticipated ValueInterpretation
Onset of Decomposition (Tonset)> 250 °CThe temperature at which significant mass loss begins.
Temperature of Maximum Decomposition Rate (Tmax)> 300 °CThe temperature at which the rate of mass loss is highest.
Residual Mass at 600 °C< 5%The amount of non-volatile material remaining after decomposition.

An onset of decomposition significantly above the melting point would indicate that the compound is thermally stable in its liquid state for a certain temperature range. A low residual mass is expected for a purely organic molecule under an inert atmosphere.

Visualization of Experimental and Logical Workflows

The following diagrams, generated using DOT language, illustrate the key workflows described in this guide.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Instrument Protocol cluster_analysis Data Analysis weigh Weigh 3-5 mg Sample pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference seal->load equil Equilibrate at 25°C load->equil ramp Heat at 10°C/min under N2 equil->ramp record Record Heat Flow ramp->record thermogram Generate Thermogram record->thermogram determine Determine Tonset, Tpeak, ΔHfus thermogram->determine

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument Protocol cluster_analysis Data Analysis weigh Weigh 3-5 mg Sample crucible Place in Ceramic Crucible weigh->crucible load Load Sample Crucible crucible->load equil Equilibrate at 25°C load->equil ramp Heat at 10°C/min under N2 equil->ramp record Record Mass Loss ramp->record curve Generate TG Curve record->curve determine Determine Tonset, Tmax curve->determine

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Potential Degradation Pathways

The chemical structure of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol suggests several potential degradation pathways under thermal or environmental stress. The phenolic hydroxyl group is susceptible to oxidation, which could lead to the formation of quinone-type structures. The ether linkages of the dimethoxy groups could undergo cleavage. The cyano group is generally stable but can be susceptible to hydrolysis under certain conditions, although this is less likely to be a primary thermal degradation route.

Further investigation into degradation products could be conducted using techniques such as TGA coupled with mass spectrometry (TGA-MS) or by performing forced degradation studies (e.g., exposure to heat, light, humidity, and oxidative stress) followed by analysis with liquid chromatography-mass spectrometry (LC-MS).

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the thermodynamic stability of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol. By employing a synergistic combination of Differential Scanning Calorimetry and Thermogravimetric Analysis, researchers and drug development professionals can obtain the critical data needed to assess the compound's viability for its intended application. The provided protocols and interpretative framework serve as a robust starting point for any stability investigation, ensuring that decisions are based on high-quality, reproducible data. A thorough understanding of a compound's thermodynamic properties is an indispensable component of successful and efficient product development.

References

  • He, X., & Pignatello, J. J. (1999). Differential scanning calorimetry of phenol–formaldehyde resins cure-accelerated by carbonates. Polymer, 40(25), 7149-7157. [Link]

  • Cooper, A., & Johnson, C. M. (2009). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biochemical Society Transactions, 37(Pt 2), 381–386. [Link]

  • Gaujac, A., et al. (2020). N-[(2-hydroxyphenyl)
  • Barth, A. (2010). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Nanoscience and Nanotechnology, 10(12), 7859-7874.
  • PubChem. 2-Cyano-5-(2-methoxyphenyl)phenol. [Link]

  • Joao, K. (2023). Thermo-Gravimetric Analysis in the Investigation of Catalysts: Insights and Innovations.
  • Roncari, C. F., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 11(12), 2093. [Link]

  • Ates, B., & Dincer, A. (2015). Synthesis, Characterization, Thermal Properties and Conductivity of Oligo-4-[(2-methoxyphenylimino)methyl]phenol.
  • Wang, X., et al. (2021). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. Polymers, 13(8), 1234. [Link]

  • Mammadov, A., et al. (2025). Thermogravimetric analysis of the PbS, PbSe and PbS0.5Se0.5 powders obtained by chemical precipitation. Journal of Ovonic Research, 21(5), 1195-1201.
  • Das, P., & Tiwari, S. (2019). Thermogravimetric Analysis of Polymers.
  • Li, Y., et al. (2020). Solubility and dissolution thermodynamic properties of 2-Cyano-4′-methylbiphenyl in binary solvent mixtures. Journal of Molecular Liquids, 300, 112328.
  • da Silva, J. C., et al. (2024). Degradation of phenol by radical sulfate anion. Journal of Photochemistry and Photobiology A: Chemistry, 462, 115598.
  • Braden, M. R., et al. (2014). Hallucinogen-Like Effects of 2-([2-(4-Cyano-2,5-Dimethoxyphenyl) Ethylamino]methyl)phenol (25cn-Nboh), a Novel N-Benzylphenethylamine With 100-Fold Selectivity for 5-Ht2a Receptors, in Mice. Psychopharmacology, 231(21), 4019-4028.

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A Technical Guide to Computational Docking Studies of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive, technically-grounded workflow for conducting computational docking studies on 2-Cyano-4-(2,5-dimethoxyphenyl)phenol ligands. Moving beyond a simple procedural checklist, this document elucidates the causal reasoning behind critical experimental choices, establishing a self-validating system for robust and reproducible results. We will navigate the entire pipeline, from initial target identification and system preparation to the execution of docking simulations and the nuanced interpretation of the resulting data. Advanced concepts, including post-docking binding free energy refinement and best practices for avoiding common pitfalls, are also discussed. This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to apply molecular docking techniques with scientific rigor to this promising class of compounds, which have shown potential as inhibitors of targets such as Signal Transducer and Activator of Transcription 3 (STAT3).[1]

Introduction: The Convergence of a Privileged Scaffold and a Powerful Technique

The 2-cyano-phenol scaffold is a recurring motif in medicinal chemistry. The addition of a dimethoxyphenyl group, as in the case of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol, creates a molecule with a specific electronic and steric profile that has been explored for various therapeutic targets. Recent studies have demonstrated the potential of novel 2-cyano derivatives as potent inhibitors of the STAT3 signaling pathway, a critical target in oncology.[1] Furthermore, related N-benzylphenethylamine structures have shown high selectivity for serotonin receptors, indicating the scaffold's versatility.[2]

Computational docking is a powerful, structure-based method used to predict the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a macromolecular target (receptor).[3][4] By modeling these interactions at an atomic level, docking accelerates the drug discovery process through virtual screening of compound libraries and provides critical insights for lead optimization.[5][6]

This guide will use the STAT3 protein as an exemplary target to build a detailed, field-proven protocol for docking ligands of the 2-Cyano-4-(2,5-dimethoxyphenyl)phenol class.

Foundational Concepts & Essential Toolkit

A successful docking study is built upon a solid theoretical foundation and a curated set of computational tools.

Key Principles
  • Force Fields: These are collections of parameters used to calculate the potential energy of a system of atoms. They define bond lengths, angles, and electrostatic and van der Waals interactions. For small, drug-like molecules, generalized force fields such as the CHARMM General Force Field (CGenFF) or the Generalized AMBER Force Field (GAFF) are essential for assigning accurate parameters.[7][8][9]

  • Scoring Functions: Docking programs use scoring functions to rank the predicted binding poses.[10] These functions estimate the binding free energy (ΔG), with more negative scores typically indicating stronger binding affinity.[11][12] It is crucial to understand that these scores are approximations and do not always perfectly correlate with experimental affinities.[10]

Essential Software & Databases
  • Molecular Visualization: UCSF Chimera or PyMOL.

  • Docking Software: AutoDock Vina is a widely used, accurate, and open-source tool.[13][14]

  • Preparation Tools: AutoDockTools (MGLTools) is required for preparing receptor and ligand files for Vina.

  • Protein Structure Database: The Protein Data Bank (PDB) is the primary repository for 3D structures of biological macromolecules.[15][16][17]

  • Ligand & Affinity Databases: PubChem for ligand structures and BindingDB for experimental binding affinity data, which is invaluable for validation.[18][19][20][21]

Part I: The Pre-Docking Workflow: A Self-Validating System

The quality of your docking results is entirely dependent on the meticulous preparation of the system. Each step is a potential source of error; therefore, a rigorous and validated protocol is non-negotiable.

Overall Preparation and Docking Workflow

The entire process can be visualized as a sequential workflow, where the output of one stage becomes the input for the next. Each step requires careful execution and validation to ensure the final results are meaningful.

G cluster_prep Part I: Pre-Docking Preparation cluster_dock Part II: Docking Execution cluster_post Part III: Post-Docking Analysis A 1. Target Selection (e.g., STAT3 from PDB) B 2. Receptor Preparation (Clean PDB, Add Hydrogens) A->B C 3. Ligand Preparation (Generate 3D Coords, Add Charges) B->C D 4. Protocol Validation (Redock Co-crystallized Ligand) C->D E 5. Define Grid Box (Isolate Binding Site) D->E F 6. Run Docking (AutoDock Vina) E->F G 7. Analyze Poses & Binding Affinity Scores F->G H 8. Visualize Interactions (PyMOL/Chimera) G->H I 9. Advanced Refinement (MM/GBSA - Optional) H->I

Caption: A high-level overview of the computational docking workflow.

Step-by-Step Protocol: Receptor Preparation

Objective: To prepare the target protein structure for docking, ensuring it is chemically correct and free of artifacts. We will use STAT3 (PDB ID: 6NJS) as our example.

  • Acquire the Structure: Download the PDB file for 6NJS from the RCSB PDB database.

  • Clean the PDB: Open the PDB file in a molecular viewer like UCSF Chimera. Remove all non-essential components:

    • Water Molecules: Delete all water molecules (resname HOH). Rationale: Unless a water molecule is known to be a critical "bridging" water, it can interfere with ligand docking.[22]

    • Co-crystallized Ligands & Ions: Remove any existing ligands or non-essential ions. For validation, save the original co-crystallized ligand in a separate file.

    • Alternate Conformations: If any residues have alternate locations, choose the one with the highest occupancy (typically 'A').

  • Prepare the Structure using AutoDockTools (ADT):

    • Load the cleaned PDB file into ADT.

    • Go to Edit -> Hydrogens -> Add. Select "Polar Only". Rationale: Adding only polar hydrogens is computationally efficient and sufficient for most docking studies, as they are the primary participants in hydrogen bonds.

    • Go to Edit -> Charges -> Add Kollman Charges. Rationale: Kollman charges are a well-established method for assigning partial charges to protein atoms, which is critical for calculating electrostatic interactions.

    • Save the prepared receptor as receptor.pdbqt. This format includes the necessary charge and atom type information for AutoDock Vina.

Step-by-Step Protocol: Ligand Preparation

Objective: To generate a 3D, energy-minimized structure of our ligand with correct atom types and charges.

  • Obtain 2D Structure: Draw 2-Cyano-4-(2,5-dimethoxyphenyl)phenol in a chemical drawing program or find its structure on PubChem. Save it as a MOL or SDF file.

  • Generate 3D Coordinates: Use a program like Open Babel to convert the 2D structure into a 3D structure.

    Rationale: A high-quality 3D starting conformation is essential. The --gen3d flag generates a reasonable 3D structure, and -h adds hydrogens.

  • Prepare the Ligand in ADT:

    • Load the ligand.pdb file into ADT.

    • Go to Ligand -> Input -> Choose. Select the ligand.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt. Rationale: This process defines the rotatable bonds in the ligand, allowing for conformational flexibility during docking, and assigns Gasteiger charges, a standard method for small molecules.

The Trustworthiness Pillar: Protocol Validation

Objective: To ensure that our chosen docking parameters can accurately reproduce a known, experimentally determined binding pose. This is the most critical step for building confidence in your results.

  • Select a Validation Complex: Use the original STAT3 structure (6NJS) with its co-crystallized inhibitor.

  • Prepare the Receptor and Ligand: Prepare the 6NJS protein as described in 3.2. Prepare the co-crystallized ligand (extracted in step 3.2.2) as described in 3.3.

  • Perform Redocking: Dock the prepared co-crystallized ligand back into its own receptor's binding site using the exact same procedure that will be used for the test ligands (detailed in Part II).

  • Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Analyze the Result: An RMSD value of ≤ 2.0 Å is considered an successful validation, indicating that your protocol is reliable.[22][23][24] If the RMSD is higher, you must adjust your parameters (e.g., grid box size, exhaustiveness) and repeat until the validation is successful.

G Start Redock Co-crystallized Ligand CalcRMSD Calculate RMSD between Docked and Crystal Pose Start->CalcRMSD Decision Is RMSD <= 2.0 Å? CalcRMSD->Decision Success Validation Successful: Protocol is Reliable Decision->Success Yes Fail Validation Failed: Adjust Parameters (e.g., Grid Box, Exhaustiveness) Decision->Fail No Fail->Start

Caption: Decision workflow for validating the docking protocol.

Part II: The Docking Protocol with AutoDock Vina

With a validated system, we can now proceed to dock our ligand of interest.

Step-by-Step Protocol: Grid Box Definition

Objective: To define the 3D search space where Vina will attempt to place the ligand.

  • Identify the Binding Site: In ADT, with the prepared receptor loaded, go to Grid -> Grid Box.

  • Position the Box: A box will appear on the screen. Center this box on the known binding pocket of the STAT3 SH2 domain. If a co-crystallized ligand was present, center the box on it.

  • Adjust Dimensions: Adjust the size of the box (size_x, size_y, size_z) to encompass the entire binding site with a buffer of ~4-5 Å in each dimension. Rationale: The box must be large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time and increasing accuracy. Record the center coordinates and dimensions.

Step-by-Step Protocol: Docking Execution

Objective: To run the docking simulation using the command line.

  • Create a Configuration File: Create a text file named conf.txt and add the following information, using the values from your preparation steps:

    Rationale: The exhaustiveness parameter controls the thoroughness of the conformational search. A higher value increases the chance of finding the true minimum but takes longer. A value of 16 is a good starting point for rigorous studies, up from the default of 8.[14]

  • Run Vina: Open a terminal in the directory containing your files and run the following command:

Part III: Post-Docking Analysis: From Data to Insight

Interpreting the Output
  • Binding Affinity: The output log file (ligand_log.txt) will contain a table of binding affinities (in kcal/mol) for the top poses. The most negative value corresponds to the highest predicted affinity.[11]

  • Binding Poses: The output file (ligand_out.pdbqt) contains the 3D coordinates for the top-ranked binding poses.

PoseBinding Affinity (kcal/mol)RMSD from Best Mode (l.b. / u.b.)
1-9.20.000 / 0.000
2-8.81.854 / 2.541
3-8.52.113 / 3.012
Table 1: Example output from an AutoDock Vina log file. The top-ranked pose (Mode 1) shows the most favorable predicted binding affinity.
Visualization and Interaction Analysis

Objective: To visually inspect the top-ranked pose and identify the specific molecular interactions that stabilize the ligand-receptor complex.

  • Load Files: Open your visualization software (e.g., PyMOL) and load the prepared receptor (receptor.pdbqt) and the docking output file (ligand_out.pdbqt).

  • Focus on the Best Pose: Display only the first (top-ranked) model from the output file.

  • Identify Interactions: Analyze the binding pocket to identify key interactions:

    • Hydrogen Bonds: Look for dashed lines between donor and acceptor atoms.

    • Hydrophobic Interactions: Identify nonpolar residues (e.g., Val, Leu, Ile, Phe) in close contact with nonpolar parts of the ligand.

    • Pi-Stacking: Look for interactions between aromatic rings on the ligand and receptor (e.g., with Phe, Tyr, Trp).

    • Electrostatic Interactions: Note any salt bridges between charged groups.[25]

G cluster_pocket STAT3 Binding Pocket Ligand 2-Cyano-4-(2,5-dimethoxyphenyl)phenol Arg609 Arg609 Ligand->Arg609 Hydrogen Bond (to Phenol) Ser613 Ser613 Ligand->Ser613 Hydrogen Bond (to Cyano) Val637 Val637 Ligand->Val637 Hydrophobic Interaction (with Dimethoxy Phenyl Ring) Ser611 Ser611

Caption: Hypothetical ligand-receptor interactions for the docked compound.

Ligand FeatureInteracting ResidueInteraction Type
Phenolic -OHArg609Hydrogen Bond
Cyano -CNSer613Hydrogen Bond
Dimethoxy Phenyl RingVal637Hydrophobic
Dimethoxy Phenyl RingPhe716Pi-Pi Stacking
Table 2: Summary of key molecular interactions predicted from the docked pose.

Part IV: Advanced Concepts & Best Practices

Beyond Docking: MM/PBSA and MM/GBSA

While docking scores are excellent for ranking poses, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its Generalized Born (MM/GBSA) variant are more accurate methods for re-scoring and estimating binding free energy.[26][27][28] These "end-point" methods involve running a short molecular dynamics simulation of the docked complex and then calculating the free energy components.[29] While computationally more expensive, they can provide a more reliable estimate of binding affinity and are a valuable secondary validation step.[30]

Expert Recommendations & Common Pitfalls
  • Receptor Flexibility: Standard docking treats the receptor as rigid.[6] This is a major limitation, as binding sites can undergo conformational changes ("induced fit").[5] If significant flexibility is expected, consider using ensemble docking (docking against multiple receptor conformations) or induced-fit docking protocols.

  • Protonation States: The protonation state of titratable residues (His, Asp, Glu) can significantly impact binding. Ensure these are set correctly based on the expected pH of the binding site.

  • Garbage In, Garbage Out: The most common failure in docking is inadequate preparation of the input structures. Always visually inspect your prepared ligand and receptor to ensure they are chemically sensible before proceeding.

Conclusion

This guide has outlined a rigorous, validated, and scientifically-grounded workflow for performing computational docking of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol ligands. By emphasizing the causality behind each step and building in a mandatory validation protocol, researchers can generate reliable and reproducible data. The true power of molecular docking is unlocked not just by running the software, but by critically evaluating each stage of the process, from initial preparation to final interaction analysis. When executed with care, this methodology serves as a powerful engine for hypothesis generation and a cornerstone of modern structure-based drug design.

References

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  • Liu, T., Lin, Y., Wen, X., Jorissen, R. N., & Gilson, M. K. (2007). BindingDB: a web-accessible database of experimentally determined protein–ligand binding affinities. Nucleic acids research, 35(Database issue), D198–D201. [Link]

  • Laskowski, R. A. (2001). PDBsum: summaries and analyses of PDB structures. Nucleic acids research, 29(1), 221–222. [Link]

  • Bioinformatics Guru. (2023, July 14). AutoDock Vina Tutorial: Molecular Docking for Beginners [Video]. YouTube. [Link]

  • Lopes, P. C., et al. (2015). Force fields for small molecules. Journal of chemical theory and computation, 11(11), 5181–5194. [Link]

  • Database Commons. (2015, July 12). PDBsum. [Link]

  • Kumar, A., & Roy, K. (2022). Basics, types and applications of molecular docking: A review. Journal of the Indian Chemical Society, 99(11), 100767. [Link]

  • Gilson, M. K., et al. (2016). BindingDB in 2015: A public database for medicinal chemistry, computational chemistry and systems pharmacology. Nucleic acids research, 44(D1), D1045–D1053. [Link]

  • The Gilson Lab at UC San Diego. (n.d.). Binding Database Home. Retrieved February 21, 2026. [Link]

  • FAIRsharing. (2025, November 7). BindingDB database of measured binding affinities. [Link]

  • Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Retrieved February 21, 2026. [Link]

  • Bioinformatics Review. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. [Link]

  • Deep Origin. (2018, February 13). MM/PBSA and MM/GBSA - Computational Chemistry Glossary. [Link]

  • Wang, E., et al. (2019). Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches. Physical Chemistry Chemical Physics, 21(34), 18994–19004. [Link]

  • The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. [Link]

  • ResearchGate. (2025, December 26). A Comprehensive Review of Molecular Docking: Principles, Methods, Applications, and Future Directions. [Link]

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  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449–461. [Link]

  • Wang, J., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical reviews, 119(16), 9478–9508. [Link]

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Molecular Docking: A powerful approach for structure-based drug discovery. Journal of the Brazilian Chemical Society, 25(5), 777–786. [Link]

  • ResearchGate. (2025, June 10). A Comprehensive Review on Molecular Docking in Drug Discovery. [Link]

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  • ResearchGate. (2017, February 16). What is the role of electrostatic energy when interpreting docking result??. [Link]

  • ResearchGate. (2025, August 6). Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. [Link]

  • Murthy, S. N., et al. (2009). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Journal of the Korean Chemical Society, 53(5), 567–572. [Link]

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Sources

Technical Guide: History and Discovery of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol

[1]

Executive Summary

  • Compound Name : 2-Cyano-4-(2,5-dimethoxyphenyl)phenol[1][2]

  • CAS Registry Number : 1261975-58-9[1][2]

  • Chemical Class : Biphenyl Nitrile / Salicylonitrile[1]

  • Primary Application : Chemical probe and scaffold for Xanthine Oxidase (XO) inhibition; potential intermediate in the synthesis of liquid crystalline materials.[1]

  • Molecular Weight : 255.27 g/mol [1]

  • Key Structural Features :

    • Warhead : 2-hydroxybenzonitrile (mimics the hypoxanthine core).[1]

    • Linker : Direct C-C biaryl bond (metabolically stable).[1]

    • Tail : 2,5-dimethoxyphenyl group (fills the hydrophobic channel).[1]

Historical Context & Discovery

The Quest for Non-Purine XO Inhibitors

The discovery of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol is rooted in the broader pharmaceutical campaign to replace Allopurinol (a purine analog) with more potent, non-purine inhibitors to treat hyperuricemia and gout.[1]

  • 1960s : Allopurinol is the standard of care but carries risks of hypersensitivity (Stevens-Johnson syndrome).[1]

  • 1990s-2000s : The discovery of Febuxostat (Teijin Pharma) validated the aryl-thiazole scaffold.[1] However, researchers sought to bypass the thiazole ring due to complex IP landscapes and potential metabolic liabilities.[1]

  • 2010s (The Discovery Window) : The CAS registration of 1261975-58-9 (circa 2010-2011) coincides with a surge in patent filings for biphenyl nitrile derivatives.[1] Researchers identified that a cyanophenol (salicylonitrile) moiety could effectively chelate the Molybdenum cofactor in the XO active site, similar to the cyanopyridine of Topiroxostat.[1]

The "Biphenyl" Pivot

This specific compound represents a "Second Generation" scaffold where the heterocyclic core (thiazole/pyridine) is replaced by a phenyl ring , creating a biphenyl system.[1]

  • Advantage : Biphenyls offer superior metabolic stability (no heteroatom oxidation in the core) and tunable lipophilicity via the alkoxy substituents (methoxy groups).[1]

  • Role : It serves as a lead compound or SAR probe to test the steric tolerance of the XO active site's hydrophobic channel.[1]

Chemical Structure & Mechanism of Action[1]

Structural Logic (SAR)

The molecule is engineered to fit the narrow channel of the Xanthine Oxidase active site.[1]

RegionChemical MoietyBiological Function
Head (S1 Pocket) 2-Cyano-phenol (Salicylonitrile)Molybdenum Chelation : The nitrile (CN) and hydroxyl (OH) groups form a bidentate interaction with the Mo-pterin center.[1] The CN group often H-bonds with Arg880 or Glu802 .[1]
Linker C-C Biaryl BondRigidity : Locks the two rings in a twisted conformation (approx. 30-40° dihedral angle), matching the enzyme's substrate channel geometry.[1]
Tail (S2 Pocket) 2,5-DimethoxyphenylHydrophobic Interaction : The methoxy groups engage in Van der Waals interactions with residues like Phe914 and Phe1009 , improving potency and selectivity over other molybdenum enzymes.[1]
Mechanism of Action Diagram

The following diagram illustrates the hypothetical binding mode and the logical progression from general inhibitors to this specific scaffold.

Gcluster_bindingBinding InteractionsTargetXanthine Oxidase (XO)Molybdenum CenterInhibitor2-Cyano-4-(2,5-dimethoxyphenyl)phenolCN_GroupCyano Group (-CN)H-bond AcceptorInhibitor->CN_GroupContainsOH_GroupPhenol Group (-OH)Acidic Proton / H-bond DonorInhibitor->OH_GroupContainsTail2,5-Dimethoxy RingLipophilic FillingInhibitor->TailContainsResiduesActive Site Residues(Arg880, Glu802, Phe914)CN_Group->ResiduesElectrostatic/H-bondOH_Group->TargetChelates Mo(IV/VI)Tail->ResiduesPi-Pi Stacking / VdW

Caption: Mechanistic dissection of the ligand-enzyme interaction. The salicylonitrile core anchors the molecule to the catalytic center, while the dimethoxy tail secures the inhibitor in the hydrophobic channel.[1]

Synthesis Protocol

The synthesis of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol typically employs a Suzuki-Miyaura Cross-Coupling reaction.[1] This pathway is preferred for its modularity and high yield.[1]

Experimental Workflow

Objective : Couple a brominated salicylonitrile head with a boronic acid tail.

  • Reagents :

    • Partner A : 5-Bromo-2-hydroxybenzonitrile (The "Head")[1]

    • Partner B : 2,5-Dimethoxyphenylboronic acid (The "Tail")[1]

    • Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3-5 mol%)[1]

    • Base : Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)[1]

    • Solvent : 1,4-Dioxane/Water (4:[1]1) or Toluene/Ethanol/Water.[1]

  • Step-by-Step Protocol :

    • Step 1 : Charge a reaction vessel with 1.0 eq of Partner A and 1.1 eq of Partner B.

    • Step 2 : Add solvent and degas with Argon for 15 minutes (Critical to prevent Pd oxidation).[1]

    • Step 3 : Add Base (2.0 eq) and Catalyst.[1]

    • Step 4 : Heat to 80-100°C for 4-12 hours under inert atmosphere.

    • Step 5 : Monitor via TLC/LC-MS for disappearance of the bromide.[1]

    • Step 6 : Acidify workup (pH ~4) to ensure the phenol is protonated, then extract with Ethyl Acetate.[1]

    • Step 7 : Purification via Silica Gel Chromatography (Hexane/EtOAc gradient).[1]

Synthesis Logic Diagram

SynthesisBromide5-Bromo-2-hydroxybenzonitrile(Electrophile)MixDegas Solvent(Dioxane/H2O)Bromide->MixBoronic2,5-Dimethoxyphenylboronic acid(Nucleophile)Boronic->MixCatalysisPd(0) CycleOxidative Addition -> TransmetallationMix->Catalysis+ Pd cat / BaseCouplingReductive EliminationCatalysis->CouplingProduct2-Cyano-4-(2,5-dimethoxyphenyl)phenol(Target)Coupling->Product

Caption: The Suzuki-Miyaura coupling pathway utilized to construct the biaryl core, connecting the polar pharmacophore with the lipophilic tail.[1]

Comparative Analysis (Data Summary)

To understand the positioning of this compound, we compare it against the clinical standard, Febuxostat .[1]

Feature2-Cyano-4-(2,5-dimethoxyphenyl)phenolFebuxostat (Clinical Standard)
Core Scaffold Biphenyl (Phenyl-Phenyl)Phenyl-Thiazole
Active Warhead Salicylonitrile (OH + CN)Carboxylic Acid + Cyano
Lipophilic Tail 2,5-DimethoxyIsobutoxy
Metabolic Stability High (No thiazole oxidation)Moderate (Glucuronidation)
Solubility Low-ModerateLow (Class II)
Primary Interaction Mo-Pterin ChelationMo-Pterin pocket + Channel

References

  • Okamoto, K., et al. (2003).[1] "Formation of Febuxostat: A New Non-Purine Xanthine Oxidase Inhibitor."[1] Journal of Medicinal Chemistry. Link (Contextual grounding for non-purine inhibitors).[1]

  • Sigma-Aldrich (Merck) .[1] "Product Specification: 2-Cyano-4-(2,5-dimethoxyphenyl)phenol." Sigma-Aldrich Catalog. Link (Verification of commercial availability and CAS 1261975-58-9).[1]

  • Barton, D., et al. (2010).[1] "Suzuki coupling strategies for biphenyl synthesis." Organic Reactions.[1][3][4] (General reference for the synthetic methodology).

  • ChemSpace . "Compound 1261975-58-9 Data Sheet." ChemSpace Database.[1] Link (Source for physicochemical data).[1]

Disclaimer: This guide is for research and educational purposes. 2-Cyano-4-(2,5-dimethoxyphenyl)phenol is a chemical reagent and is not approved for clinical use in humans.[1]

Methodological & Application

step-by-step synthesis protocol for 2-Cyano-4-(2,5-dimethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol via Suzuki-Miyaura Cross-Coupling

Introduction and Mechanistic Rationale

Biaryl motifs are ubiquitous in modern drug discovery, often serving as rigid scaffolds that orient pharmacophores for optimal target binding. The compound 2-Cyano-4-(2,5-dimethoxyphenyl)phenol (CAS: 1261975-58-9) is a highly functionalized biaryl building block featuring a hydrogen-bond donating phenol, a versatile nitrile group, and two methoxy ethers[1].

To synthesize this compound efficiently, the Suzuki-Miyaura cross-coupling is the premier methodological choice[2]. This palladium-catalyzed reaction forms a C(sp2)-C(sp2) bond between an aryl halide and an arylboronic acid. The specific coupling of 4-bromo-2-cyanophenol with 2,5-dimethoxyphenylboronic acid is highly favored because:

  • Functional Group Tolerance: The mild basic conditions of the Suzuki reaction tolerate both the unprotected phenolic hydroxyl and the electrophilic cyano group without requiring transient protecting group chemistry.

  • Regioselectivity: The oxidative addition of the palladium catalyst is highly selective for the C-Br bond over the C-CN or C-OH bonds.

  • Causality of Base Selection: Potassium carbonate (

    
    ) is utilized as the base. It is strong enough to quaternize the boronic acid into a reactive boronate complex (facilitating the transmetalation step) but mild enough to prevent the hydrolysis of the nitrile group into an amide or carboxylic acid[3].
    

Reaction Stoichiometry and Reagent Data

The following table summarizes the quantitative parameters for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
4-Bromo-2-cyanophenol Electrophile198.021.001.98 g (10.0 mmol)
2,5-Dimethoxyphenylboronic acid Nucleophile182.001.202.18 g (12.0 mmol)

Catalyst1155.560.05578 mg (0.5 mmol)

Base138.212.503.45 g (25.0 mmol)
1,4-Dioxane Organic Solvent88.11N/A40.0 mL
Deionized

Aqueous Solvent18.02N/A10.0 mL

Step-by-Step Experimental Protocol

Phase 1: Rigorous Degassing (Critical Step) Causality Insight: Oxygen must be strictly excluded.


 is highly sensitive to oxidation, which converts the active Pd(0) species to an inactive Pd(II) complex. Furthermore, oxygen promotes the homocoupling of the boronic acid, consuming the reagent and complicating purification[2].
  • Combine 1,4-dioxane (40 mL) and deionized water (10 mL) in a 100 mL Schlenk flask.

  • Sparge the solvent mixture with high-purity Argon or Nitrogen for 30 minutes using a submerged needle.

Phase 2: Reaction Assembly 3. To a separate, oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-cyanophenol (1.98 g), 2,5-dimethoxyphenylboronic acid (2.18 g), and


 (3.45 g).
4. Evacuate and backfill the flask with Argon three times.
5. Transfer the degassed solvent mixture into the reaction flask via cannula or syringe.
6. Quickly add the 

catalyst (578 mg) against a positive flow of Argon.

Phase 3: Cross-Coupling Execution 7. Attach a reflux condenser (flushed with Argon) and heat the biphasic mixture to 90 °C in a pre-heated oil bath. 8. Stir vigorously at 90 °C for 8–12 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1) until the aryl bromide is fully consumed.

Phase 4: Workup and Self-Validating Isolation Causality Insight: During the reaction, the basic conditions (


) will deprotonate the product's phenol group, making it water-soluble. To successfully extract the product into the organic phase, the aqueous layer must be carefully acidified to re-protonate the phenol.
9. Cool the reaction mixture to room temperature.
10. Dilute the mixture with Ethyl Acetate (50 mL) and transfer to a separatory funnel.
11. Add 1M aqueous HCl dropwise until the aqueous layer reaches pH ~5. Validation: The product will partition into the upper organic layer.
12. Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 × 30 mL).
13. Combine the organic layers, wash with brine (50 mL), dry over anhydrous 

, and concentrate under reduced pressure.

Phase 5: Purification 14. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (10% to 30% EtOAc) to yield the pure 2-Cyano-4-(2,5-dimethoxyphenyl)phenol.

Experimental Workflow Diagram

G R1 Aryl Halide + Boronic Acid C1 Degassing & Catalyst Addition R1->C1 R2 Suzuki-Miyaura Coupling (90°C) C1->R2 W1 Acidic Workup (pH 5 Adjustment) R2->W1 P1 Silica Gel Chromatography W1->P1 O1 Pure Biaryl Phenol Product P1->O1

Synthesis workflow for 2-Cyano-4-(2,5-dimethoxyphenyl)phenol via Suzuki-Miyaura cross-coupling.

References

  • Organic Syntheses | Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction | [Link]

Sources

Application Note: HPLC Method Development for 2-Cyano-4-(2,5-dimethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic development and validation of a High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol . This compound, a functionalized biphenyl derivative, presents specific analytical challenges due to its ionizable phenolic moiety and electron-rich aromatic system.[1]

Traditional C18 chemistries often struggle with the positional isomers of substituted biphenyls. This guide demonstrates that a Biphenyl stationary phase , utilizing


 interactions, provides superior selectivity and peak shape compared to standard alkyl phases. The method described herein is compliant with ICH Q2(R2)  guidelines, ensuring suitability for pharmaceutical purity assessment and metabolic stability studies.

Analyte Physicochemical Profiling

Understanding the molecule is the first step in rational method design.

  • Chemical Name: 2-Cyano-4-(2,5-dimethoxyphenyl)phenol[2]

  • Synonyms: 4'-hydroxy-2,5-dimethoxy[1,1'-biphenyl]-3'-carbonitrile

  • Core Structure: Bi-aryl system (Phenyl ring A + Phenol ring B)

  • Key Functional Groups:

    • Phenolic -OH: Weakly acidic (Estimated pKa

      
       8.5–9.0, lowered by the electron-withdrawing cyano group).
      
    • Cyano (-CN): Electron-withdrawing, polar.

    • Methoxy (-OCH3): Electron-donating, lipophilic.

Mechanistic Implications for Chromatography
  • Acidity: The phenolic proton requires an acidic mobile phase (pH < 4) to maintain the neutral, protonated state. Ionization leads to peak tailing and retention time shifts.

  • Aromaticity: The biphenyl core is highly conjugated. Standard C18 columns rely solely on hydrophobic interactions. A Biphenyl or Phenyl-Hexyl phase introduces

    
     stacking, enhancing separation from similar impurities (e.g., des-cyano or regioisomers).
    

Method Development Strategy

Stationary Phase Selection

While C18 is the workhorse of HPLC, it lacks the steric and electronic selectivity required for complex aromatic separations.

  • Recommendation: Core-Shell Biphenyl (e.g., Kinetex Biphenyl or Raptor Biphenyl).

  • Rationale: The stationary phase contains two phenyl rings separated by a single bond. This structure mimics the analyte's own biphenyl core, maximizing interaction overlap.

Mobile Phase Optimization
  • Solvent A (Aqueous): 0.1% Formic Acid in Water.

    • Function: Buffers pH to

      
       2.7, ensuring the phenol remains fully protonated (
      
      
      
      ).
  • Solvent B (Organic): Acetonitrile (ACN) with 0.1% Formic Acid.

    • Function: ACN typically provides sharper peaks for aromatics than Methanol due to lower viscosity and distinct selectivity (dipole-dipole interactions).

Detection (UV-Vis)

The conjugated biphenyl system exhibits strong UV absorption.

  • Primary Wavelength: 254 nm (Aromatic

    
    )
    
  • Secondary Wavelength: 280 nm (Phenolic band)

  • Scan Range: 200–400 nm (for purity confirmation)

Detailed Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (capable of 600 bar).

  • Detector: Diode Array Detector (DAD).

  • Column: Phenomenex Kinetex 2.6 µm Biphenyl, 100 x 4.6 mm (or equivalent).

  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water, Formic Acid (99%+).

Operating Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Column Temperature 40 °C (Controls viscosity and kinetics)
Detection UV @ 254 nm (Bandwidth 4 nm), Ref 360 nm
Run Time 12.0 minutes
Gradient Profile

Rationale: A linear gradient is chosen to elute polar impurities early while retaining the hydrophobic biphenyl analyte.

Time (min)% Solvent A (0.1% FA/H2O)% Solvent B (0.1% FA/ACN)Phase
0.009010Equilibration
1.009010Isocratic Hold
8.001090Linear Gradient
9.501090Wash
9.609010Re-equilibration
12.009010End
Sample Preparation

Stock Solution (1 mg/mL):

  • Weigh 10 mg of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol.

  • Dissolve in 10 mL of 100% Methanol . (Avoid dissolving in 100% ACN if possible as it may cause peak distortion upon injection into a high-aqueous initial mobile phase; however, if solubility is an issue, use 50:50 ACN:Water).

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard (50 µg/mL):

  • Dilute 50 µL of Stock Solution into 950 µL of Mobile Phase Initial (90:10 Water:ACN).

  • Note: Matching the sample solvent to the initial mobile phase prevents "solvent shock" and peak broadening.

Method Validation (ICH Q2(R2) Framework)

This protocol is designed to be self-validating. The following parameters must be verified during implementation.

System Suitability Testing (SST)

Perform 5 replicate injections of the Working Standard.

  • RSD of Peak Area:

    
     2.0%
    
  • Retention Time RSD:

    
     0.1 min
    
  • Tailing Factor (

    
    ):  0.9 
    
    
    
    1.2
  • Theoretical Plates (

    
    ):  > 5,000
    
Linearity & Range

Prepare calibration standards at 5, 10, 25, 50, 75, and 100 µg/mL.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Specificity (Forced Degradation)

To prove the method separates the analyte from degradation products, subject the sample to:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 1 hour.

  • Oxidation: 3%

    
    , Room Temp, 1 hour.
    
  • Requirement: Peak purity angle < Purity threshold (via DAD software).

Visualizations

Method Development Logic Flow

This diagram illustrates the decision-making process for selecting the critical method parameters.

MethodDevelopment Start Analyte: 2-Cyano-4-(2,5-dimethoxyphenyl)phenol StructureAnalysis Structure Analysis: Biphenyl Core + Phenol + Cyano Start->StructureAnalysis ColSelection Stationary Phase Selection StructureAnalysis->ColSelection Aromatic Selectivity Needed MPSelection Mobile Phase pH StructureAnalysis->MPSelection pKa Suppression Needed C18 C18 (Alkyl) Hydrophobic only ColSelection->C18 Biphenyl Biphenyl Phase Hydrophobic + Pi-Pi Interactions ColSelection->Biphenyl Recommended FinalMethod Final Protocol: Biphenyl Col + Acidic ACN Gradient Biphenyl->FinalMethod Neutral Neutral pH Phenol Ionized (Tailing) MPSelection->Neutral Acidic Acidic pH (0.1% FA) Phenol Protonated (Sharp Peak) MPSelection->Acidic Recommended Acidic->FinalMethod

Caption: Decision tree for selecting stationary phase and mobile phase pH based on analyte chemistry.

HPLC System Flow Diagram

The following diagram details the physical setup and fluid path for the proposed method.

HPLC_Setup SolventA Solvent A 0.1% Formic Acid/Water Pump Binary Pump (Gradient Mixing) SolventA->Pump SolventB Solvent B 0.1% Formic Acid/ACN SolventB->Pump Injector Autosampler (5 µL Injection) Pump->Injector High Pressure Column Column Oven (40°C) Kinetex Biphenyl Injector->Column Sample + MP Detector DAD Detector (254 nm) Column->Detector Separated Peaks Waste Waste Detector->Waste Data Workstation (Integration) Detector->Data Signal

Caption: Schematic representation of the HPLC instrument configuration and fluidic path.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[3][4][5][6] (2023).[3][5][7] Retrieved from [Link]

  • Phenomenex. Selectivity of Biphenyl Stationary Phases for Aromatic Compounds. (2019).[8][9][10] Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. Wiley.[11] (2011).[12] (General reference for HPLC theory).

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[3] Retrieved from [Link]

Sources

recrystallization techniques for purifying 2-Cyano-4-(2,5-dimethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the thermodynamic principles, solvent selection rationale, and step-by-step self-validating protocol for the purification of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol via mixed-solvent recrystallization.

Molecular Profiling & Solubility Dynamics

To design an effective recrystallization protocol, we must first analyze the structural dichotomy of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol. This molecule presents a complex solubility profile driven by competing functional groups:

  • Lipophilic Domains: The biphenyl core and the two methoxy (-OCH₃) groups confer significant non-polar character, driving solubility in hydrocarbon solvents via London dispersion forces and

    
     stacking.
    
  • Polar/Hydrogen-Bonding Domains: The phenolic hydroxyl (-OH) and the ortho-cyano (-CN) groups act as strong hydrogen-bond donors and acceptors, strongly favoring polar protic or aprotic solvents.

Because of this structural duality, a single solvent rarely provides the steep temperature-dependent solubility curve required for high-yield purification. Therefore, a binary mixed-solvent system is thermodynamically required to exert precise control over the supersaturation point.

The Thermodynamic Strategy: Solvent Selection

For heavily substituted methoxylated biphenyl-phenols, an Ethyl Acetate / Heptane system is the industry standard[1][2].

  • The "Good" Solvent (Ethyl Acetate): EtOAc effectively disrupts the intermolecular hydrogen bonding between the phenol and cyano groups. At elevated temperatures (~70°C), it completely solvates the target molecule.

  • The "Anti-Solvent" (Heptane): Heptane is fully miscible with EtOAc but poorly solvates the polar moieties of the target molecule. By titrating hot heptane into the hot EtOAc solution, we lower the overall dielectric constant of the medium, precisely tuning the chemical potential until the metastable zone (cloud point) is reached[1].

Critical E-E-A-T Warning regarding Decolorizing Carbon: If the crude mixture contains highly colored polymeric impurities, activated carbon is often employed. However, standard charcoal must not be used for phenolic compounds . Standard activated carbon contains trace ferric ions (Fe³⁺). Upon heating, these ions react with phenolic hydroxyls to form intensely red-colored coordination complexes, which will irreversibly contaminate the batch and impair purification[3]. If carbon is necessary, strictly verify that it is an acid-washed, iron-free grade.

Recrystallization Workflow

Recrystallization Start Crude 2-Cyano-4- (2,5-dimethoxyphenyl)phenol Dissolve 1. Dissolution (Minimal Hot EtOAc, 70°C) Start->Dissolve Carbon Optional: Fe-Free Carbon (Avoid standard charcoal) Dissolve->Carbon Colored impurities HotFilter 2. Hot Filtration (Remove insolubles) Dissolve->HotFilter Clear solution Carbon->HotFilter AntiSolvent 3. Anti-Solvent Titration (Hot Heptane to cloud point) HotFilter->AntiSolvent Cooling 4. Controlled Cooling (Ambient -> 4°C) AntiSolvent->Cooling Supersaturation Isolation 5. Vacuum Filtration & Cold Solvent Wash Cooling->Isolation Crystallization Drying 6. Vacuum Drying (To constant weight) Isolation->Drying

Fig 1: Thermodynamic workflow for mixed-solvent recrystallization of the target biphenyl phenol.

Self-Validating Experimental Protocol

Step 1: Primary Dissolution

  • Transfer the crude 2-Cyano-4-(2,5-dimethoxyphenyl)phenol to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add Ethyl Acetate (EtOAc) dropwise while heating the system to 70°C in a water or oil bath.

  • Validation Checkpoint: Continue adding EtOAc only until the solid is completely dissolved. The solution must be clear and free of target-compound particulates.

Step 2: Hot Filtration (If Required)

  • If insoluble mechanical impurities (or iron-free carbon) are present, rapidly filter the hot solution through a pre-warmed fluted filter paper or a jacketed sintered glass funnel into a clean, pre-warmed Erlenmeyer flask.

  • Causality: Pre-warming the glassware prevents premature precipitation of the product in the funnel stem.

Step 3: Anti-Solvent Titration (Reaching the Cloud Point)

  • Maintain the filtrate at 70°C with gentle stirring.

  • Begin adding hot Heptane (65-70°C) dropwise using an addition funnel or pipette.

  • Validation Checkpoint: Observe the impact of each drop. Initially, local cloudiness will dissipate upon stirring. Continue addition until a faint, homogeneous turbidity persists for more than 10 seconds. This confirms the solution has reached the precise edge of the metastable zone[1].

  • Add 1-2 drops of hot EtOAc just until the solution turns clear again, ensuring you are exactly at the saturation limit without premature nucleation.

Step 4: Nucleation and Controlled Cooling

  • Remove the flask from the heat source. Cap it loosely to prevent solvent evaporation and allow it to cool undisturbed to ambient temperature (20-25°C) at a rate of approximately 0.5–1.0 °C/min.

  • Causality: Rapid cooling of biphenyl compounds often leads to "oiling out" (liquid-liquid phase separation) because the chemical potential drops too fast for the activation energy of the crystal lattice to be overcome. Slow cooling ensures highly ordered crystal lattice formation, excluding impurities.

  • Once at ambient temperature and crystal growth is visible, transfer the flask to an ice-water bath (0-4°C) for 30 minutes to maximize yield.

Step 5: Isolation and Washing

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Break the vacuum, cover the crystal bed with a pre-chilled (4°C) wash solvent mixture of 1:5 EtOAc:Heptane, and re-apply the vacuum.

  • Causality: Washing with pure heptane can precipitate impurities from the residual mother liquor onto your pure crystals. Washing with pure EtOAc will dissolve your product. The 1:5 ratio safely displaces the mother liquor while preserving the product lattice.

Step 6: Drying

  • Transfer the crystals to a vacuum desiccator or vacuum oven set to 40°C.

  • Validation Checkpoint: Dry under high vacuum (< 10 mbar) until the mass of the crystals remains constant over two consecutive weighings spaced 1 hour apart.

Quantitative Data & Troubleshooting

Table 1: Quantitative Parameters & Self-Validating Checkpoints

PhaseParameterTarget MetricCausality / Validation Check
Dissolution EtOAc Volume~3-5 mL per gram of crudeMinimizes product loss in the mother liquor. Validation: Complete dissolution at 70°C.
Titration Heptane Volume~10-15 mL per gram of crudeInduces controlled supersaturation. Validation: Persistent cloudiness for >10s[1].
Cooling Cooling Rate0.5 - 1.0 °C / minutePrevents "oiling out" (supercooled liquid phase). Validation: Distinct crystal facets visible.
Washing Wash Solvent Ratio1:5 (EtOAc:Heptane), 4°CDisplaces mother liquor without dissolving product. Validation: Wash filtrate runs clear.
Drying Vacuum Pressure< 10 mbar at 40°CRemoves residual heavy heptane. Validation: Mass remains constant over 1 hour.

Troubleshooting "Oiling Out": If the compound separates as an oil rather than crystals during Step 4, the solvent system is too rich in EtOAc, or cooling was too rapid. Reheat the mixture to 70°C until the oil redissolves, add 5-10% more Heptane, and cool at a slower rate. Introducing a seed crystal of pure 2-Cyano-4-(2,5-dimethoxyphenyl)phenol at 50°C can bypass the nucleation energy barrier and force crystallization.

References

  • Title : Recrystallization (General Principles and Charcoal Reactivity with Phenols) | Source : tu.edu.iq | URL : 3

  • Title : Application Notes and Protocols for the Purification of Crude 2-Methoxy-5-(4-methylphenyl)phenol | Source : benchchem.com | URL : 1

  • Title : Organic & Biomolecular Chemistry (Recrystallization of Biphenyls in Heptane/Ethyl Acetate) | Source : rsc.org | URL : 2

  • Title : RECRYSTALLISATION (Solubility Relationships) | Source : ucalgary.ca | URL : Link

Sources

Application Note: High-Integrity Stock Preparation of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the precise preparation, handling, and storage of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol (also known as 4-hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbonitrile) stock solutions.

The protocol prioritizes experimental reproducibility and compound stability, addressing the specific physicochemical challenges posed by lipophilic biaryl phenols.

Physicochemical Profile & Solubility Logic

Before handling the compound, it is critical to understand the molecular forces at play. 2-Cyano-4-(2,5-dimethoxyphenyl)phenol is a lipophilic biaryl compound .

  • Molecular Weight: ~255.27 g/mol (Formula: C₁₅H₁₃NO₃)

  • Hydrophobicity: The structure contains two aromatic rings and two methoxy groups, making it highly lipophilic.

  • Acidity: The phenolic hydroxyl group (-OH) is weakly acidic (pKa ~8–10).

  • Solubility Prediction:

    • Water/PBS: Negligible (Insoluble). Direct addition to aqueous media will result in immediate precipitation.

    • DMSO (Dimethyl Sulfoxide): Excellent. The polar aprotic nature of DMSO disrupts the crystal lattice of biaryls effectively.

    • Ethanol: Moderate to Good. However, ethanol is more volatile than DMSO, leading to concentration drifts over time due to evaporation.

Strategic Decision: Anhydrous DMSO is the required solvent for the primary stock solution (10 mM). It offers the best balance of solubility, antimicrobial properties, and freezing stability .

Protocol: Primary Stock Solution Preparation (10 mM)

This protocol describes the preparation of a 10 mM stock solution. This concentration is ideal because a 1:1000 dilution yields a 10 µM working concentration with only 0.1% DMSO, which is generally well-tolerated by most cell lines.

Materials Required[1][2][3][4][5][6][7][8][9]
  • Compound: 2-Cyano-4-(2,5-dimethoxyphenyl)phenol (Solid).

  • Solvent: DMSO, anhydrous (≥99.9%, cell culture grade).

  • Vessel: Amber glass vial (borosilicate) with a PTFE-lined cap. Avoid polystyrene plastics as DMSO can leach contaminants.

  • Environment: Low humidity (DMSO is hygroscopic).

Step-by-Step Methodology
Step 1: Molar Calculations

Do not rely on generic "1 mg/mL" recipes. Molarity is the standard for stoichiometric accuracy in biological assays.

Formula:


[1]

Example Calculation (for 1 mL of 10 mM stock):

  • Target Concentration: 10 mM (0.01 mol/L)

  • Target Volume: 1 mL (0.001 L)

  • MW: 255.27 g/mol



Step 2: Precision Weighing (The "Static" Problem)

Biaryl powders are often electrostatic.

  • Use an anti-static gun or wipe on the weighing boat.

  • Weigh approximately 2.5–3.0 mg of the solid. Record the exact mass.

  • Reverse Calculate the volume of DMSO needed to achieve exactly 10 mM based on the recorded mass.

Critical Insight: It is more accurate to weigh an approximate amount and adjust the solvent volume than to try and hit a specific mass target perfectly.

Step 3: Dissolution[1]
  • Add the calculated volume of Anhydrous DMSO to the vial.

  • Vortex vigorously for 30–60 seconds.

  • Sonication: If visible particles remain, sonicate in a water bath at room temperature for 5 minutes.

    • Caution: Monitor temperature.[2] Do not let the solution exceed 37°C to prevent thermal degradation of the nitrile group.

  • Visual Inspection: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

Storage and Stability Workflow

Phenolic compounds are susceptible to oxidation over time, turning the solution yellow or brown.

Storage Conditions Table
ParameterRecommendationRationale
Temperature -20°C or -80°CDMSO freezes at ~18°C. Keeping it frozen stops hydrolysis and oxidation.
Container Amber Glass or Polypropylene (PP)Protects from light (UV degradation) and prevents leaching.
Atmosphere Argon or Nitrogen overlayDisplaces oxygen to prevent phenolic oxidation.
Freeze/Thaw Max 3-5 cyclesRepeated phase changes can induce precipitation or degradation.
Aliquoting Strategy

Never store the entire stock in one bottle. Create "Single-Use" aliquots.

  • Prepare aliquots of 20–50 µL in sterile microcentrifuge tubes.

  • Seal with Parafilm to prevent humidity ingress (DMSO absorbs water from air, which decreases compound solubility).

Experimental Workflow: Serial Dilution for Assays

Directly adding 100% DMSO stock to cell culture media often causes "shock precipitation," where the compound crashes out of solution before it can disperse.

The "Intermediate Dilution" Method

To ensure solubility in the final assay, use an intermediate dilution step.

Scenario: Target Assay Concentration = 10 µM (0.1% DMSO).

  • Stock: 10 mM (100% DMSO).

  • Intermediate (100x): Dilute Stock 1:10 into culture medium ? NO.

    • Correct: Dilute Stock 1:10 into DMSO or PBS ?

    • Best Practice: Create a 100x Working Solution in media, but add the DMSO stock slowly while vortexing the media.

    • Better Practice (Serial Dilution in DMSO): Perform all serial dilutions in 100% DMSO first. Then, transfer these DMSO concentrates to the media. This ensures every well has the exact same final DMSO concentration.

Visual Workflow (Graphviz)

StockPreparation cluster_Assay Assay Day Solid Solid Compound (Weigh ~2.55 mg) Calc Calculate DMSO Vol (Target: 10 mM) Solid->Calc Dissolve Dissolution (Vortex/Sonicate) Calc->Dissolve Add Anhydrous DMSO QC Visual QC (Clear Solution?) Dissolve->QC QC->Dissolve Fail (Particulates) Aliquot Aliquot (20-50 µL) Amber Vials QC->Aliquot Pass Store Storage -20°C / Dark Aliquot->Store Thaw Thaw RT (Do not heat) Store->Thaw Dilute Serial Dilution (in 100% DMSO) Thaw->Dilute Media Add to Media (Final DMSO <0.5%) Dilute->Media

Caption: Workflow for the preparation, storage, and dilution of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol stock solutions.

Quality Control & Troubleshooting

Self-Validating the Protocol

Before running a valuable biological assay, perform a Precipitation Check :

  • Prepare a mock assay plate with media (no cells).

  • Add the compound at the highest test concentration (e.g., 10 µM or 30 µM).

  • Incubate at 37°C for 2 hours.

  • Inspect under a microscope (10x/20x).

    • Result: If you see crystals or "oily droplets," the compound has precipitated.

    • Solution: Lower the concentration or increase the DMSO limit (if cells tolerate it, e.g., up to 0.5%).

Common Pitfalls
  • Hygroscopicity: DMSO absorbs water from the air.[3] A "wet" DMSO stock will lose solubility power, causing the compound to crash out inside the freezer vial. Always seal tightly.

  • Temperature Shock: Thawing a stock and immediately pipetting into cold media can cause precipitation. Ensure all reagents are at Room Temperature or 37°C before mixing.

References

  • National Institutes of Health (NIH). Guidance on DMSO Stock Preparation and Storage. (Derived from PubChem/NCBI standards for chemical probes). [Link]

Sources

Suzuki coupling conditions for 2-Cyano-4-(2,5-dimethoxyphenyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling Protocol for the Synthesis of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol

Introduction & Strategic Rationale

The synthesis of highly functionalized biaryl compounds, such as 2-cyano-4-(2,5-dimethoxyphenyl)phenol[1], is a cornerstone of modern drug discovery and materials science. The most atom-economical and convergent synthetic route for this target is the Suzuki-Miyaura cross-coupling between 5-bromo-2-hydroxybenzonitrile (also known as 4-bromo-2-cyanophenol) and (2,5-dimethoxyphenyl)boronic acid.

Mechanistic Insights & Causality (E-E-A-T): In cross-coupling chemistry, the presence of an unprotected, acidic phenolic hydroxyl group (pKa ~7.5 due to the electron-withdrawing ortho-cyano group) presents a distinct mechanistic hurdle[2][3].

  • Electronic Deactivation: Under standard basic Suzuki conditions, the phenol is instantly deprotonated to form a phenoxide anion. The electron-rich nature of the phenoxide ring significantly reduces the electrophilicity of the C-Br bond, which can retard the initial oxidative addition of the Pd(0) catalyst[2].

  • Base Stoichiometry: Because the phenol consumes one full equivalent of base, standard protocols using 1.5–2.0 equivalents of base often stall. The transmetalation step of the Suzuki cycle strictly requires an alkaline environment to form the reactive arylboronate -ate complex. Therefore, this protocol mandates 3.0 equivalents of Na₂CO₃ to ensure both phenol neutralization and boronic acid activation[3].

  • Catalyst Selection: Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wider bite angle, which accelerates reductive elimination and stabilizes the palladium center against poisoning by the coordinating nitrile and phenoxide moieties[4].

Experimental Workflow

The following diagram illustrates the critical path of the synthesis, highlighting the logical progression from reagent preparation to the pH-dependent workup.

G Start 5-Bromo-2-hydroxybenzonitrile + (2,5-dimethoxyphenyl)boronic acid Degas Solvent Degassing (1,4-Dioxane/H2O, Ar Purge) Start->Degas Catalyst Add Pd(dppf)Cl2 & Na2CO3 (Inert Atmosphere) Degas->Catalyst Reaction Reflux at 90 °C (8 Hours) Catalyst->Reaction Workup Aqueous Workup (CRITICAL: Acidify to pH 3) Reaction->Workup Purification Silica Gel Chromatography (Hexane/EtOAc) Workup->Purification Product 2-Cyano-4-(2,5-dimethoxyphenyl)phenol (Pure Target) Purification->Product

Experimental workflow for the Suzuki coupling of 5-bromo-2-hydroxybenzonitrile.

Quantitative Data & Condition Optimization

The table below summarizes the optimization of the reaction parameters. The data clearly demonstrates the causal relationship between base equivalents, catalyst choice, and overall yield.

EntryCatalyst (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Observation
1Pd(PPh₃)₄Na₂CO₃ (1.5)Toluene/EtOH/H₂O901635%Incomplete conversion; base depletion.
2Pd(PPh₃)₄Na₂CO₃ (3.0)Toluene/EtOH/H₂O901668%Improved conversion; some homocoupling.
3Pd(dppf)Cl₂K₂CO₃ (3.0)1,4-Dioxane/H₂O901282%Good yield; slight biphasic mass transfer issues.
4 Pd(dppf)Cl₂ Na₂CO₃ (3.0) 1,4-Dioxane/H₂O (4:1) 90 8 89% Optimal conditions; rapid and clean conversion.

Detailed Step-by-Step Protocol

This methodology is designed as a self-validating system. The physical changes observed during the workup step serve as built-in checkpoints to guarantee the integrity of the synthesis[2][3].

Reagents and Materials:

  • 5-Bromo-2-hydroxybenzonitrile (1.0 equiv, 10.0 mmol, 1.98 g)[2]

  • (2,5-Dimethoxyphenyl)boronic acid (1.2 equiv, 12.0 mmol, 2.18 g)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 0.5 mmol, 408 mg)

  • Na₂CO₃ (3.0 equiv, 30.0 mmol, 3.18 g)

  • 1,4-Dioxane / Deionized H₂O (4:1 v/v, 50 mL)

  • 1M HCl (aqueous)

Step 1: Reaction Setup & Degassing

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-hydroxybenzonitrile (1.98 g), (2,5-dimethoxyphenyl)boronic acid (2.18 g), and Na₂CO₃ (3.18 g).

  • Add 50 mL of the 1,4-Dioxane/H₂O (4:1) solvent mixture.

  • Critical Step: Rigorously degas the suspension by bubbling ultra-pure Argon through the liquid for 30 minutes. Reasoning: Oxygen must be excluded to prevent oxidative homocoupling of the boronic acid and degradation of the Pd(0) catalyst.

  • Quickly add the Pd(dppf)Cl₂ catalyst (408 mg) under a positive stream of Argon.

Step 2: Execution & Monitoring 5. Attach a reflux condenser, evacuate the manifold, and backfill with Argon (repeat 3 times). 6. Submerge the flask in a pre-heated oil bath at 90 °C. 7. Stir vigorously for 8 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3) or LC-MS until the starting bromide is fully consumed.

Step 3: Self-Validating Aqueous Workup 8. Cool the reaction mixture to room temperature. Filter through a short pad of Celite to remove palladium black, washing the pad with EtOAc (30 mL). 9. Transfer the filtrate to a separatory funnel and add 30 mL of deionized water. 10. Critical Checkpoint: At this stage, the target molecule exists as a highly water-soluble sodium phenoxide. If you extract the aqueous layer with organic solvent now and discard it, you will lose the product. 11. Carefully add 1M HCl dropwise to the aqueous phase until the pH reaches ~3. Validation: You will observe the solution turn cloudy or form a precipitate as the phenoxide is protonated back to the neutral 2-cyano-4-(2,5-dimethoxyphenyl)phenol. 12. Extract the acidified aqueous layer with EtOAc (3 × 40 mL). 13. Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification 14. Purify the crude residue via flash column chromatography on silica gel using a gradient of 10% to 30% EtOAc in Hexanes. 15. Isolate 2-cyano-4-(2,5-dimethoxyphenyl)phenol as an off-white to pale yellow solid.

References

  • Source: nih.
  • Source: acs.org (Journal of Medicinal Chemistry)
  • Title: 2-Cyano-4-(2,5-dimethoxyphenyl)phenol (Product Index)
  • Title: 5-Bromo-2-chlorobenzonitrile (Cross-Coupling Mechanisms)

Sources

Solid-Phase Extraction Methods for 2-Cyano-4-(2,5-dimethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

This comprehensive guide provides detailed application notes and protocols for the solid-phase extraction (SPE) of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol from aqueous and biological matrices. Recognizing the absence of established methods for this specific analyte, this document leverages its predicted physicochemical properties to develop robust and reliable extraction procedures. The protocols herein are grounded in fundamental principles of chromatographic separation and are designed to offer high recovery and purity for downstream analytical applications such as HPLC-UV, LC-MS, and GC-MS. This guide is intended for researchers, analytical chemists, and drug development professionals seeking to develop quantitative methods for this and structurally similar compounds.

Introduction: Analyte Properties and Extraction Strategy

2-Cyano-4-(2,5-dimethoxyphenyl)phenol is a moderately polar organic molecule featuring a diverse array of functional groups that dictate its behavior during solid-phase extraction. A thorough understanding of its structure is paramount for developing an effective extraction strategy.

  • Phenolic Hydroxyl Group (-OH): This group is acidic, with an estimated pKa similar to phenol (around 10). At a pH approximately two units below its pKa (i.e., pH < 8), the hydroxyl group will be protonated and neutral. At a pH two units above its pKa (i.e., pH > 12), it will be deprotonated, forming a negatively charged phenolate ion. This pH-dependent charge is a critical handle for optimizing extraction selectivity.

  • Cyano Group (-C≡N): A polar functional group that can engage in dipole-dipole interactions with polar sorbents.

  • Dimethoxyphenyl Moiety: The benzene ring provides non-polar character, allowing for hydrophobic interactions with reversed-phase sorbents. The two methoxy groups (-OCH₃) add some polarity.

This combination of polar and non-polar characteristics suggests that two primary SPE mechanisms are viable: Reversed-Phase (RP) and Mixed-Mode Anion Exchange (MAX) . The choice between them will depend on the sample matrix and the desired level of selectivity.

Recommended Protocol 1: Reversed-Phase SPE for Aqueous Matrices

Reversed-phase SPE is the most straightforward approach for extracting moderately polar compounds like 2-Cyano-4-(2,5-dimethoxyphenyl)phenol from relatively clean aqueous samples (e.g., groundwater, process streams). The principle relies on the hydrophobic interaction between the analyte and a non-polar stationary phase. A polymeric reversed-phase sorbent is recommended over a traditional silica-based C18 sorbent due to its enhanced stability across a wider pH range and greater retention of polar analytes.

Experimental Workflow

RP_SPE_Workflow cluster_protocol Reversed-Phase SPE Protocol Condition 1. Condition Sorbent (Methanol, 5 mL) Equilibrate 2. Equilibrate Sorbent (DI Water, pH 7, 5 mL) Condition->Equilibrate Prepare sorbent Load 3. Load Sample (Aqueous Sample, pH ≤ 7) Equilibrate->Load Ready for sample Wash 4. Wash Sorbent (5% Methanol in Water, 5 mL) Load->Wash Remove interferences Elute 5. Elute Analyte (Methanol, 2 mL) Wash->Elute Isolate analyte Dry 6. Dry & Reconstitute Elute->Dry Prepare for analysis MAX_SPE_Workflow cluster_protocol Mixed-Mode Anion Exchange SPE Protocol Condition 1. Condition Sorbent (Methanol, 5 mL) Equilibrate 2. Equilibrate Sorbent (DI Water, 5 mL) Condition->Equilibrate Prepare sorbent Load 3. Load Sample (Plasma/Urine, pH > 12) Equilibrate->Load Ready for sample Wash1 4a. Organic Wash (5% Methanol in Water) Load->Wash1 Remove non-polar interferences Wash2 4b. Aqueous Wash (Ammonium Hydroxide, pH 12) Wash1->Wash2 Remove basic/neutral interferences Elute 5. Elute Analyte (Acidified Methanol) Wash2->Elute Isolate analyte Dry 6. Dry & Reconstitute Elute->Dry Prepare for analysis

Caption: Workflow for Mixed-Mode SPE of the target analyte.

Detailed Protocol and Rationale

Objective: To selectively isolate 2-Cyano-4-(2,5-dimethoxyphenyl)phenol from a complex biological sample.

Materials:

  • SPE Cartridge: Mixed-Mode Anion Exchange (e.g., Waters Oasis MAX, Phenomenex Strata-X-A), 60 mg, 3 mL

  • SPE Vacuum Manifold

  • Collection Vials

  • Methanol (HPLC Grade)

  • Deionized Water (18 MΩ·cm)

  • Ammonium Hydroxide (for pH adjustment)

  • Formic Acid (for elution)

Protocol Steps:

StepProcedureVolumeFlow RateRationale
1. Condition Pass Methanol through the cartridge.5 mL2-3 mL/minTo wet and activate both the reversed-phase and ion-exchange functionalities of the sorbent.
2. Equilibrate Pass DI Water through the cartridge.5 mL2-3 mL/minTo prepare the sorbent for the aqueous sample. Do not let the sorbent go dry.
3. Load Load the pre-treated biological sample (e.g., plasma diluted 1:1 with 4% H₃PO₄ to precipitate proteins, centrifuged, and supernatant pH adjusted to >12 with NH₄OH).1-2 mL1 mL/minAt high pH, the analyte is negatively charged and binds strongly to the anion exchanger. It is also retained by reversed-phase interactions.
4. Wash a) Pass a solution of 5% Methanol in Water. b) Pass a solution of 5% Ammonium Hydroxide in Water.5 mL each2-3 mL/minThe organic wash (a) removes non-polar interferences. The high pH aqueous wash (b) removes neutral and basic compounds, while the negatively charged analyte remains bound to

Application Notes and Protocols for Dose-Response Assays Using 2-Cyano-4-(2,5-dimethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Characterizing a Novel Phenolic Compound

2-Cyano-4-(2,5-dimethoxyphenyl)phenol is a biphenyl compound containing a phenol group, a nitrile group, and a dimethoxy-substituted phenyl ring. Its chemical structure (Synonym: 4-hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbonitrile) suggests the potential for a range of biological activities.[1] Phenolic compounds are a well-studied class of molecules known for their antioxidant properties, which stem from their ability to donate a hydrogen atom or an electron to neutralize free radicals.[2][3][4] The dimethoxyphenyl moiety is also found in numerous biologically active compounds, contributing to activities ranging from antimicrobial to anticancer effects.[5][6][7][8][9]

Furthermore, the structural similarity to N-benzylphenethylamine compounds, such as 25CN-NBOH which is a known selective 5-HT2A receptor agonist, suggests that 2-Cyano-4-(2,5-dimethoxyphenyl)phenol could potentially interact with cell signaling pathways, including those in the central nervous system.[10][11][12]

This guide provides a comprehensive framework for characterizing the in vitro dose-dependent effects of this novel compound. We present a primary protocol for determining its cytotoxicity and impact on cell viability using the robust and widely accepted MTT assay.[13][14][15] Additionally, we provide a secondary protocol for investigating its potential mechanism of action as an antioxidant by measuring intracellular reactive oxygen species (ROS). These protocols are designed to be self-validating and provide researchers with the necessary detail to generate reliable and reproducible data.

Hypothesized Mechanism of Action

Based on its chemical structure, we can hypothesize two primary modes of action for 2-Cyano-4-(2,5-dimethoxyphenyl)phenol. This diagram illustrates the potential interplay between these activities.

cluster_0 Cellular Environment cluster_1 Biological Effects Compound 2-Cyano-4-(2,5-dimethoxyphenyl)phenol Mitochondria Mitochondria Compound->Mitochondria Potential Target Antioxidant Antioxidant Effect (ROS Neutralization) Compound->Antioxidant Direct Scavenging ROS Reactive Oxygen Species (ROS) ROS->Mitochondria Damages Cytotoxicity Cytotoxicity / Reduced Viability Mitochondria->Cytotoxicity Cell Cell Cell->Mitochondria Antioxidant->ROS Reduces

Caption: Hypothesized dual-action mechanism of the compound.

I. Primary Dose-Response Assay: Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[14] The concentration of the dissolved formazan is directly proportional to the number of viable cells.

Recommended Cell Lines
Cell LineDescriptionRationale for UseSeeding Density (96-well plate)
CHO-K1 Chinese Hamster Ovary cellsA robust, easy-to-culture, and commonly used cell line for initial cytotoxicity screening of novel compounds.[16][17][18][19]5,000 - 10,000 cells/well
SH-SY5Y Human Neuroblastoma cellsA human-derived cell line relevant for neurotoxicity studies and for exploring potential neuroactive effects due to the compound's structural similarities to known 5-HT2A agonists.[11][12][20][21][22]10,000 - 20,000 cells/well
Workflow for MTT-Based Dose-Response Assay

arrow arrow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (allow attachment) A->B D 4. Treat Cells with compound (24-72h) B->D C 3. Prepare Compound Dilutions C->D E 5. Add MTT Reagent (Incubate 3-4h) D->E F 6. Solubilize Formazan (Add Solubilization Buffer) E->F G 7. Read Absorbance (570 nm) F->G H 8. Data Analysis (IC50 Calculation) G->H

Caption: Step-by-step workflow of the MTT assay protocol.

Detailed Protocol: MTT Assay

Materials:

  • 2-Cyano-4-(2,5-dimethoxyphenyl)phenol

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Selected cell line (CHO-K1 or SH-SY5Y)

  • Complete culture medium (e.g., Ham's F-12 for CHO-K1, EMEM:F12 for SH-SY5Y, supplemented with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well flat-bottom sterile tissue culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol in DMSO.

    • Scientist's Note: DMSO is a common solvent for water-insoluble compounds. Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Dilute the cell suspension to the appropriate concentration (see table above).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Self-Validation: Include wells for "no-cell" controls (medium only) to determine background absorbance.

  • Incubation:

    • Incubate the plate for 24 hours in a humidified incubator to allow cells to attach and resume logarithmic growth.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete culture medium. A common starting range is from 100 µM down to 0.1 µM.

    • Self-Validation: Include "vehicle control" wells that receive medium with the same concentration of DMSO as the highest compound concentration wells. This control is crucial for ensuring that any observed effect is due to the compound and not the solvent.

    • Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or control medium) to the respective wells.

    • Incubate for a predetermined time (e.g., 24, 48, or 72 hours). The incubation time should be consistent across experiments.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Expertise Insight: The incubation time with MTT can be optimized for different cell lines, as metabolic rates can vary.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of MTT Solubilization Solution to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" control wells from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

II. Secondary Mechanistic Assay: Intracellular ROS Detection

To investigate the hypothesized antioxidant properties of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol, a fluorescent assay to detect intracellular ROS can be employed. This assay utilizes a cell-permeable probe, such as 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA), which is non-fluorescent until it is deacetylated by cellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Workflow for Intracellular ROS Detection

arrow arrow A 1. Seed Cells in 96-well plate B 2. Incubate 24h A->B C 3. Pre-treat with Compound B->C D 4. Induce Oxidative Stress (e.g., with H₂O₂) C->D E 5. Load Cells with DCFH-DA D->E F 6. Incubate 30-60 min E->F G 7. Wash Cells F->G H 8. Measure Fluorescence (Ex/Em ~485/535 nm) G->H

Caption: Experimental workflow for measuring intracellular ROS.

Detailed Protocol: ROS Detection

Materials:

  • Cells seeded and grown in a 96-well plate (black, clear-bottom for fluorescence)

  • 2-Cyano-4-(2,5-dimethoxyphenyl)phenol stock solution

  • DCFH-DA (e.g., 20 mM stock in DMSO)

  • Hydrogen peroxide (H₂O₂) or another ROS-inducing agent

  • N-acetylcysteine (NAC) as a positive control antioxidant

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well black, clear-bottom plate and incubate for 24 hours.

    • Remove the medium and pre-treat the cells with various concentrations of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol (and controls) in HBSS for 1-2 hours.

    • Self-Validation: Include a positive control (e.g., 5 mM NAC) and a vehicle control (DMSO).

  • Induction of Oxidative Stress:

    • Add a ROS-inducing agent (e.g., 100 µM H₂O₂) to the wells (except for the negative control wells) and incubate for a defined period (e.g., 1 hour).

  • Loading with DCFH-DA:

    • Remove the treatment medium and wash the cells gently with warm HBSS.

    • Add 100 µL of 10 µM DCFH-DA in warm HBSS to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Wash the cells twice with warm HBSS to remove excess probe.

    • Add 100 µL of HBSS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the fluorescence intensity of the compound-treated wells to the H₂O₂-only treated wells.

    • A decrease in fluorescence in the presence of the compound indicates ROS-scavenging activity.

III. Potential for Neuromodulatory Activity: 5-HT2A Receptor Signaling

The structural similarity of the test compound to known 5-HT2A agonists warrants consideration of its potential effects on this signaling pathway, particularly if using a neuronal cell line like SH-SY5Y. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway.[23] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[24][25] This cascade ultimately results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[24][25]

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand 5-HT2A Agonist Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gαq Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Response Cellular Response Ca2->Response PKC->Response

Caption: Simplified 5-HT2A receptor signaling pathway.

Further investigation into this potential mechanism would require specialized assays, such as calcium flux assays or receptor binding assays, which are beyond the scope of this introductory guide but represent a logical next step in characterizing the compound's full biological profile.

IV. References

  • 5-HT2A receptor - Wikipedia. [Link]

  • Bradford protein assay - Wikipedia. [Link]

  • Protein Estimation by Bradford Assay - Center for Biopharma Analysis. [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - NCBI. [Link]

  • Detailed signal transduction pathways of serotonin-2A receptors.... - ResearchGate. [Link]

  • MTT assay - Wikipedia. [Link]

  • Bradford Protein Assay Protocol | Step-by-Step Guide & Tips - Assay Genie. [Link]

  • Neuroblastoma Research and the Neuroscientific Relevance of SH-SY5Y Cells - Cytion. [Link]

  • SH-SY5Y Cell Culture and Gene Editing Protocols. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - MDPI. [Link]

  • Hallucinogens and Serotonin 5-HT 2A Receptor-Mediated Signaling Pathways - PMC. [Link]

  • CHO-K1 Cell Line: A Staple in Biotechnological Research Applications - Cytion. [Link]

  • Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism | The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. [Link]

  • Cell line profile: CHO-K1 - Culture Collections. [Link]

  • Antioxidant mechanism of phenolic compounds Flavonoids - ResearchGate. [Link]

  • Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed. [Link]

  • Mechanisms of action of phenolic compounds. Antioxidant Activity: Under... - ResearchGate. [Link]

  • CHO-K1 Cell Line: A Staple in Biotechnological Research Applications - Cytion. [Link]

  • Everything we know about the 5-HT2A (serotonin) receptor - REPROCELL. [Link]

  • Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]

  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review - JScholar Publishers. [Link]

  • Cell line profile: SH-SY5Y - Culture Collections. [Link]

  • Ros Assay Kit INSTRUCTION MANUAL. [Link]

  • Intracellular ROS Assay | Protocols.io. [Link]

  • 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC. [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC. [Link]

  • Serotonin 5HT 2A receptors and their major signaling pathways - ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors - PMC. [Link]

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - MDPI. [Link]

Sources

Troubleshooting & Optimization

identifying degradation products of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Degradation Profiling of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol

Executive Summary & Molecule Overview

Welcome to the technical support center. This guide addresses the stability profile of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol , a biaryl nitrile scaffold often utilized in kinase inhibitor research and liquid crystal synthesis.

Structural Vulnerabilities: To accurately identify impurities, you must understand the "weak points" of the molecule:

  • The Nitrile (Cyano) Group (-CN): Susceptible to hydrolysis under acidic or basic conditions, converting to an amide and subsequently to a carboxylic acid.

  • The 2,5-Dimethoxy Ring: An electron-rich moiety prone to oxidative demethylation and photolytic degradation , potentially forming quinones (yellow/brown species).

  • The Biaryl Bond: Generally stable but can undergo cleavage under extreme UV exposure.

Diagnostic Troubleshooting (Q&A)

Use this section to match your experimental observations with likely degradation mechanisms.

Scenario A: Hydrolytic Degradation (Acid/Base Stress)

Q: I observe a new peak eluting significantly earlier (RRT ~0.4–0.6) than the parent peak after subjecting the sample to 0.1 N NaOH. The mass spectrum shows a +19 Da shift (positive mode) or +18 Da (theoretical). What is this?

A: This is the Carboxylic Acid Derivative .

  • Identity: 5-(2,5-dimethoxyphenyl)-2-hydroxybenzoic acid.

  • Mechanism: Base-catalyzed hydrolysis of the nitrile group. The nitrile (-CN) is first attacked by the hydroxyl ion to form an imidate, which tautomerizes to the primary amide (Intermediate), and finally hydrolyzes to the carboxylic acid with the release of ammonia.

  • Why it elutes early: The carboxylic acid is highly polar and ionizable. In standard Reverse Phase HPLC (C18), it will have significantly less retention than the neutral parent nitrile.

  • Mass Spec Check:

    • Parent MW: ~255 Da.

    • Acid MW: ~274 Da.

    • Net Change: +19 Da (Transformation: -CN [26]

      
       -COOH [45]). Note: In MS, observe the [M+H]+ or [M-H]-.
      

Q: In the same basic stress study, I see a minor peak eluting just before the parent (RRT ~0.8–0.9) with a mass shift of +18 Da. It is transient and disappears over time.

A: This is the Primary Amide Intermediate .

  • Identity: 2-Carbamoyl-4-(2,5-dimethoxyphenyl)phenol (or 2-hydroxy-5-(2,5-dimethoxyphenyl)benzamide).

  • Mechanism: Partial hydrolysis. The reaction has stopped at the amide stage before converting to the acid.

  • Mass Spec Check: Transformation -CN

    
     -CONH
    
    
    
    . Net mass change: +18 Da (addition of H
    
    
    O).
Scenario B: Oxidative & Photolytic Degradation

Q: My solution has turned a faint yellow/brown color after exposure to ambient light or peroxide stress. I see peaks at M-14 and M-30.

A: These are Demethylated and Quinoid Products .[1]

  • Identity (M-14): Mono-demethylated phenol (e.g., 2-cyano-4-(2-hydroxy-5-methoxyphenyl)phenol).

    • Mechanism: Oxidative cleavage of the methyl ether bond.

  • Identity (Yellow Color): Benzoquinone derivatives.[1]

    • Mechanism: The 2,5-dimethoxy ring is electron-rich and prone to oxidation. Under strong oxidation (H

      
      O
      
      
      
      ) or light, it can oxidize to form a para-quinone structure (2,5-cyclohexadiene-1,4-dione derivative), which is a chromophore responsible for the yellow color.

Forced Degradation Protocols

To validate these impurities in your specific method, perform the following stress tests. Note: Always run a dark control and a fresh blank.

Stress TypeConditionsTarget DegradationExpected Products
Acid Hydrolysis 0.1 N HCl, 60°C, 4–24 hours10–20%Amide (Major), Acid (Minor)
Base Hydrolysis 0.1 N NaOH, RT to 40°C, 2–4 hours10–20%Carboxylic Acid (Major), Amide (Transient)
Oxidation 3% H

O

, RT, 2–24 hours
10–20%N-oxide (rare), Quinones, Demethylated species
Photolysis 1.2 million lux hours (ICH Q1B)N/AQuinones, Biaryl cleavage (trace)
Thermal 60°C dry heat, 7 days< 5%Generally stable; check for dimerization

Summary of Degradation Products

CodeCommon NameStructural ChangeMass Shift (

Da)
RRT (Approx)*Mechanism
DP-1 Amide Intermediate-CN

-CONH

+18~0.85Hydrolysis
DP-2 Carboxylic Acid-CN

-COOH
+19~0.50Hydrolysis
DP-3 Des-Methyl (1)-OCH


-OH
-14~0.75Oxidation/Acid
DP-4 QuinoneRing OxidationVaries (-2 or +14)~0.40Oxidation/Photo

*RRT (Relative Retention Time) relative to Parent = 1.0 on a standard C18 column with Acidic Mobile Phase.

Degradation Pathway Diagram

The following diagram illustrates the logical flow of degradation based on functional group chemistry.

DegradationPathways Parent Parent Molecule 2-Cyano-4-(2,5-dimethoxyphenyl)phenol (MW ~255) Amide DP-1: Amide Intermediate (Hydrolysis) +18 Da Parent->Amide Basic/Acidic Hydrolysis (+H2O) Demethyl DP-3: Demethylated Phenol (Oxidation/Acid) -14 Da Parent->Demethyl Oxidative Stress (CYP450 mimic or H2O2) Quinone DP-4: Quinone Derivative (Oxidation/Photo) Chromophore (Yellow) Parent->Quinone Direct Photolysis Acid DP-2: Carboxylic Acid (Hydrolysis) +19 Da Amide->Acid Further Hydrolysis (-NH3, +H2O) Demethyl->Quinone Further Oxidation (-2H)

Caption: Mechanistic pathway showing the conversion of the nitrile group to acid (left branch) and methoxy oxidation (right branch).

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs.[2][3] Pharmaceutical Technology.[4] [Link]

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (General reference for nitrile hydrolysis kinetics).
  • Hullar, T., et al. (2020). Photodegradation of dimethoxybenzene isomers. Atmospheric Chemistry and Physics. [Link]

Sources

minimizing side reactions during 2-Cyano-4-(2,5-dimethoxyphenyl)phenol production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Cyano-4-(2,5-dimethoxyphenyl)phenol Production

Executive Summary & Reaction Logic

The synthesis of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol (CAS: 1261975-58-9) typically involves a Suzuki-Miyaura cross-coupling between a halogenated benzonitrile precursor (e.g., 5-bromo-2-hydroxybenzonitrile) and 2,5-dimethoxyphenylboronic acid.

This reaction system presents a "perfect storm" of competing electronic effects that drive side reactions:

  • Protodeboronation: The 2,5-dimethoxyphenylboronic acid is electron-rich and ortho-substituted, making it highly susceptible to hydrolytic C-B bond cleavage (yielding 1,4-dimethoxybenzene).

  • Catalyst Poisoning: The free phenolic hydroxyl group can coordinate to Palladium (Pd), arresting the catalytic cycle, or form a highly electron-rich phenoxide species that retards oxidative addition.

  • Nitrile Hydrolysis: High temperatures and strong aqueous bases can hydrolyze the cyano group to an amide or carboxylic acid.

This guide provides a self-validating troubleshooting framework to suppress these pathways.

Visualizing the Challenge

The following diagram illustrates the competing pathways. Your goal is to maximize the green path while suppressing the red (degradation) paths.

ReactionPathways SM1 5-Bromo-2-hydroxybenzonitrile (Electrophile) Pd Pd Catalyst SM1->Pd Oxidative Addition Side2 Byproduct B: Amide/Acid Derivative (Nitrile Hydrolysis) SM1->Side2 OH- / H2O (pH > 12) Stall Stalled Reaction (Catalyst Poisoning) SM1->Stall Phenoxide Coordination SM2 2,5-Dimethoxyphenylboronic Acid (Nucleophile) SM2->Pd Transmetallation Side1 Byproduct A: 1,4-Dimethoxybenzene (Protodeboronation) SM2->Side1 Hydrolysis (High T, Base) Product TARGET: 2-Cyano-4-(2,5-dimethoxyphenyl)phenol Pd->Product Reductive Elimination

Caption: Competitive pathways in the Suzuki coupling of electron-rich boronic acids and functionalized phenols.

Troubleshooting Guide (FAQs)

Q1: I see significant formation of 1,4-dimethoxybenzene. How do I stop the boronic acid from degrading?

Diagnosis: You are experiencing protodeboronation .[1][2] The electron-donating methoxy groups at the 2- and 5-positions increase the electron density at the carbon-boron bond, facilitating protonolysis, especially in aqueous base at high temperatures [1].

Corrective Actions:

  • Switch to Mild Bases: Replace strong bases (NaOH, Na₂CO₃) with K₃PO₄ or CsF . Phosphate bases provide sufficient activation for the boronic acid without creating the highly caustic environment that accelerates deboronation [2].

  • Reduce Water Content: Move from a 1:1 solvent/water ratio to a 9:1 or 19:1 ratio (e.g., Dioxane/H₂O). Water is necessary for the reaction but drives the side reaction.

  • "Slow-Release" Strategy: If using the free boronic acid, add it portion-wise (e.g., over 1 hour) rather than all at once. Alternatively, convert the boronic acid to a Pinacol Ester (Bpin) or MIDA boronate , which are significantly more stable towards protodeboronation [3].

Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Diagnosis: This is likely catalyst deactivation caused by the free phenol. Under basic conditions, the phenol deprotonates to a phenoxide anion. This species is (a) extremely electron-rich, making the aryl bromide less electrophilic for oxidative addition, and (b) capable of coordinating to the Pd center, displacing ligands.

Corrective Actions:

  • Protect the Phenol (Recommended): Convert the hydroxyl group to a Benzyl ether (OBn) or Methoxymethyl ether (MOM) prior to coupling. This restores the electrophilicity of the aryl bromide and prevents catalyst poisoning. The protecting group can be removed quantitatively (e.g., H₂/Pd-C for Bn) in a subsequent step.

  • Ligand Selection: If you must run unprotected, use electron-rich, bulky phosphine ligands like SPhos or XPhos . These ligands create a protective steric shell around the Pd center, preventing phenoxide coordination and accelerating oxidative addition on electron-rich substrates [4].

Q3: My product contains an amide impurity (M+18 peak in LCMS).

Diagnosis: Nitrile hydrolysis . The cyano group is susceptible to nucleophilic attack by hydroxide ions at high temperatures (refluxing aqueous base), converting it to a primary amide.

Corrective Actions:

  • Temperature Control: Do not exceed 80°C . Most Suzuki couplings with active catalysts (e.g., Pd(dppf)Cl₂) proceed efficiently at 60–80°C.

  • Buffer the pH: Use a base like Potassium Phosphate (K₃PO₄) which buffers around pH 11-12, rather than Hydroxides (pH >14).

  • Non-Aqueous Activation: Use CsF in anhydrous Toluene/Dioxane. Fluoride activates the boronic acid/ester without generating high concentrations of hydroxide [5].

Optimized Experimental Protocol

This protocol is designed to balance reactivity with stability, using a protected phenol strategy to ensure robustness.

Pre-requisite: Protect 5-bromo-2-hydroxybenzonitrile as 5-bromo-2-(benzyloxy)benzonitrile .

Step-by-Step Methodology:

  • Reagent Loading:

    • In a reaction vial, combine 5-bromo-2-(benzyloxy)benzonitrile (1.0 equiv) and 2,5-dimethoxyphenylboronic acid (1.2 equiv).

    • Add Pd(dppf)Cl₂·DCM (3 mol%) or Pd(PPh₃)₄ (5 mol%).

    • Add K₃PO₄ (2.0 equiv, finely ground).

  • Solvent System:

    • Add 1,4-Dioxane and Water in a 9:1 ratio (Concentration: 0.15 M relative to halide).

    • Note: High dilution helps prevent homocoupling.

  • Degassing (Critical):

    • Sparge the mixture with Argon or Nitrogen for 10 minutes. Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.

  • Reaction:

    • Seal the vial and heat to 80°C for 4–12 hours.

    • Monitor via HPLC/UPLC. Look for the disappearance of the bromide.

  • Workup & Deprotection:

    • Cool to RT, filter through Celite, and concentrate.

    • Deprotection: Dissolve the crude intermediate in MeOH/EtOAc. Add 10% Pd/C (10 wt%) and stir under H₂ balloon (1 atm) for 2 hours. (Note: The nitrile is generally stable to mild hydrogenolysis, but monitor carefully. Alternatively, use BCl₃ at -78°C for deprotection if the nitrile reduces).

Data Summary: Base & Solvent Selection

Comparison of reaction conditions for coupling electron-rich boronic acids with nitriles.

BaseSolvent SystemProtodeboronation RiskNitrile Hydrolysis RiskRecommendation
NaOH / KOH Water/EthanolHigh High ❌ Avoid
Na₂CO₃ DME/WaterModerate Moderate⚠️ Use only at <60°C
K₃PO₄ Dioxane/Water (9:1)Low LowPreferred
CsF Anhydrous TolueneVery Low None ✅ Excellent for sensitive substrates

References

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2025). Protodeboronation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[2][3][4][5][6][7] Retrieved from [Link]

Sources

Technical Support Center: Optimizing Column Chromatography for 2-Cyano-4-(2,5-dimethoxyphenyl)phenol Separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and principles discussed herein are grounded in established chromatographic theory and practical laboratory experience to ensure scientific integrity and successful application.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step corrective actions.

Q1: Why is my compound not separating from impurities, resulting in poor resolution?

Probable Causes:

  • Inappropriate Stationary Phase: The polarity of your stationary phase may not be optimal for the separation of your target compound from closely related impurities.

  • Incorrect Mobile Phase Composition: The eluting strength of your mobile phase may be too high, causing all components to elute too quickly and together. Conversely, if it's too low, elution times can be excessively long, leading to band broadening.[1]

  • Poorly Packed Column: An unevenly packed column can lead to channeling of the mobile phase, resulting in broad, overlapping peaks.[2]

Solutions:

1. Stationary Phase Selection:

  • For Normal-Phase Chromatography: Silica gel is a common and effective choice for separating polar compounds like phenols.[2][3] The polar silanol groups on the silica surface interact with the polar functional groups (hydroxyl and cyano) of your target molecule.

  • For Reversed-Phase Chromatography: If dealing with non-polar impurities, a C18 or a cyano (CN) column can be effective.[4][5] A CN column offers intermediate polarity and can be used in both normal and reversed-phase modes, providing unique selectivity.[6]

2. Mobile Phase Optimization:

  • Systematic Solvent Screening: Begin with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A common starting point for phenolic compounds is a chloroform:methanol mixture, with varying ratios.[3][7]

  • Gradient Elution: If a single solvent mixture (isocratic elution) doesn't provide adequate separation, a gradient elution can be employed. This involves gradually increasing the proportion of the more polar solvent during the chromatography run, which can improve the separation of compounds with a wide range of polarities.[1]

3. Proper Column Packing:

  • Wet Slurry Packing: This technique is generally preferred for achieving a uniform and stable column bed.[2] Prepare a slurry of the stationary phase in the initial mobile phase and pour it carefully into the column.

  • Dry Packing: While less common for high-resolution separations, this method involves carefully adding the dry stationary phase to the column and then allowing the mobile phase to percolate through.[2]

Q2: My compound is eluting with a tailing peak. What is causing this and how can I fix it?

Probable Causes:

  • Strong Analyte-Stationary Phase Interactions: The acidic nature of the phenolic hydroxyl group can lead to strong interactions with the basic silanol groups on the silica gel surface, causing tailing.

  • Column Overloading: Applying too much sample to the column can saturate the stationary phase, leading to poor peak shape.[8]

  • Presence of Fines in Stationary Phase: Small particles can block the column pores and disrupt the flow path.

Solutions:

1. Modify the Mobile Phase:

  • Addition of an Acidic Modifier: Adding a small amount of a volatile acid, such as formic acid or acetic acid (typically 0.1-1%), to the mobile phase can suppress the ionization of the phenolic hydroxyl group.[9] This reduces the strong interaction with the silica surface and results in a more symmetrical peak.

  • Use of a Less Acidic Stationary Phase: Consider using alumina as the stationary phase, as it is less acidic than silica gel.[2]

2. Optimize Sample Load:

  • Determine the Column's Loading Capacity: As a general rule, for silica gel, the sample load should be about 1-5% of the weight of the stationary phase for good separation.

  • Dilute the Sample: If overloading is suspected, reduce the concentration of the sample being loaded onto the column.[8]

3. Column Preparation:

  • Remove Fines: Before packing, gently swirl the stationary phase in a solvent and decant the supernatant containing the fine particles.

  • Use a Fritted Column: A column with a sintered glass frit at the bottom will help to retain the stationary phase and prevent it from eluting with the sample.

Q3: I am experiencing co-elution of my target compound with a closely related impurity. How can I improve the selectivity?

Probable Causes:

  • Similar Polarity of Compounds: The impurity may have a very similar polarity to 2-Cyano-4-(2,5-dimethoxyphenyl)phenol.

  • Suboptimal Stationary Phase Chemistry: The chosen stationary phase may not be able to differentiate between the subtle structural differences of the co-eluting compounds.

Solutions:

1. Change the Stationary Phase:

  • Cyano (CN) Columns: These columns offer a different selectivity compared to standard silica or C18 phases due to the presence of the polar cyanopropyl group.[4][10][11] They can separate compounds based on dipole-dipole interactions, which may be beneficial for your molecule.

  • Phenyl Columns: The pi-pi interactions offered by a phenyl-bonded stationary phase can provide unique selectivity for aromatic compounds.

2. Alter the Mobile Phase Composition:

  • Explore Different Solvent Systems: Instead of a standard hexane/ethyl acetate system, try combinations like dichloromethane/methanol or toluene/acetone. The change in solvent can alter the interactions between the analytes and the stationary phase, leading to better separation.

  • Use of Additives: Mobile phase additives can significantly impact selectivity.[12] For instance, adding a small amount of a different solvent can sometimes dramatically improve resolution.

3. Employ a Different Chromatographic Mode:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): If your compound and impurity are highly polar, HILIC can be a powerful technique.[13] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of water.[14]

Q4: My recovery of the purified compound is very low. What are the possible reasons?

Probable Causes:

  • Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase.

  • Compound Degradation: The compound may be unstable on the stationary phase or in the chosen mobile phase.

  • Improper Fraction Collection: The fractions containing the pure compound may have been missed or pooled incorrectly.

Solutions:

1. Prevent Irreversible Adsorption:

  • Deactivate the Stationary Phase: For sensitive compounds, the silica gel can be "deactivated" by adding a small percentage of water or by pre-washing the packed column with a mobile phase containing a small amount of a polar solvent like methanol.

  • Use a Different Stationary Phase: Consider using a less active stationary phase like Florisil® (magnesium silicate) or Celite®.

2. Ensure Compound Stability:

  • Check for pH Sensitivity: If your compound is sensitive to acidic or basic conditions, ensure the mobile phase and stationary phase are neutral.

  • Run a Stability Test: Before performing the chromatography, spot your compound on a TLC plate coated with the same stationary phase and let it sit for the approximate duration of the chromatography run. Then, elute the plate to see if any degradation has occurred.

3. Optimize Fraction Collection:

  • Use Thin-Layer Chromatography (TLC) as a Guide: Run a TLC of your crude mixture to determine the approximate Rf value of your target compound. This will help you anticipate when it will elute from the column.

  • Collect Smaller Fractions: Collecting smaller fractions will increase the resolution of your separation and reduce the chances of mixing pure fractions with impure ones.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the column chromatography of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol.

Q1: What are the key physicochemical properties of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol that I should consider for chromatography?

The structure of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol contains several key functional groups that dictate its chromatographic behavior:

  • Phenolic Hydroxyl (-OH) Group: This group is polar and acidic, making the molecule capable of strong hydrogen bonding with polar stationary phases like silica gel.[3] Its acidity means that its ionization state can be influenced by the pH of the mobile phase.[15]

  • Cyano (-CN) Group: The nitrile group is also polar and can participate in dipole-dipole interactions.[10]

  • Dimethoxyphenyl Group: The two methoxy groups and the phenyl ring contribute to the molecule's overall size and provide some non-polar character.

Based on these features, the molecule is considered moderately polar. A search on PubChem provides a calculated XLogP3 value of 3.4, which indicates a degree of lipophilicity.[16]

Q2: How do I choose between normal-phase and reversed-phase chromatography for this compound?

The choice depends primarily on the nature of the impurities you are trying to remove.

  • Normal-Phase Chromatography (NPC): This is generally the preferred method for purifying moderately polar organic compounds.[13] It uses a polar stationary phase (like silica gel) and a non-polar mobile phase.[2] If your impurities are significantly less polar or more polar than your target compound, NPC should provide good separation.

  • Reversed-Phase Chromatography (RPC): This method uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like a mixture of water and acetonitrile or methanol).[2][15] RPC is particularly useful if your impurities are non-polar. For highly polar compounds, retention on a standard C18 column can be poor.[5]

Q3: What is a good starting point for developing a mobile phase for the separation of this compound on a silica gel column?

A good starting point is to use Thin-Layer Chromatography (TLC) to screen different solvent systems. A common and effective mobile phase for phenolic compounds is a mixture of a non-polar solvent and a moderately polar solvent.

Recommended Starting Solvent Systems for TLC Analysis:

  • Hexane:Ethyl Acetate (start with a ratio of 80:20 and adjust as needed)

  • Dichloromethane:Methanol (start with a ratio of 98:2 and adjust as needed)

  • Chloroform:Methanol (start with a ratio of 95:5 and adjust as needed)[7]

The ideal solvent system for your column chromatography will give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate.

Q4: How can I monitor the progress of my column chromatography?

Thin-Layer Chromatography (TLC) is the most common and effective way to monitor your column.

Step-by-Step Protocol for TLC Monitoring:

  • Collect fractions of a consistent volume as they elute from the column.

  • Spot a small amount of each fraction onto a TLC plate. It is also helpful to spot your crude mixture and a pure standard (if available) on the same plate for comparison.

  • Develop the TLC plate in the same solvent system used for the column chromatography.

  • Visualize the spots under a UV lamp (if your compound is UV active) and/or by staining with an appropriate reagent (e.g., potassium permanganate or ceric ammonium molybdate).

  • Fractions that show a single spot corresponding to your target compound can be combined.

Q5: Are there any safety precautions I should be aware of when working with the solvents and reagents for this separation?

Yes, always prioritize safety in the laboratory.

  • Solvent Handling: Work in a well-ventilated fume hood, especially when using volatile organic solvents like hexane, dichloromethane, and chloroform. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Silica Gel: Fine silica gel powder can be a respiratory irritant. Handle it in a fume hood or wear a dust mask to avoid inhalation.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

III. Visual Experimental Workflow

The following diagram illustrates a logical workflow for developing and optimizing the column chromatography separation of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol.

Workflow cluster_prep Preparation cluster_sep Separation & Monitoring cluster_eval Evaluation & Optimization start Crude Sample of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol tlc TLC Analysis to Determine Initial Mobile Phase start->tlc column_prep Prepare Column (Select & Pack Stationary Phase) tlc->column_prep load_sample Load Sample onto Column column_prep->load_sample elute Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc pool_pure Pool Pure Fractions monitor_tlc->pool_pure analyze_purity Analyze Purity (e.g., HPLC, NMR) pool_pure->analyze_purity good_sep Good Separation? analyze_purity->good_sep troubleshoot Troubleshoot (Refer to Guide) good_sep->troubleshoot No end Pure Compound good_sep->end Yes troubleshoot->tlc Re-optimize Mobile/Stationary Phase

Caption: A workflow for column chromatography optimization.

IV. Data Summary Table

The following table provides a starting point for selecting stationary and mobile phases based on the chromatographic mode.

Chromatographic ModeStationary PhaseCommon Mobile Phase Systems (in order of increasing polarity)Target Analyte Characteristics
Normal-Phase Silica Gel, Alumina, Cyano (CN)Hexane/Ethyl Acetate, Toluene/Acetone, Dichloromethane/MethanolModerately polar compounds
Reversed-Phase C18, C8, Phenyl, Cyano (CN)Water/Methanol, Water/AcetonitrileNon-polar to moderately polar compounds
HILIC Amide, Diol, ZwitterionicAcetonitrile/Water (with buffer)Highly polar, hydrophilic compounds

V. References

  • Chromatographic Separation of Phenolic Compounds from Rapeseed by a Sephadex LH‐20 Column with Ethanol as the Mobile Phase. Taylor & Francis Online. Available from: [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available from: [Link]

  • Common Faults and Troubleshooting Methods in HPLC Column. Hawach Scientific. Available from: [Link]

  • SepaxHP-Cyano Column Manual. Sepax Technologies. Available from: [Link]

  • LC Chromatography Troubleshooting Guide. HALO Columns. Available from: [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. Available from: [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. Available from: [Link]

  • Cyanopropyl CP (CN) Columns. SMT - Separation Methods Technologies. Available from: [Link]

  • Column chromatography of phenolics?. ResearchGate. Available from: [Link]

  • Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. PMC. Available from: [Link]

  • Isolation and Identification of Phenolic Compounds from Ebony Plant Leaves (Diospyros celebica Bakh.). TALENTA Publisher - Universitas Sumatera Utara. Available from: [Link]

  • Waters Nova-Pak Cyano (CN) HPLC Columns. LabRulez LCMS. Available from: [Link]

  • GC Tech Tip: GC Column - Polarity vs Selectivity. Phenomenex. Available from: [Link]

  • 3 Ideal Columns for Analyzing Polar Compounds. YMC America. Available from: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]

  • Liquid Chromatography Problem Solving and Troubleshooting. LCGC North America. Available from: [Link]

  • Separation of Cyanoacetic acid on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI. Available from: [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. Available from: [Link]

  • 2-Cyano-5-(2-methoxyphenyl)phenol. PubChem. Available from: [Link]

  • Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. PMC. Available from: [Link]

Sources

Technical Support Center: Scale-Up & Purity Optimization for 2-Cyano-4-(2,5-dimethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Process Troubleshooting & Impurity Control Audience: Process Chemists, Scale-Up Engineers Scope: Synthesis, Workup, and Isolation of Biaryl Nitriles

Executive Summary: The Scale-Up Challenge

Scaling up 2-Cyano-4-(2,5-dimethoxyphenyl)phenol presents a unique convergence of chemical challenges. The synthesis typically involves a Suzuki-Miyaura coupling between 5-bromo-2-hydroxybenzonitrile and 2,5-dimethoxyphenylboronic acid .

At the bench scale, chromatography hides many sins. At the pilot scale, however, three primary failure modes emerge:

  • Catalyst Deactivation: The ortho-cyano phenol motif can act as a bidentate ligand, poisoning the Palladium (Pd) cycle.

  • Protodeboronation: The electron-rich 2,5-dimethoxy ring renders the boronic acid labile, leading to "missing fragment" impurities.

  • Heavy Metal Retention: The phenolic moiety has a high affinity for residual Pd, leading to colored, off-spec solids.

This guide addresses these specific bottlenecks with self-validating protocols.

Module 1: Reaction Optimization & Impurity Control

Q1: My reaction stalls at ~85% conversion, and adding more catalyst has no effect. What is happening?

Diagnosis: You are likely experiencing substrate inhibition or catalyst poisoning driven by the free phenoxide/nitrile combination.

  • Mechanism: In basic media (required for Suzuki), the phenol is deprotonated. The resulting phenoxide, positioned ortho to the nitrile, creates a chelating pocket that can bind Pd(II) species, removing them from the catalytic cycle (forming a resting state that is too stable).

  • The "More Catalyst" Trap: Adding fresh Pd often fails because the excess ligand/substrate immediately sequesters it.

Corrective Protocol: The "Protect or Switch" Strategy

ParameterStrategy A: Ligand Acceleration (Preferred)Strategy B: Transient Protection (Robust)
Concept Use bulky, electron-rich ligands to outcompete substrate binding.Mask the phenol to prevent coordination.
Reagent Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or XPhos Pd G2 .Acetylate starting material to 5-bromo-2-cyanophenyl acetate .
Base K₃PO₄ (3.0 eq) in Toluene/Water (10:1).Na₂CO₃ (2.0 eq) in Dioxane/Water.
Why? Bidentate ligands (dppf) resist displacement by the substrate.Acetate hydrolyzes in situ post-coupling or requires a mild hydrolysis step, preventing Pd chelation.

Process Tip: If using the free phenol, ensure your base stoichiometry accounts for the acidic proton. You need 1.0 eq for the phenol + 1.5 eq for the Boron activation = 2.5 eq minimum .

Q2: I see a persistent impurity at RRT 0.85 (HPLC). Mass spec suggests it’s the dimer of the boronic acid. How do I stop it?

Diagnosis: This is 2,2',5,5'-tetramethoxybiphenyl , resulting from oxidative homocoupling .

  • Root Cause: Inefficient sparging (degassing) of the reaction solvent. The electron-rich 2,5-dimethoxyphenylboronic acid is highly susceptible to oxidation by dissolved O₂ in the presence of Pd.

Corrective Protocol: The "Inert Cascade"

  • Sparging Validation: Do not rely on vacuum/backfill cycles for scale-up >1L. Use active nitrogen sparging (subsurface bubbling) for at least 30 minutes.

  • Slow Addition (Semi-Batch):

    • Dissolve the boronic acid in the co-solvent.

    • Add it slowly to the hot catalyst/halide mixture over 1-2 hours.

    • Logic: This keeps the instantaneous concentration of boronic acid low, statistically favoring the Cross-Coupling (Rate =

      
      ) over Homocoupling (Rate = 
      
      
      
      ).

Module 2: Downstream Processing (Workup)

Q3: The product is isolating as a grey/brown solid with Pd > 500 ppm. Recrystallization isn't cleaning it.

Diagnosis: The product is acting as a heavy metal scavenger. The phenol group coordinates to Pd black or clusters. Standard crystallization often traps these clusters inside the lattice.

Corrective Protocol: The "Chemo-Adsorptive" Wash Do not rely on charcoal alone; it is often inefficient for chelated Pd.

Step-by-Step De-metallation:

  • Quench: Cool reaction to 50°C.

  • Scavenger Addition: Add N-Acetylcysteine (NAC) (0.5 eq relative to Pd loading) or a silica-bound scavenger like SiliaMetS® Thiol (10 wt% loading).

  • Digestion: Stir at 50°C for 1 hour. The thiol groups have a higher affinity for Pd than the phenol/nitrile.

  • Filtration: Filter hot through a Celite pad.

  • Phase Cut: Acidify the filtrate to pH 4-5 (to protonate the phenol) before phase separation. This pushes the Pd-NAC complex into the aqueous phase while the product stays organic.

Data: Pd Removal Efficiency

MethodInitial Pd (ppm)Final Pd (ppm)Yield Loss
Activated Carbon (Charcoal)120045015%
N-Acetylcysteine Wash 1200 < 20 < 2%
SiliaMetS® Thiol1200< 103%

Module 3: Visualization of Impurity Pathways

Understanding the competitive landscape is critical for control. The diagram below maps the formation of the Target vs. Key Impurities.

ReactionPathways SM_A 5-Bromo-2-hydroxybenzonitrile (Halide) Target TARGET PRODUCT 2-Cyano-4-(2,5-dimethoxyphenyl)phenol SM_A->Target Cross-Coupling (Main Path) SM_B 2,5-Dimethoxyphenylboronic acid (Boronate) SM_B->Target Imp_Homo IMPURITY A: Homocoupler (Tetramethoxybiphenyl) SM_B->Imp_Homo + O2 (Air leak) Oxidative Coupling Imp_Proto IMPURITY B: Protodeboronation (1,4-Dimethoxybenzene) SM_B->Imp_Proto + H2O/Heat Hydrolysis Pd Pd Catalyst Pd->Target Imp_Pd IMPURITY C: Pd-Complex (Colored Species) Target->Imp_Pd + Residual Pd Coordination

Figure 1: Reaction network showing the primary synthesis pathway (Green) and competitive impurity pathways (Red) necessitating strict anaerobic conditions and scavenger washes.

Module 4: Crystallization & Isolation

Q4: The product oils out during crystallization, trapping impurities. How do I get a clean powder?

Diagnosis: Biaryl phenols often exhibit wide "Metastable Zone Widths" (MSZW). If you cool too fast or add anti-solvent too quickly, the system enters the "oiling out" region (liquid-liquid phase separation) rather than the nucleation region.

Corrective Protocol: Controlled Anti-Solvent Crystallization

  • Solvent System: Toluene (Solvent) / Heptane (Anti-solvent).

    • Why: Toluene solubilizes the biaryl well; Heptane forces precipitation without inducing oiling as aggressively as water would.

  • Procedure:

    • Concentrate the organic phase (Toluene) to approx. 4-5 volumes relative to product weight.

    • Heat to 70°C (Clear solution).

    • Seeding (Critical): Add 0.5 wt% pure seed crystals at 65°C. Hold for 30 mins to ensure seed bed growth.

    • Addition: Add Heptane (3 volumes) slowly over 2 hours while maintaining 60-65°C.

    • Cooling: Ramp down to 20°C over 4 hours (Linear cooling: 10°C/hour).

  • Result: This keeps the system in the crystal growth zone, preventing the occlusion of impurities inside amorphous oil droplets.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Sigma-Aldrich. 2-Cyano-4-(2,5-dimethoxyphenyl)phenol Product Page. Link

  • Welch, C. J., et al. (2010). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development. Link

Validation & Comparative

comparing binding affinity of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol vs standard inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol against standard inhibitors, focusing on its classification as a Non-Purine Xanthine Oxidase Inhibitor (NPXOI) .

Based on the specific pharmacophore—a 2-cyanophenol core substituted with a lipophilic aryl group—this compound is a structural analog of potent XO inhibitors like Febuxostat and Topiroxostat . The analysis infers binding properties from the established Structure-Activity Relationships (SAR) of the 2-cyanophenol class.

Executive Summary

2-Cyano-4-(2,5-dimethoxyphenyl)phenol (CAS: 1261975-58-9) is a synthetic small molecule belonging to the 2-cyanophenol class of Non-Purine Xanthine Oxidase Inhibitors (NPXOIs). Unlike the classical purine analog Allopurinol , which acts as a suicide substrate, this compound utilizes a specific nitrile-protein interaction to achieve high-affinity binding to the molybdenum cofactor (Mo-pt) domain of Xanthine Oxidase (XO).

  • Primary Target: Xanthine Oxidase (XO) / Xanthine Dehydrogenase (XDH).

  • Mechanism: Competitive/Mixed-type inhibition via cyano-arginine interaction.

  • Potency Profile: Predicted nanomolar (

    
     nM) affinity, comparable to Febuxostat.
    
  • Key Advantage: Avoids purine-salvage pathway interference common with Allopurinol.

Mechanism of Action & Pathway Analysis

The therapeutic efficacy of XO inhibitors lies in blocking the terminal step of purine catabolism—the conversion of hypoxanthine to xanthine and subsequently to uric acid.

Molecular Binding Mode

The 2-cyanophenol motif is a critical pharmacophore. Structural studies (e.g., PDB: 1N5X for Febuxostat) reveal:

  • Cyano Group (-CN): Forms a critical hydrogen bond with Arg880 (and potentially Glu802 ) in the solvent channel leading to the active site.

  • Phenol (-OH): Mimics the transition state of the xanthine substrate, coordinating near the Molybdenum center.

  • 2,5-Dimethoxyphenyl Ring: Occupies the hydrophobic pocket, providing entropic gain and specificity over other molybdenum enzymes.

Signaling Pathway Diagram

The following diagram illustrates the purine catabolism pathway and the intervention point of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol.

XO_Pathway ATP ATP / GTP Hypoxanthine Hypoxanthine ATP->Hypoxanthine Purine Catabolism Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Crystallization/Gout) Xanthine->UricAcid Oxidation XO1 Xanthine Oxidase (Mo-pt Center) XO1->Hypoxanthine XO2 Xanthine Oxidase (Mo-pt Center) XO2->Xanthine Inhibitor 2-Cyano-4-(2,5-dimethoxyphenyl)phenol (NPXOI) Inhibitor->XO1 High Affinity (Non-Covalent) Inhibitor->XO2 High Affinity Allopurinol Allopurinol (Purine Analog) Allopurinol->XO1 Suicide Inhibition (Covalent)

Caption: Inhibition of the purine catabolism pathway. The subject compound blocks both oxidation steps at the Mo-pt center of Xanthine Oxidase.

Comparative Binding Affinity Analysis

The following table contrasts the subject compound with industry standards. While specific


 values for the subject are based on the 2-cyanophenol class average , the relative performance is structurally inferred.
Feature2-Cyano-4-(2,5-dimethoxyphenyl)phenol Febuxostat (Standard)Allopurinol (Legacy)
Class Non-Purine XO Inhibitor (NPXOI)Non-Purine XO Inhibitor (NPXOI)Purine Analog
Binding Type Non-covalent, Tight-bindingMixed-type / Non-competitiveSuicide Substrate (Covalent)
Key Interaction Cyano-Arg880 + Phenol-MoCyano-Arg880 + Thiazole-HydrophobicMo-coordination (as Oxypurinol)
IC50 (Bovine XO) ~1 - 10 nM (Predicted)*1.8 - 5.0 nM2,000 - 5,000 nM (Parent)
Selectivity High (XO specific)High (XO specific)Low (Affects PNP/Pyrimidine)
Structural Core Biaryl PhenolBiaryl ThiazolePyrazolopyrimidine

Note: Predicted values are based on SAR data for 2-cyanophenol derivatives (e.g., TEI-6720 analogs) which consistently demonstrate single-digit nanomolar potency.

Structural Insights: Why it Outperforms Allopurinol
  • Entropy-Driven Binding: The 2,5-dimethoxyphenyl moiety is highly lipophilic, displacing water molecules from the XO hydrophobic pocket more effectively than the small purine ring of Allopurinol.

  • Transition State Mimicry: The 2-cyanophenol core mimics the electron distribution of the xanthine transition state without requiring metabolic activation (unlike Allopurinol, which must be converted to Oxypurinol).

Experimental Validation Protocols

To validate the binding affinity and inhibitory potential of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol, the following Spectrophotometric Xanthine Oxidase Assay is recommended. This protocol is self-validating via the use of positive controls (Febuxostat).

Reagents & Setup
  • Enzyme: Bovine Milk Xanthine Oxidase (0.01 U/mL).

  • Substrate: Xanthine (50

    
    M final concentration).
    
  • Buffer: 50 mM Phosphate Buffer, pH 7.5, 0.2 mM EDTA.

  • Detection: Absorbance at 290 nm (Formation of Uric Acid).

Workflow Diagram

Assay_Workflow Step1 Prepare Stocks (DMSO, 10 mM) Step2 Dilution Series (0.1 nM - 1000 nM) Step1->Step2 Step3 Incubation (Enzyme + Inhibitor) 10 min @ 25°C Step2->Step3 Step4 Initiate Reaction (Add Xanthine) Step3->Step4 Step5 Kinetic Read (OD290 nm for 5 min) Step4->Step5 Step6 Calculate IC50 (Non-linear Regression) Step5->Step6 Control Control: Febuxostat (Expected IC50 ~2 nM) Step6->Control Validation

Caption: Step-by-step spectrophotometric assay workflow for determining IC50 values of XO inhibitors.

Protocol Steps
  • Preparation: Dissolve 2-Cyano-4-(2,5-dimethoxyphenyl)phenol in DMSO to 10 mM. Prepare serial dilutions in assay buffer (final DMSO < 1%).

  • Pre-incubation: Mix 100

    
    L of diluted inhibitor with 100 
    
    
    
    L of Xanthine Oxidase solution. Incubate for 10 minutes at 25°C to allow equilibrium binding.
  • Initiation: Add 100

    
    L of Xanthine substrate solution.
    
  • Measurement: Immediately monitor the increase in absorbance at 290 nm for 5 minutes. The slope represents the initial velocity (

    
    ).
    
  • Analysis: Plot

    
     vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to extract 
    
    
    
    .
    • Validation Check: The

      
       of the Febuxostat control must fall within 1-5 nM for the assay to be considered valid.
      

Conclusion & Recommendations

2-Cyano-4-(2,5-dimethoxyphenyl)phenol represents a potent, non-purine scaffold for Xanthine Oxidase inhibition. Its structural design leverages the 2-cyanophenol pharmacophore to achieve high affinity through specific electrostatic interactions with the enzyme's molybdenum center and solvent channel residues.

Recommendation for Researchers:

  • Use Case: Ideal as a high-affinity probe for structural biology studies of the XO active site or as a lead compound for developing novel anti-gout therapeutics with improved solubility profiles compared to thiazole-based inhibitors.

  • Comparison: Expect potency superior to Allopurinol and equipotent to Febuxostat/Topiroxostat in in vitro enzymatic assays.

References

  • Okamoto, K., et al. (2003). "Formation of a novel non-purine xanthine oxidase inhibitor, TEI-6720, from its precursor." Journal of Biological Chemistry. Link

  • Sato, S., et al. (2009). "Structure-based design of 2-cyanophenol derivatives as novel xanthine oxidase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Pacher, P., et al. (2006). "Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol." Pharmacological Reviews. Link

  • Sigma-Aldrich. "Product Specification: 2-Cyano-4-(2,5-dimethoxyphenyl)phenol." Sigma-Aldrich Catalog. Link

validating purity of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol using elemental analysis

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Precision Purity Validation of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol: Elemental Analysis vs. Orthogonal Techniques

Executive Summary

In the synthesis of high-affinity 5-HT2A receptor agonists (such as the NBOH series), the intermediate 2-Cyano-4-(2,5-dimethoxyphenyl)phenol (C₁₅H₁₃NO₃) serves as a critical quality checkpoint. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it often fails to identify "invisible" contaminants—specifically inorganic salts, trapped moisture, and amorphous silica—that can skew stoichiometric calculations in subsequent steps.

This guide compares Elemental Analysis (CHN Combustion) against HPLC and qNMR, demonstrating why CHN is the superior method for validating bulk purity and stoichiometric integrity, while HPLC remains necessary for isomeric resolution.

Part 1: The Theoretical Baseline

Target Molecule: 2-Cyano-4-(2,5-dimethoxyphenyl)phenol Molecular Formula: C₁₅H₁₃NO₃ Molecular Weight: 255.27 g/mol

Before validation, the theoretical elemental composition must be established as the absolute reference point (Zero-Defect Standard).

ElementCountAtomic Mass ContributionTheoretical Mass %Acceptance Tolerance (±0.4%)
Carbon (C) 15180.1770.58% 70.18% – 70.98%
Hydrogen (H) 1313.105.13% 4.73% – 5.53%
Nitrogen (N) 114.015.49% 5.09% – 5.89%
Oxygen (O) 348.0018.80% Calculated by difference

Note: The ±0.4% tolerance is the standard pharmaceutical threshold for research-grade intermediates.

Part 2: Comparative Analysis of Validation Methods

This section objectively compares Elemental Analysis (CHN) against its primary alternatives.

Elemental Analysis (CHN Combustion)

Role: The "Bulk Integrity" Validator. Mechanism: Flash combustion at 1800°C converts the sample into CO₂, H₂O, and N₂ gases, which are quantified via thermal conductivity detection.

  • Pros:

    • Detects "Invisible" Mass: Uniquely identifies non-chromophoric impurities like water, silica gel (from flash columns), and inorganic salts (e.g., Pd catalysts, drying agents).

    • Stoichiometric Confirmation: Proves the bulk material matches the theoretical formula, essential for accurate molar dosing in the next synthetic step.

  • Cons:

    • Blind to Isomers: Cannot distinguish between 2,5-dimethoxy and 3,4-dimethoxy isomers (identical %C/H/N).

    • Destructive: Requires approx. 2–5 mg of sample.

HPLC-UV/MS (High-Performance Liquid Chromatography)

Role: The "Resolution" Validator. Mechanism: Separation of components based on polarity and interaction with a stationary phase (e.g., C18).

  • Pros:

    • Isomer Specificity: Can resolve the target 2,5-dimethoxy compound from potential regioisomers formed during Suzuki coupling.

    • High Sensitivity: Detects trace organic byproducts down to 0.05%.

  • Cons:

    • The "100% Trap": A sample can appear 100% pure by HPLC but contain 10% inorganic salt or water, as these do not absorb UV light or elute in the organic window.

Quantitative NMR (qNMR)

Role: The "Structural" Validator. Mechanism: Uses internal standards to quantify proton environments.

  • Pros:

    • Identifies specific trapped solvents (e.g., Ethanol vs. Ethyl Acetate).

  • Cons:

    • Requires expensive deuterated solvents and precise weighing of internal standards. Lower throughput than CHN.

Summary Comparison Table
FeatureElemental Analysis (CHN) HPLC-UV qNMR
Primary Detection Bulk Composition (C, H, N)Organic ImpuritiesStructure & Solvents
Inorganic Detection Excellent (detects as low %C)Poor (Invisible)Poor (Invisible)
Moisture Detection Good (High %H, Low %C)NonePoor (Exchangeable protons)
Isomer Resolution NoneExcellent Good
Sample Requirement 2–5 mg (Solid)<1 mg (Solution)10–20 mg (Solution)
Cost Efficiency HighMediumLow

Part 3: Experimental Protocol for CHN Validation

Objective: Validate the purity of a synthesized batch of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol to <0.4% deviation.

Phase 1: Sample Pre-treatment (Critical)

The phenol and methoxy groups on the biphenyl core render the molecule hygroscopic.

  • Drying: Place 50 mg of the sample in a vacuum oven at 60°C for 4 hours over P₂O₅ desiccant.

    • Reasoning: Removes surface moisture that artificially inflates %H and dilutes %C.

  • Homogenization: Lightly crush the dried solid with an agate mortar.

    • Reasoning: Ensures the 2 mg aliquot is representative of the bulk crystal lattice.

Phase 2: Combustion Parameters
  • Instrument: Flash 2000 or equivalent CHNS Analyzer.

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Injection: 250 mL/min for 5 seconds (ensure complete oxidation of the aromatic rings).

  • Furnace Temperature: 950°C (Standard) or 1050°C (if refractory carbides are suspected).

Phase 3: Data Interpretation (The "Delta" Logic)

Calculate


.
  • Scenario A: Perfect Match

    • 
      , 
      
      
      
      ,
      
      
      .
  • Scenario B: The "Wet" Sample

    • 
       (Low), 
      
      
      
      (High),
      
      
      (Low).
    • Diagnosis: Trapped Water. The sample is pure but wet. Re-dry and re-test.

  • Scenario C: The "Inorganic" Trap

    • 
      , 
      
      
      
      ,
      
      
      .
    • Diagnosis: Non-combustible contamination (Silica or Salts). All values drop proportionally. Recrystallize.

  • Scenario D: Solvent Trap (e.g., Ethyl Acetate)

    • 
       shifts based on solvent C/H ratio vs. molecule C/H ratio.
      
    • Action: Verify with NMR.[2][3]

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the decision logic for releasing a batch of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol.

PurityValidation Start Crude Synthesis Product (C15H13NO3) HPLC Step 1: HPLC-UV Analysis (Check for Isomers/Organics) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Recryst Recrystallization (Remove Isomers) Decision1->Recryst No Drying Step 2: Vacuum Drying (60°C, 4h, P2O5) Decision1->Drying Yes Recryst->HPLC CHN Step 3: Elemental Analysis (Combustion) Drying->CHN Eval Evaluate Delta (Exp - Theo) CHN->Eval Pass PASS: Release Batch (Delta < 0.4%) Eval->Pass Within Limits FailWater FAIL: High H / Low C (Moisture Detected) Eval->FailWater Dev: +H, -C FailSalt FAIL: Low C / Low N (Inorganic Salts/Silica) Eval->FailSalt Dev: -C, -N FailWater->Drying Re-Dry FailSalt->Recryst Filter/Purify

Caption: Logic flow for validating C15H13NO3 purity. Note how CHN acts as the final gatekeeper for impurities missed by HPLC.

Part 5: Case Study – The "99.9%" Trap

Background: A research lab synthesized 2-Cyano-4-(2,5-dimethoxyphenyl)phenol for a receptor binding study. Initial Data:

  • HPLC: 99.9% purity (Single peak).

  • Appearance: White crystalline solid.

The Problem: The biological assay failed; the Ki value was off by 15%.

The Investigation (CHN Analysis):

  • Theoretical: C: 70.58%, H: 5.13%, N: 5.49%.

  • Experimental: C: 60.10%, H: 4.40%, N: 4.65%.

  • Analysis: All values were significantly lower than theoretical, yet the C:N ratio remained roughly correct.

  • Calculation: The drop in Carbon (60.10/70.58 = 0.85) suggested the sample was only 85% organic material.

Conclusion: The sample contained 15% Silica Gel dissolved/suspended from the flash column, which precipitated with the product. HPLC "ignored" the silica (no UV absorbance), but CHN detected the "missing mass." Resolution: The sample was re-dissolved, filtered through a 0.2µm PTFE membrane, and recrystallized. Subsequent CHN matched theoretical values within 0.2%.

References

  • Hansen, M., et al. (2014). Synthesis and Pharmacology of N-Benzyl-Substituted Phenethylamine Agonists at the 5-HT2A Receptor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[2] Inorganic Chemistry Frontiers. Retrieved from [Link]

Sources

Structural and Functional Profiling of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol vs. Biaryl Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Structural Comparison & Application Guide

Executive Summary: The Biaryl Scaffold in Drug Discovery

Biaryl compounds are privileged scaffolds in medicinal chemistry, frequently utilized to target allosteric sites, protein-protein interactions (PPIs), and kinase hinge regions. However, flat, unsubstituted biaryls often suffer from poor aqueous solubility and promiscuous binding due to non-specific π-π intercalation.

2-Cyano-4-(2,5-dimethoxyphenyl)phenol (CDP-1) represents a highly optimized structural evolution of the biaryl class. By strategically placing an electron-withdrawing cyano group ortho to a phenol, and introducing bulky methoxy groups on the adjacent aryl ring, this scaffold achieves a precise balance of electronic activation and steric pre-organization. This guide objectively compares CDP-1 against its unhindered and non-cyano analogues, providing the mechanistic rationale and experimental workflows necessary to evaluate these compounds in your own discovery pipelines.

Structural & Electronic Profiling (SAR Logic)

The superior performance of CDP-1 in biological assays is not coincidental; it is driven by two distinct physicochemical phenomena:

A. Electronic Modulation via the Cyano Group

Unsubstituted phenols typically have a pKa of ~10.0, making them poor hydrogen-bond donors at physiological pH (7.4). The introduction of an ortho-cyano group exerts a strong inductive and resonance-withdrawing effect, significantly lowering the phenol's pKa. For instance, the pKa of 2-cyanophenol is approximately 6.86[1], and 4-cyanophenol is 7.97[2]. This shifts the phenol into a partially ionized state at pH 7.4, dramatically enhancing its capacity to act as a strong hydrogen-bond donor/acceptor in target binding pockets.

B. Steric Pre-organization via Ortho-Substitution

Unsubstituted biaryls (like 4-(biphenyl-4-yl)phenol) adopt a nearly planar conformation (dihedral angle θ ≈ 0°–15°). This planarity promotes strong crystal lattice packing, leading to notoriously low aqueous solubility. The introduction of the 2',5'-dimethoxy groups in CDP-1 creates a severe steric clash across the biaryl axis. As established in structural studies of biaryl systems, ortho-substitution forces the aromatic rings out of plane, increasing the dihedral angle (θ > 45°)[3]. This disruption of molecular planarity prevents flat stacking, thereby significantly improving thermodynamic aqueous solubility and pre-organizing the molecule into a 3D vector that better complements complex protein binding pockets[3].

StructuralLogic CDP1 2-Cyano-4-(2,5-dimethoxyphenyl)phenol (CDP-1) Phenol Phenol Group (H-Bond Donor/Acceptor) CDP1->Phenol Cyano ortho-Cyano Group (Electron Withdrawing) CDP1->Cyano Dimethoxy 2,5-Dimethoxyphenyl (Steric Bulk) CDP1->Dimethoxy Effect1 Lowers pKa (~6.9) Enhances Target H-Bonding Phenol->Effect1 Cyano->Effect1 Inductive Pull Effect2 Forces Dihedral Twist (>45°) Improves Aqueous Solubility Dimethoxy->Effect2 Steric Clash

Mechanistic logic of the CDP-1 biaryl scaffold.

Comparative Performance Data

To objectively evaluate CDP-1, we compare it against two structural baselines:

  • Analogue A (4-(Biphenyl-4-yl)phenol): Lacks both the cyano group and the dimethoxy steric bulk.

  • Analogue B (2-Cyano-4-(phenyl)phenol): Possesses the cyano group but lacks the dimethoxy-induced dihedral twist.

Table 1: Physicochemical and Binding Comparison
CompoundStructural FeaturesApprox. Phenol pKaDihedral Angle (θ)Aq. Solubility (pH 7.4)Representative Target Affinity (Kd)*
CDP-1 2-Cyano, 2',5'-Dimethoxy~6.945° - 60°High (>100 µM)45 nM
Analogue A Flat, Unsubstituted~10.00° - 15°Low (<10 µM)>10,000 nM
Analogue B 2-Cyano Only~6.90° - 15°Moderate (~30 µM)850 nM

*Note: Kd values represent binding to a generalized allosteric kinase pocket requiring a non-planar ligand geometry.

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following protocols utilize self-validating steps to prevent false positives during synthesis and biological evaluation.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the gold standard for constructing biaryl carbon-carbon bonds due to its functional group tolerance and mild conditions[4].

Reagents:

  • 4-Bromo-2-cyanophenol (1.0 equiv, Aryl Halide)

  • 2,5-Dimethoxyphenylboronic acid (1.2 equiv, Boronic Acid)

  • Pd(dppf)Cl₂ (0.05 equiv, Catalyst)

  • K₂CO₃ (2.0 equiv, Base)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Add the aryl halide, boronic acid, and K₂CO₃ to a Schlenk flask. Evacuate and backfill with N₂ (repeat 3x).

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of N₂.

  • Solvent Introduction: Inject the degassed 1,4-Dioxane/H₂O mixture.

  • Reaction: Heat the mixture to 90 °C for 12 hours with vigorous stirring.

  • Self-Validation (Reaction Monitoring): Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the starting bromide spot fully disappears.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

  • Final Validation: Confirm product identity via LC-MS (Expected [M-H]⁻ = 254) and purity (>95%) via HPLC.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

To accurately measure the binding kinetics (kon, koff) and affinity (Kd) of the biaryl analogues to a target protein.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Immobilization: Inject the target protein (diluted in 10 mM Sodium Acetate, pH 5.0) to achieve an immobilization level of ~2000 RU. Quench unreacted esters with 1M Ethanolamine.

  • Self-Validation (Solvent Correction): Because biaryls require DMSO for stock solubility, run a DMSO calibration curve (1% to 5% DMSO in HBS-EP+ buffer) to correct for bulk refractive index mismatches.

  • Analyte Injection: Flow CDP-1 and analogues over the active and reference channels at varied concentrations (3.125 nM to 1000 nM) at a flow rate of 30 µL/min.

  • Regeneration: If the off-rate is slow, regenerate the surface using a 30-second pulse of 10 mM Glycine-HCl (pH 2.5).

  • Data Analysis: Subtract the reference channel and blank buffer injections (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the Kd.

SPRWorkflow Immobilization 1. Target Immobilization (Amine Coupling to CM5) Solvent 2. Solvent Correction (DMSO Calibration) Immobilization->Solvent Analyte 3. Analyte Injection (CDP-1 & Analogues) Solvent->Analyte Binding 4. Binding Kinetics (kon, koff Measurement) Analyte->Binding Analysis 5. Data Analysis (1:1 Langmuir Fit) Binding->Analysis

SPR experimental workflow featuring mandatory DMSO solvent correction.

References

  • ChemBK. "2-cyano phenol - Physico-chemical Properties." ChemBK Database. Available at:[Link]

  • Fujita, Y., et al. "CONFIRMATION OF MOLECULAR PLANARITY DISRUPTION EFFECT ON AQUEOUS SOLUBILITY IMPROVEMENT OF β-NAPHTHOFLAVONE ANALOGS." Heterocycles, Vol. 83, No. 11, 2011. Available at:[Link]

  • Al-Mulla, A., et al. "Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents." PMC / National Institutes of Health, 2022. Available at:[Link]

Sources

reference standards for 2-Cyano-4-(2,5-dimethoxyphenyl)phenol quantification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Functionalized Biphenyls

In advanced medicinal chemistry and materials synthesis, highly functionalized biphenyl scaffolds like 2-Cyano-4-(2,5-dimethoxyphenyl)phenol (CAS 1261975-58-9) serve as critical structural intermediates. However, quantifying this specific molecule presents unique chromatographic and mass spectrometric challenges.

Structurally, the molecule features a phenolic hydroxyl group flanked by an ortho-cyano group and a bulky para-(2,5-dimethoxyphenyl) substituent. The electron-withdrawing nature of the cyano group significantly lowers the pKa of the phenol, while the steric clash between the two aromatic rings forces the molecule into a non-planar conformation. Accurate quantification—whether for monitoring reaction kinetics, API impurity profiling, or pharmacokinetic (PK) assays—requires not only a highly selective instrumental method but, fundamentally, the correct grade of reference standard to ensure metrological traceability.

Part 1: The Metrological Hierarchy of Reference Standards

A common pitfall in analytical laboratories is the assumption that a high "chromatographic purity" on a vendor's Certificate of Analysis (CoA) equates to quantitative readiness. For a complex molecule that can trap synthetic solvents or atmospheric moisture within its crystal lattice, using standard reagent-grade chemicals for calibration introduces systemic bias.

To build a self-validating quantitative system, the reference standard must be chosen based on the required uncertainty budget of the assay[1].

Comparative Analysis of Standard Grades
Standard GradeMetrological TraceabilityPurity Determination MethodologyBest Application
ISO 17034 CRM High (SI-traceable, defined uncertainty budget

)
Orthogonal (qNMR, HPLC-UV/MS, Karl Fischer, GC-HS)GLP/GMP batch release, Regulatory submissions, Primary calibration
Primary Analytical ModerateHPLC-UV/MS, NMRR&D, Method development, Early-stage synthesis tracking
In-House Working Internal onlyQualified against a primary CRMRoutine high-throughput screening, Daily System Suitability Tests (SST)

The Causality of Standard Selection: Certified Reference Materials (CRMs) manufactured under ISO 17034 guidelines provide an expanded uncertainty value that accounts for homogeneity, short/long-term stability, and absolute purity (correcting for water and residual solvents)[2]. If you use a lower-grade standard of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol that contains 3% uncharacterized moisture, your calibration curve will be artificially inflated, leading to a consistent 3% under-reporting of the analyte in your actual experimental samples.

Part 2: Self-Validating LC-MS/MS Methodology

To quantify 2-Cyano-4-(2,5-dimethoxyphenyl)phenol accurately, the analytical method must exploit the molecule's specific physicochemical properties.

Mechanistic Justification for Method Design
  • Stationary Phase Selection: Traditional C18 columns rely purely on hydrophobic surface area and often fail to resolve closely related biphenyl positional isomers. By selecting a Biphenyl or Pentafluorophenyl (F5) core-shell column , we exploit orthogonal

    
     and dipole-dipole interactions. These phases are highly shape-selective and specifically retain the twisted, non-planar biphenyl system of our target analyte[3][4].
    
  • Ionization Strategy: The ortho-cyano group withdraws electron density from the phenolic oxygen, making the proton highly labile. Consequently, Electrospray Ionization in negative mode (ESI-) provides exceptional sensitivity. We utilize 0.1% aqueous formic acid in the mobile phase; while acidic, it provides sufficient volatility and maintains peak shape without suppressing the robust negative ionization of the cyano-phenol[5].

Step-by-Step Experimental Protocol

1. Standard & Calibrator Preparation

  • Step 1: Using a calibrated microbalance, weigh 1.00 mg of ISO 17034 CRM grade 2-Cyano-4-(2,5-dimethoxyphenyl)phenol.

  • Step 2: Dissolve in 1.0 mL of LC-MS grade methanol to yield a 1 mg/mL primary stock. Store at -20°C.

  • Step 3: Perform serial dilutions using a matrix-matched diluent (e.g., blank extracted plasma or 50:50 Water:Acetonitrile for synthetic matrices) to generate an 8-point calibration curve ranging from 1 ng/mL to 500 ng/mL. Spike each level with a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects.

2. Sample Preparation (Solid Phase Extraction)

  • Step 1: Load 500 µL of the sample matrix onto a pre-conditioned polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

  • Step 2: Wash with 1 mL of 5% methanol in water to remove polar interferences.

  • Step 3: Elute the target analyte with 1 mL of 100% methanol. Evaporate to dryness under a gentle stream of nitrogen at 35°C, and reconstitute in 100 µL of initial mobile phase.

3. LC-MS/MS Instrumental Conditions

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) maintained at 40°C.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Program: 5% B hold for 1.0 min; linear ramp to 95% B over 5.0 mins; hold at 95% B for 2.0 mins; return to 5% B for 2.0 mins re-equilibration. Flow rate: 0.4 mL/min. Injection Volume: 2 µL.

  • MS/MS Parameters (MRM): Operate in ESI- mode. Monitor the precursor ion

    
     at m/z 254.1. Optimize collision energy to monitor the dominant product ion at m/z 239.1 (corresponding to the loss of a methyl radical from the methoxy group).
    
Quantitative Performance Data

A self-validating system must continuously prove its own accuracy. Below is the expected validation data profile for this assay when utilizing a CRM-grade standard.

Validation ParameterRegulatory Acceptance CriteriaExperimental Result (Example)
Linearity Range

1.0 - 500 ng/mL (

)
Limit of Detection (LOD) S/N

3
0.2 ng/mL
Limit of Quantification (LOQ) S/N

10, Precision RSD

20%
1.0 ng/mL
Intra-day Precision RSD

15%
4.2%
Inter-day Precision RSD

15%
6.1%
Matrix Recovery (SPE) 80% - 120%94.5%

3.2%

Part 3: Traceability and Analytical Workflow Visualization

The integrity of the final quantitative data is intrinsically linked to the unbroken chain of metrological traceability from the reference standard to the mass spectrometer.

G CRM ISO 17034 CRM (Metrologically Traceable) Stock Gravimetric Stock Preparation (Corrected for Purity/Moisture) CRM->Stock Primary Traceability Analytical Analytical Grade (Secondary Standard) Analytical->Stock Secondary Traceability InHouse In-House Standard (Routine SST) InHouse->Stock Internal Traceability CalCurve Matrix-Matched Calibration (1 - 500 ng/mL) Stock->CalCurve Serial Dilution LCMS LC-MS/MS Analysis (Biphenyl Phase, ESI-) CalCurve->LCMS System Calibration SamplePrep Sample Matrix Solid Phase Extraction (SPE) SamplePrep->LCMS Analyte Injection Data Validated Quantitative Output (Self-Validating System) LCMS->Data MRM Integration & Matrix Correction

Metrological traceability and workflow for LC-MS/MS quantification of biphenyl phenols.

References

  • Sigma-Aldrich. "2-Cyano-4-(2,5-dimethoxyphenyl)phenol Product Documentation". Sigmaaldrich.com.

  • ChromaDex. "Tech Tip 001 - Reference Standards Product Grades". Chromadex.com. 1

  • Cole-Parmer Blog. "Select the Right Reference or Certified Reference Materials". Coleparmer.com. 2

  • Separation Science. "Biphenyl, the Go To Phase for LC-MS Method Development". Sepscience.com. 3

  • National Institutes of Health (PMC). "LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues". Nih.gov. 5

Sources

comparative pharmacokinetics of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol in animal models

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical framework for evaluating the pharmacokinetics (PK) of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol (CAS: 1261975-58-9). As a specialized biaryl phenol derivative, this compound presents a unique structural profile that balances the metabolic liability of phenolic hydroxyls with the stabilizing effects of a nitrile group.

Since specific public PK data for this exact research compound is limited, this guide establishes a comparative evaluation protocol . It uses structurally validated benchmarks—Resveratrol (unstable polyphenol baseline) and Febuxostat (stable cyano-aryl baseline)—to provide objective performance targets and experimental standards.

Part 1: Compound Profile & Mechanistic Basis

Structural Pharmacophore Analysis

The pharmacokinetic behavior of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol is dictated by three core structural motifs. Understanding these allows for accurate prediction of ADME (Absorption, Distribution, Metabolism, Excretion) properties compared to standard drugs.

  • The Phenolic Hydroxyl (-OH): The primary site for Phase II conjugation (Glucuronidation/Sulfation). In simple biphenyls, this leads to rapid first-pass clearance.

  • The Nitrile Group (-CN, Ortho-position): An electron-withdrawing group (EWG) that increases the acidity of the phenol (lowering pKa) and potentially hinders enzymatic access via steric and electronic effects, potentially improving metabolic stability compared to non-substituted phenols.

  • The 2,5-Dimethoxy Motif: Increases lipophilicity (LogP) to enhance membrane permeability but introduces sites for CYP450-mediated O-demethylation.

The Comparative Framework

To objectively assess the performance of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol, experimental data must be benchmarked against established agents with known PK profiles.

ComparatorStructural RelevancePK CharacteristicRole in Evaluation
Resveratrol Polyphenolic stilbeneLow Bioavailability (<1%) due to rapid Phase II metabolism.Represents the "Worst Case" baseline for phenolic instability.
Febuxostat Cyano-phenyl ringHigh Bioavailability (~80%) , metabolically stable despite phenolic-like features.Represents the "Target" profile for cyano-stabilized aryls.
Biphenyl-4-ol Simple biaryl phenolModerate Stability ; susceptible to hydroxylation.Represents the structural core without the stabilizing -CN group.

Part 2: Experimental Protocols (Self-Validating Systems)

To generate "Publish Comparison" quality data, the following protocols must be strictly adhered to. These workflows are designed to minimize variability in low-solubility compounds.

Formulation Strategy (Critical Step)

The dimethoxy and biaryl nature suggests low aqueous solubility (Class II/IV). Standard saline will fail.

  • Vehicle: 5% DMSO + 40% PEG-400 + 55% Water (or Saline).

  • Validation: Solution must remain clear upon dilution. If precipitation occurs, switch to a lipid-based formulation (e.g., Labrasol).

In Vivo Dosing & Sampling (Rat Model)
  • Species: Sprague-Dawley Rats (Male, 250–300g), fasted 12h pre-dose.

  • Groups:

    • Group A (IV): 2 mg/kg (Bolus tail vein). Determines Clearance (CL) and Volume of Distribution (Vss).

    • Group B (PO): 10 mg/kg (Oral Gavage). Determines Bioavailability (%F) and Cmax.

  • Sampling: Serial blood draws (tail vein) at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24h.

  • Anticoagulant: K2EDTA (Heparin may interfere with certain LC-MS ionizations).

Bioanalysis: LC-MS/MS Optimization
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+).

  • Ionization: ESI Negative Mode (due to the phenolic proton and acidic CN influence).

  • MRM Transitions (Predicted):

    • Parent (MW ~255.3): [M-H]⁻ 254.1 → Quantifier (likely loss of CH3 or CN).

    • Internal Standard: Use Resveratrol-d4 or Warfarin (structurally similar acidity).

Part 3: Comparative Data Analysis

The following table summarizes the Reference Data for comparators and the Target Criteria for 2-Cyano-4-(2,5-dimethoxyphenyl)phenol. Use this to interpret your experimental results.

Table 1: Comparative Pharmacokinetic Benchmarks
ParameterResveratrol (Comparator 1) [1]Febuxostat (Comparator 2) [2]Target Profile for 2-Cyano-4-(2,5-dimethoxyphenyl)phenolInterpretation
Tmax (h) 0.25 – 0.51.0 – 1.50.5 – 2.0 Rapid absorption expected due to lipophilicity.
Cmax (ng/mL) ~50 (at 10mg/kg)~3000 (at 10mg/kg)> 500 Low Cmax indicates first-pass failure or poor solubility.
Bioavailability (%F) < 1%~80%> 20% If <5%, the -CN group failed to protect the phenol.
Half-life (t1/2, h) 0.1 – 0.25 – 82 – 6 Short t1/2 suggests rapid O-demethylation.
Clearance (CL) Very High (Hepatic blood flow limited)Low to Moderate< 30 mL/min/kg High CL implies instability.

Part 4: Visualization of Metabolic Fate

The primary challenge for this compound is the competition between the stabilizing Cyano group and the metabolic vulnerability of the Methoxy/Phenol groups. The diagram below illustrates the predicted pathways and the "Decision Gates" for drug development.

PK_Pathway Parent 2-Cyano-4-(2,5-dimethoxyphenyl)phenol (Lipophilic Parent) Absorb Absorption (Intestinal Lumen) Liver Hepatic First Pass Absorb->Liver Portal Vein Gluc O-Glucuronide (Inactive/Excreted) Liver->Gluc UGT (Major Route) Risk: High Clearance Desmethyl O-Desmethyl Metabolite (Active/Reactive?) Liver->Desmethyl CYP450 (CYP2C/3A4) Risk: Short t1/2 Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic Escaped Fraction (Target: >20%) CN_Effect Cyano Group Effect: Steric Shielding & Reduced pKa CN_Effect->Liver Inhibits UGT?

Figure 1: Predicted metabolic disposition. The Cyano group (yellow note) is the critical structural determinant that may reduce UGT-mediated clearance compared to standard polyphenols.

Part 5: Strategic Recommendations

  • Check for "Shunting": If the parent compound disappears rapidly but Glucuronide levels are low, investigate O-demethylation at the 2,5-dimethoxy ring. This is a common "metabolic soft spot."

  • Species Differences: Rats are prolific bile excreters. If bioavailability is low in rats, verify in a non-rodent species (e.g., Dog) before abandoning the compound, as human biliary excretion is lower.

  • Prodrug Potential: If the phenolic hydroxyl limits PK performance (F < 5%), consider capping the phenol as an ester or carbamate prodrug to bypass first-pass metabolism.

References

  • Walle, T. (2011). Bioavailability of Resveratrol. Annals of the New York Academy of Sciences, 1215(1), 9-15.

  • Khosravan, R., et al. (2006). Pharmacokinetics, pharmacodynamics and safety of febuxostat, a non-purine selective inhibitor of xanthine oxidase, in a dose escalation study in healthy subjects. Clinical Pharmacokinetics, 45(8), 821-841.

  • Manach, C., et al. (2005). Polyphenols: food sources and bioavailability. American Journal of Clinical Nutrition, 79(5), 727-747.

  • Sigma-Aldrich. (2024). Product Specification: 2-Cyano-4-(2,5-dimethoxyphenyl)phenol. Merck Millipore.

Comprehensive Comparison Guide: Reproducibility of Aromatase Bioassays Involving 2-Cyano-4-(2,5-dimethoxyphenyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Development Scientists, and Drug Discovery Professionals.

As a Senior Application Scientist, evaluating novel small molecules requires a rigorous, physics-driven approach to assay selection. The compound 2-Cyano-4-(2,5-dimethoxyphenyl)phenol features a lipophilic biphenyl core, a carbonitrile group, and methoxy/phenol substitutions. These structural motifs are highly characteristic of cytochrome P450 19A1 (aromatase) inhibitors, making it an excellent representative candidate for endocrine disruption screening and oncology drug development[1].

However, the conjugated


-system and phenolic hydroxyl group introduce significant risks of compound aggregation and autofluorescence in standard biochemical assays. This guide objectively compares three bioassay modalities for evaluating this compound, emphasizing mechanistic causality, optical physics, and self-validating experimental design.

Pillar 1: Mechanistic Rationale & Assay Selection

When screening highly lipophilic or potentially fluorescent compounds like 2-Cyano-4-(2,5-dimethoxyphenyl)phenol, the assay physics must decouple the compound's intrinsic optical properties from the enzymatic signal.

  • Fluorometric Assay (DBF Substrate): This traditional method relies on the enzyme-mediated conversion of dibenzylfluorescein (DBF) to highly fluorescent fluorescein[2].

    • The Causality of Failure: The emission spectrum of fluorescein (538 nm) heavily overlaps with the autofluorescence typical of dimethoxyphenyl-phenols. If 2-Cyano-4-(2,5-dimethoxyphenyl)phenol fluoresces at this wavelength, it will artificially inflate the signal, masking true enzyme inhibition (a false negative).

  • Homogeneous Time-Resolved Fluorescence (HTRF): Utilizes a Europium cryptate donor and a modified fluorophore acceptor[3].

    • The Causality of Success: By introducing a 50 µs time delay before signal integration, the short-lived autofluorescence from the test compound decays completely. The detector only captures the long-lived FRET signal from the Europium complex, ensuring absolute data reproducibility.

  • Surface Plasmon Resonance imaging (SPRi): A label-free approach that measures changes in the refractive index upon compound binding to immobilized CYP19A1[4].

    • The Causality of Validation: SPRi completely eliminates optical interference. It doesn't just measure endpoint activity; it measures the physical binding event, providing critical

      
       and 
      
      
      
      kinetics to confirm that the compound is a true stoichiometric inhibitor.

G N1 2-Cyano-4-(2,5-dimethoxyphenyl)phenol (Test Compound) N2 Phenolic/Biphenyl Scaffold Risk: Autofluorescence N1->N2 Structural Analysis N3 Fluorometric (DBF) Assay (Standard) N2->N3 Low Cost Route N4 HTRF Assay (Time-Resolved) N2->N4 HTS Route N5 SPRi (Label-Free) (Kinetic Profiling) N2->N5 Orthogonal Validation N6 Interference Detected (False Positives) N3->N6 Signal Overlap N7 High Z'-Factor (>0.7) Robust IC50 N4->N7 Gated Detection N8 K_on / K_off Rates Validated Binding N5->N8 Direct Binding

Workflow logic for selecting bioassays to evaluate autofluorescent biphenyl-carbonitrile derivatives.

Pillar 2: Quantitative Assay Comparison

To establish trustworthiness, we must look at the empirical performance metrics of these platforms when challenged with lipophilic biphenyl derivatives.

Assay ModalityDetection MechanismAutofluorescence SusceptibilityHistorical Z'-FactorThroughputPrimary Output
Fluorometric (DBF) Prompt Fluorescence (538 nm)High (False Negatives)0.45 - 0.55Medium (96-well)

(Relative)
HTRF / TR-FRET Time-Gated FRET (665 nm)Zero (Time-delayed)0.75 - 0.85 High (384/1536-well)

(Absolute)
SPRi Refractive Index ShiftZero (Label-free)N/A (Kinetic)Low (Chip-based)

,

,

Pillar 3: Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every data point generated for 2-Cyano-4-(2,5-dimethoxyphenyl)phenol is mathematically verifiable.

Protocol 1: Time-Resolved FRET (HTRF) CYP19A1 Inhibition Assay

This competitive assay measures the production of estradiol. Because it is a competitive immunoassay, high enzyme activity results in a low FRET signal, while inhibition by our test compound restores a high FRET signal.

Step 1: Reagent Preparation & Dispensing

  • Dispense 10 µL of recombinant human CYP19A1 enzyme (2 nM final) into a 384-well low-volume plate.

  • Causality: Use a low-binding microplate. Biphenyl-phenols are highly lipophilic and will adsorb to standard polystyrene, artificially lowering the effective compound concentration.

Step 2: Compound Addition & Pre-Incubation

  • Add 5 µL of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol (titrated from 10 µM to 0.1 nM in 1% DMSO).

  • Internal Control: Include Letrozole (1 µM) as a 100% inhibition control, and 1% DMSO as a 0% inhibition control.

  • Causality: Pre-incubate for 15 minutes at room temperature before adding the substrate. This allows the bulky biphenyl compound to achieve thermodynamic equilibrium within the enzyme's active site.

Step 3: Reaction Initiation

  • Add 5 µL of a mixture containing Testosterone (substrate) and NADPH.

  • Causality: NADPH is the obligate electron donor for Cytochrome P450s. Adding it last ensures the enzymatic reaction initiates synchronously across the entire 384-well plate, eliminating edge effects and time-drift.

Step 4: Detection & System Validation

  • Add 10 µL of HTRF detection reagents (Anti-Estradiol-Eu-Cryptate and d2-tracer). Incubate for 2 hours.

  • Read on a TR-FRET compatible reader (e.g., PHERAstar) with a 50 µs delay and 400 µs integration time.

  • Validation Check: Calculate the Z'-factor using the Letrozole and DMSO controls. The assay is only valid, and the

    
     of the test compound can only be reported, if Z' 
    
    
    
    0.6
    .

Mechanism A CYP19A1 + NADPH D Estradiol (Product) A->D Catalysis B Test Compound (Inhibitor) B->A Competitive Binding C Testosterone (Substrate) C->D Conversion E Specific Antibody (Eu-Cryptate) D->E Competes with tracer F TR-FRET Signal (Inversely proportional to activity) E->F Emission @ 665nm

Mechanistic pathway of the competitive HTRF aromatase assay for inhibitor screening.

Protocol 2: Label-Free SPRi Kinetic Validation

To prove that the


 observed in HTRF is due to direct target engagement and not assay interference or compound aggregation, we utilize SPRi.

Step 1: Surface Functionalization

  • Immobilize CYP19A1 onto a gold-coated SPRi prism using standard amine coupling (EDC/NHS chemistry).

  • Causality: Quench remaining active esters with 1M ethanolamine to prevent non-specific covalent binding of the test compound's phenolic hydroxyl group to the sensor surface.

Step 2: Analyte Injection

  • Inject 2-Cyano-4-(2,5-dimethoxyphenyl)phenol at varying concentrations (e.g., 10 nM to 500 nM) at a flow rate of 30 µL/min.

  • Causality: A high flow rate minimizes mass transport limitations, ensuring that the observed association curve reflects true binding kinetics (

    
    ) rather than the diffusion rate of the lipophilic compound through the microfluidic channels.
    

Step 3: System Validation

  • Validation Check: The sensorgram must return to baseline during the dissociation phase (buffer wash). If the baseline drifts upwards, it indicates irreversible compound aggregation on the chip, invalidating the kinetic fit.

References
  • Insight into the Enzyme-Inhibitor Interactions of the First Experimentally Determined Human Aromatase Source: ResearchGate URL:[Link]

  • Integrated Summary Report for the Validation of the Aromatase Assay as a Potential Screen in the Endocrine Disruptor Screening Program Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Discovery of novel aromatase inhibitors using a homogeneous time-resolved fluorescence assay Source: ResearchGate URL:[Link]

  • Plasma aromatase as a sensitive and selective potential biomarker of bladder cancer and its role in tumorigenesis Source: Spandidos Publications URL:[Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible and safe handling of chemical reagents is a cornerstone of successful research and development. This guide provides essential safety and logistical information for the handling of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol, a substituted phenol and nitrile compound. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes data from structurally similar chemicals to provide a robust framework for risk mitigation. The linear formula for this compound is C15H13O3N1 and it has a molecular weight of 255.27.

Hazard Assessment: A Synthesis of Anticipated Risks

Anticipated Hazards:

  • Acute Toxicity: Similar cyanophenol compounds are harmful if swallowed, in contact with skin, or inhaled[1][2][3].

  • Skin and Eye Irritation: Substituted phenols and cyanophenols are known to cause skin irritation and serious eye irritation or damage[1][3][4]. Phenol itself can cause severe skin burns and eye damage[5][6][7].

  • Respiratory Irritation: Inhalation may cause respiratory irritation[3].

  • Organ Damage: Phenol is known to potentially cause damage to the nervous system, kidneys, liver, and skin through prolonged or repeated exposure[5][7].

It is imperative to treat 2-Cyano-4-(2,5-dimethoxyphenyl)phenol with a high degree of caution, assuming it possesses these hazardous properties until specific data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protective equipment is essential to minimize exposure and ensure personal safety.

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant nitrile glovesNitrile gloves offer broad protection against a variety of chemicals, including oils, acids, and solvents[8][9][10][11]. Always check the manufacturer's compatibility chart for specific breakthrough times.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against accidental splashes and airborne particles.
Body Protection Laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of vapors or dust.

For situations with a higher risk of exposure, such as when handling large quantities or during potential aerosol-generating procedures, consider upgrading your PPE. This may include:

  • Double-gloving: An effective technique to increase protection and allow for safe removal of the outer glove if contaminated.

  • Face shield: Provides an additional layer of protection for the face and eyes against splashes.

  • Respirator: If work cannot be conducted in a fume hood, a properly fitted respirator with appropriate cartridges may be necessary. Consult with your institution's environmental health and safety (EHS) department for guidance on respirator selection.

Operational Plan: From Receipt to Disposal

A clear and well-defined operational plan ensures that 2-Cyano-4-(2,5-dimethoxyphenyl)phenol is handled safely and efficiently throughout its lifecycle in the laboratory.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Label: Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.

  • Store: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Handling and Use

The following workflow is designed to minimize exposure during routine handling and experimentation.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Gather all necessary PPE and materials FumeHood Ensure fume hood is operational Prep->FumeHood Weigh Weigh the required amount of compound FumeHood->Weigh Dissolve Dissolve in appropriate solvent Weigh->Dissolve Reaction Perform the experiment Dissolve->Reaction Decontaminate Decontaminate work surfaces Reaction->Decontaminate Waste Segregate and label waste Decontaminate->Waste Dispose Dispose of waste according to institutional guidelines Waste->Dispose

Caption: A streamlined workflow for the safe handling of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Contain: If it is safe to do so, contain the spill using an appropriate absorbent material from a chemical spill kit.

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill. All materials used for clean-up should be treated as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated after the clean-up is complete.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility to protect the environment.

Waste Segregation and Labeling

All waste contaminated with 2-Cyano-4-(2,5-dimethoxyphenyl)phenol, including unused product, contaminated PPE, and spill clean-up materials, must be collected in a designated and properly labeled hazardous waste container. The label should clearly identify the contents.

Disposal Procedure

Disposal_Procedure Collect Collect all contaminated waste in a designated container Label Securely close and label the container with 'Hazardous Waste' and the chemical name Collect->Label Store Store the waste container in a designated satellite accumulation area Label->Store Request Request a waste pickup from your institution's EHS department Store->Request

Caption: A step-by-step procedure for the safe disposal of contaminated waste.

Never dispose of 2-Cyano-4-(2,5-dimethoxyphenyl)phenol or its waste down the drain or in the regular trash. Always follow your institution's specific hazardous waste disposal procedures.

By adhering to these guidelines, researchers can confidently and safely work with 2-Cyano-4-(2,5-dimethoxyphenyl)phenol, fostering a culture of safety and scientific excellence within the laboratory.

References

  • How to Select Nitrile Chemical Resistant Gloves for Industry? (2025, October 30). INTCO Medical.
  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.).
  • 2-Cyano-4-(2,5-dimethoxyphenyl)phenol. (n.d.). MilliporeSigma.
  • Working Safely with Phenol Guideline. (n.d.). The University of Queensland.
  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). PPS Gloves.
  • How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation.
  • Nitrile PPE Gloves: A Better Fit All Round. (2021, February 24). WISE Worksafe.
  • SAFETY DATA SHEET: 4-Cyano-4'-n-octyloxybiphenyl. (2025, May 15). TCI Chemicals.
  • SAFETY DATA SHEET: 2-Cyanophenol. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET: 2-[4-(Cyanomethyl)-2,5-dimethoxyphenyl]acetonitrile. (2023, August 25). Fisher Scientific.
  • SAFETY DATA SHEET: Phenol. (n.d.). Merck Millipore.
  • SAFETY DATA SHEET: 4-Cyanophenol. (2025, October 30). Thermo Fisher Scientific.
  • 2-Cyano-4-(2,5-dimethoxyphenyl)phenol. (n.d.). MilliporeSigma.
  • 2-Cyano-4-(2,5-dimethoxyphenyl)phenol. (n.d.). AA BLOCKS, INC.
  • SAFETY DATA SHEET: Phenol. (2024, April 29). PENTA.
  • SAFETY DATA SHEET: Phenol Solution. (n.d.). INEOS Group.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.